2'-O-Methyl-I cep
Description
Properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H49N6O8P/c1-27(2)47(28(3)4)56(53-23-11-22-42)55-36-34(54-40(37(36)51-7)46-26-45-35-38(46)43-25-44-39(35)48)24-52-41(29-12-9-8-10-13-29,30-14-18-32(49-5)19-15-30)31-16-20-33(50-6)21-17-31/h8-10,12-21,25-28,34,36-37,40H,11,23-24H2,1-7H3,(H,43,44,48)/t34-,36-,37-,40-,56?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFNTYBGWVZMCX-HLHZJIEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49N6O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106996 | |
| Record name | Inosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
784.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128219-85-2 | |
| Record name | Inosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128219-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 2'-O-Methyl-I CEP used for in molecular biology?
An In-depth Technical Guide to 2'-O-Methyl-Inosine CE-Phosphoramidite (2'-OMe-I CEP) in Molecular Biology
Authored by a Senior Application Scientist
Abstract
The strategic chemical modification of oligonucleotides is a cornerstone of modern molecular biology, enabling the development of robust tools for therapeutics, diagnostics, and advanced research. Among the vast arsenal of available modifications, the 2'-O-Methylation of ribonucleosides stands out for its profound impact on stability and hybridization affinity. When combined with the unique base-pairing properties of Inosine, it creates a powerful building block for synthesizing oligonucleotides with enhanced functionality. This guide provides a comprehensive technical overview of 2'-O-Methyl-Inosine CE-Phosphoramidite (2'-OMe-I CEP), detailing its chemical properties, the rationale for its use, its primary applications, and the methodologies for its incorporation into synthetic oligonucleotides.
Foundational Concepts: Deconstructing 2'-O-Methyl-Inosine CE-Phosphoramidite
To appreciate the utility of 2'-OMe-I CEP, it is essential to understand its three constituent parts: the 2'-O-Methyl modification, the Inosine base, and the Cyanoethyl Phosphoramidite (CEP) chemical group.
-
2'-O-Methylation (2'-OMe): A Shield of Stability and Affinity 2'-O-Methylation is a naturally occurring post-transcriptional modification found in various cellular RNAs, including tRNA and rRNA.[1][2][3] In synthetic oligonucleotides, the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar (Figure 1) imparts critical advantages. Chemically, this modification locks the sugar into a C3'-endo conformation, which is the preferred pucker for A-form helices characteristic of RNA duplexes.[1][4] This pre-organization of the sugar backbone enhances the thermodynamic stability of hybrids formed with complementary RNA targets, leading to a significant increase in the melting temperature (Tm).[5][6][7] Furthermore, the bulky methyl group provides a steric shield against nuclease degradation, dramatically increasing the half-life of the oligonucleotide in cellular environments and biological fluids.[5][8]
-
Inosine (I): The "Universal" Base Inosine is a purine nucleoside that contains hypoxanthine as its base. In the context of oligonucleotides, it is considered a "universal" base because it can form hydrogen bonds with all four canonical bases (Adenine, Cytosine, Guanine, and Thymine/Uracil).[9] This promiscuous pairing is due to its less-defined geometry compared to standard bases. The stability of these pairings varies, with the I-C pair being the most stable.[9] This property is invaluable when designing primers or probes for targets with sequence ambiguity, such as polymorphic sites, gene families, or different viral isolates.
-
Cyanoethyl Phosphoramidite (CEP): The Key to Automated Synthesis The CE-Phosphoramidite is the reactive chemical form of a nucleoside used as a building block in automated, solid-phase oligonucleotide synthesis.[10][11] This chemistry allows for the highly efficient, sequential addition of nucleotides in a 3' to 5' direction to a growing chain anchored to a solid support.[12] Thus, 2'-OMe-I CEP is the specific reagent that enables the precise, machine-driven incorporation of a 2'-O-Methyl-Inosine nucleotide at any desired position within a custom oligonucleotide sequence.
Core Advantages and Mechanistic Insights
The incorporation of 2'-O-Methyl-Inosine into an oligonucleotide confers a synergistic combination of properties derived from both the sugar modification and the unique base.
| Feature | Mechanistic Rationale | Key Advantage for Researchers |
| Nuclease Resistance | The 2'-O-methyl group sterically hinders the approach of both endo- and exonucleases, which require the 2'-hydroxyl group for catalysis.[5][8][13] | Dramatically increases oligo stability in serum and cell culture, enabling longer-lasting effects in in vitro and in vivo experiments. |
| Enhanced Hybridization Affinity | The 2'-OMe group promotes a C3'-endo sugar pucker, pre-organizing the backbone for A-form helix formation. This reduces the entropic penalty of binding to an RNA target.[14][1][4] | Leads to a higher melting temperature (Tm), allowing for the use of shorter oligos or more stringent hybridization conditions for improved specificity. An increase of ~1.3°C per modification is typical.[5][6] |
| Target Sequence Tolerance | The Inosine base can pair with any of the four standard bases.[9] | Allows a single probe or antisense oligo to effectively target sequences containing single nucleotide polymorphisms (SNPs) or known points of variation. |
| Reduced Immunogenicity | Natural 2'-O-methylation on cellular RNA helps the immune system distinguish "self" from "non-self" RNA. Incorporating this modification can help synthetic RNA oligos evade recognition by innate immune sensors like Toll-like receptors (TLRs). | Minimizes off-target inflammatory responses, which is critical for the development of therapeutic oligonucleotides like siRNAs and ASOs. |
| High Synthesis Fidelity | 2'-O-Methyl phosphoramidites are known to have excellent coupling efficiencies during automated synthesis, often superior to those of standard RNA phosphoramidites.[5][6] | Results in a higher yield of full-length, correct-sequence product, simplifying downstream purification and improving experimental reliability. |
Key Applications in Molecular Biology and Drug Development
The unique properties of 2'-O-Methyl-Inosine make it a strategic component in the design of oligonucleotides for several advanced applications.
Antisense Oligonucleotides (ASOs)
ASOs are short, single-stranded oligonucleotides designed to bind to a specific mRNA and modulate gene expression. 2'-O-Methyl modifications are a hallmark of second-generation ASOs.[15][16]
-
Steric Blocking ASOs: These ASOs bind to an mRNA target and physically obstruct the translational machinery or interfere with splicing events. They are often fully modified with 2'-O-Methyl groups to maximize stability and binding affinity while avoiding degradation of the target RNA.[15] Incorporating 2'-OMe-Inosine at a known SNP site within the target sequence allows a single ASO drug candidate to be effective across a wider patient population.
-
RNase H-Activating ASOs ("Gapmers"): These chimeric ASOs feature a central "gap" of DNA-like residues flanked by 2'-O-Methyl modified "wings".[15][16][17] The wings provide nuclease resistance and high target affinity, while the DNA-RNA hybrid formed at the gap is a substrate for RNase H, an enzyme that cleaves the RNA strand, leading to target degradation.
Caption: Workflow of an RNase H-activating gapmer ASO.
Small Interfering RNA (siRNA)
siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. Chemical modifications are essential to improve their drug-like properties. Patterned 2'-O-Methylation of the guide and passenger strands can enhance stability against nucleases, minimize off-target effects, and abrogate the innate immune response without disrupting recognition by the RISC complex.[14][5] While less common than in ASOs, 2'-OMe-Inosine can be strategically placed in the passenger strand to facilitate broader targeting of viral RNAs that exhibit high sequence variability.
Diagnostic Probes and Primers
For diagnostic applications like quantitative PCR (qPCR) or Fluorescent In Situ Hybridization (FISH), probes must be stable and specific.
-
Probes for Degenerate Targets: When detecting a family of related genes or a virus with a high mutation rate, designing a specific probe is challenging. A 2'-O-Methylated probe containing Inosine at "wobble" positions can bind effectively to all sequence variants, providing a robust and sensitive detection method. The increased Tm from the 2'-OMe modifications allows for higher annealing temperatures, which reduces non-specific background signals.
Experimental Workflow: Synthesis and Purification
The incorporation of 2'-O-Methyl-Inosine is achieved through standard automated solid-phase phosphoramidite chemistry. The process is a cycle of four key reactions.[11][12][]
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Step-by-Step Protocol Overview
-
Solid Support: The synthesis begins with the first nucleoside (e.g., a 2'-deoxythymidine) covalently attached to a solid support, typically Controlled Pore Glass (CPG). Its 5'-hydroxyl group is protected by an acid-labile dimethoxytrityl (DMT) group.[12]
-
Step 1: Deblocking (Detritylation): A solution of a weak acid (e.g., trichloroacetic acid in dichloromethane) is passed through the synthesis column to remove the DMT group, exposing a free 5'-hydroxyl group.[12]
-
Step 2: Coupling: The 2'-O-Methyl-Inosine CE-Phosphoramidite monomer, pre-activated with a catalyst like tetrazole, is delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a new internucleotide linkage.[12][] This step is highly efficient (>99%), but may require a slightly extended coupling time for modified bases.[13]
-
Step 3: Capping: To prevent any unreacted 5'-hydroxyl groups (~1%) from participating in subsequent cycles, they are permanently blocked (acetylated) using a mixture of acetic anhydride and N-methylimidazole. This is crucial to minimize the accumulation of deletion mutants (n-1 shortmers).[12]
-
Step 4: Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a more stable phosphate triester using a solution of iodine and water.[11] This completes one cycle.
-
Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.
-
Final Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphate backbone are removed using a strong base, typically concentrated aqueous ammonia.
-
Purification: The crude product contains the full-length oligonucleotide as well as truncated sequences. Purification by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) is required to isolate the desired high-purity product.[19]
Conclusion and Future Outlook
2'-O-Methyl-Inosine CE-Phosphoramidite is not merely a catalog reagent; it is a sophisticated tool for addressing specific and complex challenges in molecular biology. By providing a combination of nuclease resistance, enhanced binding affinity, and the ability to tolerate sequence ambiguity, it enables researchers and drug developers to design oligonucleotides with superior performance characteristics. Its use in antisense technology demonstrates a clear path to creating more inclusive therapeutics tolerant of genetic variation, while its application in diagnostics allows for the development of more robust and broadly applicable assays. As the fields of epitranscriptomics and nucleic acid therapeutics continue to evolve, the strategic use of such multifaceted chemical modifications will remain paramount to scientific progress.
References
- Gene Link. (n.d.). 2'-O methyl U Oligo Modifications. Retrieved from Gene Link website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbdQykQ0_UeFJJ9tHuRXTYspMa3Z5Be_Lo5wUVYSmC7DUo8waBaoRpAKLMCWXAYyznTfMucKRVYbTeoHO5HsXas5VG5lpO8ARBPTk8yvV-MEbaSe48dnblvSqJ0hmV_8yeJt4ifMH4lmc0Mrt4xT5txuNpCepajwE9RouL]
- Integrated DNA Technologies. (2022, November 24). Oligo modifications that block nuclease degradation. IDT TechVault. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECBVNJlSPvV5y6sgOAjukOh4DQrL24WURKkszjV9XgmXQ9gBLV-NiyE-ffAvGgPZauiEyR515ih1KDoDBYNdv6bmNEoWerqtlQmFG8H3zZsVQUp9o1zoByo5Gp2lWxiX1AA1HIrDCEmGtzPs9HSdvrOO1YXu44bMWz6p5g_KSG9LUih9ev8dOuEAjxVYab65etDuXy5vj1K-1kUk4vppfbABOSG6PTgFnapSmyRzbrci4T9KKZJOOEB0T1tqvqj0E=]
- Integrated DNA Technologies. (2023, October 4). 2' MOE – An ASO modification. IDT TechVault. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc8iwWI98CCzBwdxmIJiCUbNVhF-kvt2psJiTos_tcezFWacoaWhKXVFUkrJ7ds0aTIO9Y-ckqYfS3PtMAZykWtuYFUz3ekizWzrFXKKO6ACvQmpJ0_T17c3NdXSkPIJMbEJWruEYAHo0XBtE1obgIwkY_pbXRbZkvyqyz5Eravtx_F9xCSeRO8DMMY835ianeTS91KT9wPMaUREUpE4HtpQ-AzdNE4a0mfQMf6PHEMeSkGUjmJBV-WdOcTfvbQlmD42q_xnlKo1zEkok05SH26vMYco41k4SOR7jmby9o8A==]
- Glen Research. (n.d.). Glen Report 4-13: RNA Synthesis - 2'-O-Methyl Analogues. Retrieved from Glen Research website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-BP4Z9_s7A_RcDJSUZw_-euS5U9C-mQnEbx4CzOpLZup5th3YYOFzy-troHOxU57oY2zDL3uYh6hSomw6yz0mXMiuYmeNRNj6pVYXq5xCymfQGzunpr3Lnj8cXxPaMSXZPbXNNOs=]
- Geary, R. S., et al. (n.d.). Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. ScienceDirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV2k98zDgGAp_8Hp918pmdSmkXgorPR4Nd8ezzxzDGoZq9eWUXFW3saoJorWQOO4us6WO7lOB9Ye3dxr4PJ880vYftZjfeJLCH1Q89iXA56EAWR6obBSK5ZmaecW3N7rbtRZr1fDLeD-_DmIu1LRjJVWxGP6ZBYfNIyHItss-TWkx8CHqJzFaAQnnou624rF7mobXUWGkfFx415e76M7oNwY06LL56QcjRue2m3V8O1yeucXGXfLY=]
- Yoo, B. H., et al. (2004). 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 32(6), 2008–2016. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT-_acHar4fCd9cN5THBJ1DKgu96CiMJXEumpUnBhXOoOPP5ZhSOPoBlqhAWjpOKi8S5ebsKxu5EEO3Vieknp21eC4rhmKetSWcil7j-5XFW_hS3msQWfGiPfVt0NftvYavOYg3GVmcewDZw==]
- Abou Assi, H., et al. (n.d.). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIKw-_NCVgDNohoklI6mIg_4lQZaBD_dJUtC4JvSIzfRW0hhTFZ2ugaiZgkRLC38QAMg_q-064t_bqH6ONZqgsIcWRPx6NY72eTB1xnRiBUyPHxNHUvsiYmIIJfGB3kx5cQWNjc2IGqGwLYjU=]
- Iribarren, A. M., et al. (n.d.). Synthesis and applications of oligoribonucleotides with selected 2'-O-methylation using the 2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] protecting group. Nucleic Acids Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjKCW7-dwaL1diENWn44YQYhUjtUBLXWSKx9ocAo5zd8ysedL0WZO9alDqcoxyFv-Wz2Jrcd5KyMAHK4bDtHDFCfTnXBcuMfltv95TSz6yrLfU4gkRqQyASVqh3E7gft2XAzPGlrtuVOwoVA==]
- Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Retrieved from Amerigo Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmOoEJ5_bfiHjgWKCkxv2rgtIkfC1ed7RfwTBGzDUBb47bk1mThDjCCGiaCr3kgXFODNkyer2lFZDiSCCJbiPjlWjD7buZU8rP_9-jQWhgbQLlX9jjNwJIgQapHIQtY9-AhPPcQ0ivSEJobgE5lVBffR2fMOvFWL3l1BLA]
- Azem, S., et al. (2025). The Role of 2'-O-Methylation in Epitranscriptomic Regulation: Gene Expression, Physiological Functions and Applications. Wiley Interdisciplinary Reviews: RNA, 16(3). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCZdKeTI03Nwe4Id4_SGHBi--Xy_1KHobbzVgwVPMiNTaA-IsN0SaBa0QDjoLFw6Q4UhKZzTblhahRRNyGVLXq12MnOYXVoa4cvxIv1MnjdqgVzi6CbdqI1sl0j-6nCodTpAu5]
- Glen Research. (n.d.). 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Retrieved from Glen Research website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL5wqs-wrtnl9X3QFhZd4UcU0FrBUcrTzAjVjCmsJY7V-gPibfxLFIbCMvkEjIzq2W3XihTZR7AA3tNXnbyRPYyldKJN9yli8LGrSmckt5PFZoRrM48yoSgCLLeoJEiR6IEfEcBZ8jJ0oaOKTWrBbxF-2X61h8WBurFt-xajFzhFWh0ZJDA67lGJZx4QS-FXH3h_NJM3mbC5i_ZwFNKs17jUqttLQLtkSJGkMSJwtqmyQZFhsYYwIw9coHXxc97sIraOjp5WvDIl39P2E7Ih5Wamz7942VaFx1rzVdg7JyI8Q4y-a4Pqhl-q0FTqLR1XM=]
- Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJBS9x4YbY6nlQXHN3ThRMtggmgARzbRoJ3F0G1gfsS3sM1xf64TeDpGf1J0g4iQTTLTYyKJBFa3vcBgkZNAR39Nfwqd5wdYzkMgvlHx_dL7TuHgOhC0MEhCc6Z1KNnPpOih0D9PBQZTU8XgsGxJ92IIg=]
- Bio-Synthesis Inc. (n.d.). 2'-O-Methylinosine, 2'-OMe-I Oligonucleotide Modification. Retrieved from Bio-Synthesis Inc. website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkyH2J-6ptub_6nsjhzOmiRaVZz8-iwSrvGRSPjG3i4vhoSbJjQw0idGGAGHmncNrSTE16N9NJ5DDjuHdmTVnLkWCEcYPqxODcSWU53ViNkoEWmGm01vwRzoUPuiK0G-gtwt1Bft1CC3it-iJT1MM-s7xxs-bgBC0uT6uk7PsvmP96A2aEWe-aDvw80OaPa0wVKQejqoYwl89n-91UxkA-48u1uQ==]
- Glen Research. (n.d.). Glen Report 30.14: Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Retrieved from Glen Research website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZttu5Aqy4-UtC3clp1_BOQWIgFqpQ34tPObYS-e6pLgwOyVb_7WgwM3VOPjrTJrDU72bnneTEEZMeHCFCVOngSqqzG1Son3Mt4mGgWlNobRToC86_vVckI898PzXll6PUvfvHFKgg]
- Sigma-Aldrich. (n.d.). DNA Oligonucleotide Synthesis. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3S5SoNZvepCervIdG_1O0zzOC15X9JLglCosz0PKPgwHy6CIUkpemUDjcTJGHRwLJWYPReUKiIBKQosZwjHk-Itp_LnVpX9typhM5D0TLASApqkSHEwC3wMEdh-IwPO4PHWd_rljUf0Oc-diYE88FK30a5GXpoqREAdarHV8DFmt8s6AGtft6OjGDRJKRRLd0TW0_eOdO_F5kTNRLACngh_e4SCh2Fy1ivBAQbnw=]
- BOC Sciences. (n.d.). Overview of Oligonucleotide Synthesis and Modification. Retrieved from BOC Sciences website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4zByB-TOWYajjJ9M1KfcftB8UWHHzGy7cVwEpgR8yRSo1oKh9_Pevl9TJogGAZg4fgT8uwQawRiRMktsAvLfpC7Xnqjs5mHCvMI7LqObluTbN7-qUhAkPqpAkXU1vkNNqfLERrrYzskXC7oepEpGTEyyh3wgpCU_EMNDe5lsVNIZq1GcdshrbCeHENguV5juHU6lec7gm]
- Integrated DNA Technologies. (2023, November 28). Oligonucleotide synthesis: Coupling efficiency and quality control. IDT TechVault. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdcFthrky9SCy46TRLlURIfXJGOFUJM9VhHlDVZZv8TpS3zd15JK9rGQYY09i77Tr8_ws5M3jtgjVNSRTRf-XeW3x2kbWx35UpSp39d8j8MfCyzrPdxdIavVD_7H_SYlMZvkByk66qfl8qm06o2GunC4jjIfwl-EcCjGPi3gBSGR-WHvr_9tFAyw0P59mD8dqsWOPJ6bj-sxW-jhWzXPRZWHJaOwYFOKovEw==]
- ResearchGate. (n.d.). (PDF) The Role of 2'-O-Methylation in Epitranscriptomic Regulation: Gene Expression, Physiological Functions and Applications. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl55OWsBpu5hUxNpm_98bkspkZ24iaWAXen5Xphqkf8aBtPfopHy404Q4qzaESJCzYiFjkN9tx5_mmzbWrYziG6G6sr1yYJkrxr_YpqCbAdh29TrpA3cQ0E8rs_cP7hqxMRLQjMKqh8dS6YjxGH2dC0tvjOsKpNHSxvYhdnYJ9AQc9whNYnfhAIujbRzKQJhSIQXx9iIbVjJfrk_a0Z4UbHJ9FcXNzFZw8b0qHApWouoLyY02GM3lEuRbt_h8UKpfG-Wh8lXZ8eTLCK7-c1wxv4zIk8VVZPiqFmN-Mq1Dl_URkPXE=]
- Gene Link. (n.d.). 2'-O methyl bases Oligo Modifications. Retrieved from Gene Link website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8pyd2CEcAC-X6V6di0PU0xz-UpEu22UhPfH9hFniewYHKz6YgEJfPM8At5R9mGknLySr8aZPSxygqmNjx37SeGn4mmzuAppUaUg-RLkv1RkkkuUHXSoX3C3xGx0u4HIuNrjWUKV6sEtuuZcZFPwsJkRyG0du0xmUpewlCMw==]
- Biomers.net. (n.d.). Synthesis of Oligonucleotides. Retrieved from Biomers.net website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCuJY8XS-2aTmCxb3m2SD_Q7aDOxtTgVR-imgPW4x1FG8F5RZWfqaduZkJTy6nwIVQEcXPSfpRrC9l3ypQ3o67HOGQL4toGXABxpb1a-SfOEGGiMq-NNAbwVnGDxvUV7Jay8eTOY-SLjrxfBhXLf0-r-yfgal7chvtcw==]
- Ayadi, W., et al. (2020). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Journal of Molecular Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI1p4LQeKuZgxhqkKVGLg44IJ5gWuOR2RCDBjbOB0wi5e9MZJe7OHqGoFX_Ory9YTFmrrwrdgOdD6tSlPIUi2TYRuExcDR1EOXVNwwOs8Stn3tbeeOcr5QunKtxIJz8GOFkYoZctOLRBCIAPSG]
- Angelova, M., et al. (n.d.). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. Genes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8nmOXg8cW1G_quaACV_auAYN6qw853uRRED9-Fx8WQCZpN13BUMsTuMyNd2QOU1X7nh5AklQEKzsCPpO-8s34PjYxAS-2j79daggjbvTV-RlL0XU8qz7tbst0ouwKzXnD_mZQZuptcSemWGY=]
Sources
- 1. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. The Role of 2'-O-Methylation in Epitranscriptomic Regulation: Gene Expression, Physiological Functions and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-O methyl U Oligo Modifications from Gene Link [genelink.com]
- 6. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 7. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eu.idtdna.com [eu.idtdna.com]
- 9. 2'-O-Methylinosine, 2'-OMe-I Oligonucleotide Modification [biosyn.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 13. glenresearch.com [glenresearch.com]
- 14. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sg.idtdna.com [sg.idtdna.com]
- 16. researchgate.net [researchgate.net]
- 17. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. idtdna.com [idtdna.com]
An In-depth Technical Guide to 2'-O-Methylinosine-CE-Phosphoramidite
This guide provides a comprehensive technical overview of 2'-O-Methylinosine-β-cyanoethyl (CE) Phosphoramidite, a critical reagent in the synthesis of modified oligonucleotides. We will delve into its chemical structure, unique properties, and its pivotal role in modern molecular biology and therapeutic development. This document is intended for researchers, scientists, and professionals in the field of drug development who are leveraging the power of synthetic nucleic acids.
Introduction: The Strategic Advantage of Modified Nucleosides
In the landscape of genetic research and therapeutics, the ability to synthesize custom oligonucleotides with enhanced properties is paramount. While standard DNA and RNA oligos are foundational, their susceptibility to nuclease degradation and modest binding affinities can limit their in vivo efficacy. This has led to the development of chemically modified nucleosides that overcome these limitations.
2'-O-Methylinosine-CE-Phosphoramidite is a specialized building block used in automated solid-phase oligonucleotide synthesis. It combines three key features: a 2'-O-Methyl (2'-OMe) group on the ribose sugar, an inosine (I) base, and a β-cyanoethyl phosphoramidite (CEP) group. This combination imparts a unique set of characteristics to the resulting oligonucleotide, making it an invaluable tool for applications such as antisense therapy, siRNA construction, and diagnostic probes.[1]
Deconstructing the Molecule: Structure and Core Properties
Understanding the function of 2'-O-Methyl-I CEP begins with its chemical structure. Each component plays a distinct and synergistic role in defining the properties of the final oligonucleotide.
The 2'-O-Methyl Group: A Shield of Stability
The defining feature of this phosphoramidite is the methylation of the 2'-hydroxyl group of the ribose sugar. This seemingly minor alteration has profound consequences:
-
Nuclease Resistance: The 2'-OH group is a primary site for enzymatic cleavage by ribonucleases (RNases). By replacing the reactive hydroxyl group with a chemically stable methyl ether, the 2'-OMe modification renders the phosphodiester backbone significantly more resistant to nuclease degradation.[2][3][4] This enhanced stability is crucial for oligonucleotides intended for use in biological fluids or within cells.[4]
-
Increased Duplex Stability: The 2'-OMe modification pre-organizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices (like RNA:RNA duplexes).[4][5] This conformational rigidity reduces the entropic penalty of duplex formation, leading to a higher melting temperature (Tm) and increased binding affinity to complementary RNA targets.[1][3][6]
-
Reduced Immunogenicity: For therapeutic applications, minimizing the host immune response is critical. Modifications like 2'-O-methylation can help reduce the immunogenicity of synthetic oligonucleotides.[7]
Inosine (I): The "Universal" Base
Inosine is a naturally occurring purine nucleoside, structurally similar to guanosine but lacking the 2-amino group.[8] This difference allows it to act as a "universal" base, capable of forming hydrogen bonds with all four canonical bases (A, C, U, and G), although with varying stability (I-C > I-A > I-T/U > I-G).[8][9] This property is exploited in several ways:
-
Degenerate Probes: In PCR primers or hybridization probes, inosine can be placed at positions of codon degeneracy, allowing a single oligonucleotide sequence to recognize and bind to multiple target variations.[8][9][10]
-
Modulating Duplex Stability: Replacing a G-C base pair with a less stable I-C pair allows for the precise fine-tuning of a duplex's melting temperature (Tm).[9]
-
Therapeutic Design: In antisense oligonucleotides, inosine can enhance target binding specificity and reduce off-target effects.[7][11] It can also help avoid the formation of G-quadruplex structures, which can cause unwanted biological activity.[11]
The β-Cyanoethyl (CE) Phosphoramidite: The Engine of Synthesis
The CE-phosphoramidite is the reactive moiety that enables the stepwise addition of nucleosides during automated solid-phase synthesis.[] It is engineered for stability during storage and selective activation by a weak acid (e.g., tetrazole or DCI) during the coupling step of the synthesis cycle. The β-cyanoethyl protecting group on the phosphorus is crucial for preventing unwanted side reactions and is efficiently removed during the final deprotection stage.[]
Physicochemical Properties Summary
The key quantitative data for a typical 2'-O-Methylinosine-CE-Phosphoramidite are summarized below. Note that exact values may vary slightly by manufacturer.
| Property | Value | Source |
| Molecular Formula | C₄₇H₅₅N₆O₈P | [13] (Analogue) |
| Molecular Weight | ~875 g/mol | [13] (Analogue) |
| Appearance | White to off-white powder | Manufacturer Data |
| Solubility | Acetonitrile | [13] |
| Storage | -20°C, under Argon | Manufacturer Data |
Application in Oligonucleotide Synthesis: A Validated Workflow
The incorporation of this compound into an oligonucleotide follows the standard, well-established phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. The process is a testament to a self-validating system where each step is optimized for near-quantitative yields.
The Synthesis Cycle
The diagram below illustrates the four-step cycle for adding a single 2'-O-Methyl-I monomer to the growing oligonucleotide chain, which is anchored to a solid support.
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
The causality behind this workflow is clear: each step chemically prepares the growing chain for the next, while capping and oxidation ensure the fidelity and stability of the final product. The high coupling efficiency of 2'-O-methyl phosphoramidites, often superior to that of standard RNA amidites, contributes to higher yields of the desired full-length oligonucleotide.[1][2]
Experimental Protocol: Solid-Phase Synthesis
This section provides a generalized, step-by-step methodology for incorporating this compound.
Materials:
-
2'-O-Methylinosine-CE-Phosphoramidite (stored at -20°C under inert gas)
-
Anhydrous Acetonitrile (synthesis grade)
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (Iodine/Water/Pyridine)
-
Deblocking solution (Trichloroacetic acid in Dichloromethane)
-
Automated DNA/RNA synthesizer
Methodology:
-
Preparation: Dissolve the 2'-O-Methyl-I phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). Install the solution on a designated port of the synthesizer.
-
Synthesis Program: Program the synthesizer with the desired oligonucleotide sequence. For 2'-O-methyl monomers, a standard DNA synthesis cycle is generally sufficient, though a slightly extended coupling time of 3-6 minutes may be used to ensure maximum efficiency.[13]
-
Initiation: The synthesis begins with the first nucleoside attached to the solid support (e.g., CPG). The 5'-DMT protecting group is removed by the deblocking solution.
-
Coupling: The prepared 2'-O-Methyl-I phosphoramidite solution is mixed with the activator and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the support-bound nucleoside.
-
Capping: The capping solution is passed through the column to acetylate any 5'-hydroxyl groups that failed to react during the coupling step, preventing the formation of deletion mutants.
-
Oxidation: The oxidizer solution is delivered to convert the newly formed phosphite triester linkage into a more stable phosphate triester.
-
Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent monomer in the sequence.
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, the column is removed from the synthesizer.
-
The support is treated with a deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine) at room temperature or elevated temperature. This single step cleaves the oligonucleotide from the solid support, removes the cyanoethyl protecting groups from the phosphate backbone, and removes the protecting groups from the nucleobases.
-
Crucially, the 2'-O-methyl group is stable to these basic deprotection conditions and requires no additional steps for its handling.[14] The deprotection procedure is identical to that used for standard oligodeoxynucleotides.[13][14]
-
-
Purification: The crude oligonucleotide solution is collected, dried, and then purified, typically by HPLC or PAGE, to isolate the full-length product from any truncated sequences.
Conclusion: A Versatile Tool for Advanced Applications
2'-O-Methylinosine-CE-Phosphoramidite is more than just a modified nucleoside; it is a strategic tool for designing sophisticated nucleic acid molecules. The combination of nuclease resistance, enhanced binding affinity from the 2'-OMe group, and the sequence flexibility afforded by inosine makes it indispensable. Its seamless integration into standard synthesis protocols further lowers the barrier to its adoption. For researchers in antisense technology, RNAi, aptamer development, and diagnostics, mastering the use of this reagent opens up new avenues for creating potent, stable, and highly specific oligonucleotides to probe and modulate biological systems.
References
- Geary, R. S., Crooke, S. T. (2019). Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. In Antisense Drug Technology (pp. 235-257). CRC Press.
- BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of Inosine into Oligonucleotides via Phosphoramidite Chemistry. BenchChem.
- Bio-Synthesis. (2023, August 7). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. Bio-Synthesis.
- Gene Link. (n.d.). Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides. Gene Link.
- Gene Link. (n.d.).
- Integrated DNA Technologies. (n.d.). Modified Bases. IDT.
- Creative Biolabs. (n.d.). DNA/2'-O-Methyl RNA Chimera Modification Service.
- Creative Biolabs. (n.d.). Inosine Modification Service.
- Vargason, T., et al. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules.
- BenchChem. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. BenchChem.
- Iwase, R., et al. (2001). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research.
- Wagner, E., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research.
- Glen Research. (n.d.). Deprotection - Volume 2 - RNA Deprotection. Glen Research.
- Glen Research. (n.d.). 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Glen Research.
- Glen Research. (n.d.). Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Glen Report 30.14.
- D'Souza, K., et al. (2020).
- LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig.
- Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Huaren Science.
- Prhavc, M., et al. (2011). Synthesis of 2'-N-methylamino-2'-deoxyguanosine and 2'-N,N-dimethylamino-2'-deoxyguanosine and their incorporation into RNA by phosphoramidite chemistry. The Journal of Organic Chemistry.
- Candrian, U., et al. (1991). Use of inosine-containing oligonucleotide primers for enzymatic amplification of different alleles of the gene coding for heat-stable toxin type I of enterotoxigenic Escherichia coli. Applied and Environmental Microbiology.
- Aartsma-Rus, A., et al. (2021). Oligonucleotide comprising an inosine for treating dmd.
- Li, N.-S., & Piccirilli, J. A. (2003). Synthesis of the Phosphoramidite Derivative of 2'-Deoxy-2'-C-β-methylcytidine. The Journal of Organic Chemistry.
- Glen Research. (n.d.). 2'-OMe-A-CE Phosphoramidite. Glen Research.
- Pitsch, S., et al. (2002). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current Protocols in Nucleic Acid Chemistry.
- Areterna LLC. (n.d.). 2'-O-Me Phosphoramidites. Areterna LLC.
- Motorin, Y., et al. (2018).
- D'Souza, K., et al. (2020). 2'-O-methylation alters the RNA secondary structural ensemble.
- Gene Link. (n.d.). 2'-O methyl Inosine. Gene Link.
- Thermo Fisher Scientific. (n.d.). Phosphoramidites for oligonucleotide synthesis. Thermo Fisher Scientific.
Sources
- 1. genelink.com [genelink.com]
- 2. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inosine Modification Service - Creative Biolabs [creative-biolabs.com]
- 8. Inosine ribo [rI] Oligo Modifications from Gene Link [genelink.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Use of inosine-containing oligonucleotide primers for enzymatic amplification of different alleles of the gene coding for heat-stable toxin type I of enterotoxigenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20210254071A1 - Oligonucleotide comprising an inosine for treating dmd - Google Patents [patents.google.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
The Pivotal Role of 2'-O-Methylation in RNA Stability and Function: A Technical Guide for Researchers and Drug Development Professionals
Abstract
2'-O-methylation (Nm), the addition of a methyl group to the 2' hydroxyl of the ribose moiety of a nucleotide, is a widespread and highly conserved post-transcriptional modification found across all domains of life.[1][2][3] Far from being a mere static decoration, this subtle alteration imparts profound effects on RNA structure, stability, and function, influencing a vast array of cellular processes from ribosome biogenesis and translation to innate immune responses.[2][3] Dysregulation of 2'-O-methylation has been increasingly implicated in a range of human diseases, including cancer, developmental disorders, and neurological conditions, highlighting its significance as a potential biomarker and therapeutic target.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles of 2'-O-methylation, its multifaceted biological roles, the methodologies to study it, and its burgeoning importance in the realm of RNA-based therapeutics.
The Fundamental Biochemistry and Mechanics of 2'-O-Methylation
The Chemical Nature of 2'-O-Methylation
2'-O-methylation is the covalent addition of a methyl group to the 2'-hydroxyl (-OH) group of the ribose sugar in a nucleotide.[1][2][3] This seemingly minor modification has significant stereochemical consequences, influencing the sugar pucker conformation and, consequently, the local RNA structure. The presence of the methyl group at the 2' position sterically hinders the C2'-endo conformation, favoring the C3'-endo pucker characteristic of A-form RNA helices. This conformational preference enhances the stability of RNA duplexes.[4]
The Enzymatic Machinery: 2'-O-Methyltransferases (MTases)
The transfer of the methyl group from the donor molecule, S-adenosylmethionine (SAM), to the RNA substrate is catalyzed by a class of enzymes known as 2'-O-methyltransferases (2'-O-MTases).[5] These enzymes can be broadly categorized into two major classes based on their mechanism of target recognition:
-
Standalone MTases: These enzymes possess intrinsic sequence and structural specificity for their RNA targets. A prominent example is the FtsJ family of methyltransferases.[1]
-
Guide RNA-dependent MTases: In eukaryotes and archaea, the majority of 2'-O-methylation events on ribosomal RNA (rRNA) and small nuclear RNA (snRNA) are directed by a sophisticated ribonucleoprotein (RNP) complex. This complex consists of a catalytic protein, Fibrillarin (FBL) , and a box C/D small nucleolar RNA (snoRNA) that acts as a guide.[5][6][7] The snoRNA contains an antisense element that base-pairs with the target RNA, positioning the Fibrillarin enzyme to methylate a specific nucleotide, typically five nucleotides upstream of the conserved D or D' box in the snoRNA.[5][8]
The Multifaceted Roles of 2'-O-Methylation in RNA Biology
The strategic placement of 2'-O-methyl groups on various RNA molecules profoundly influences their stability and function, impacting a wide range of cellular processes.
Enhancing RNA Stability
One of the most well-established roles of 2'-O-methylation is the enhancement of RNA stability.[4] The methyl group at the 2' position sterically hinders the 2'-hydroxyl group, which is the primary nucleophile in the spontaneous cleavage of the phosphodiester backbone. This increased resistance to hydrolysis protects RNA from degradation by cellular nucleases, thereby extending its half-life.[4][9]
Modulating RNA Structure and Interactions
By favoring the C3'-endo sugar pucker, 2'-O-methylation stabilizes A-form helical structures in RNA. This can influence the overall three-dimensional folding of complex RNA molecules like rRNA and snRNA, which is critical for their proper assembly into functional ribonucleoprotein complexes. Furthermore, the altered surface chemistry and conformation resulting from 2'-O-methylation can modulate interactions with RNA-binding proteins and other RNA molecules.
Fine-Tuning Translation
2'-O-methylation plays a crucial role in the intricate process of protein synthesis:
-
Ribosome Biogenesis and Function: The extensive 2'-O-methylation of rRNA is essential for the correct folding and assembly of ribosomal subunits.[10] Hypomethylation of rRNA can lead to defects in ribosome biogenesis and impaired translational fidelity.[10]
-
Translational Efficiency: Recent studies have revealed that 2'-O-methylation within the coding sequence of mRNA can impact translation elongation. The presence of a 2'-O-methylated nucleotide in a codon can sterically hinder the interaction between the mRNA and the decoding center of the ribosome, leading to a pause in translation.[11][12] Conversely, 2'-O-methylation at the 5' cap of mRNA (Cap 1 and Cap 2 structures) is important for efficient translation initiation.
Regulating Splicing
Small nuclear RNAs (snRNAs), key components of the spliceosome, are also heavily 2'-O-methylated. These modifications are critical for the proper assembly of the spliceosome and the catalytic activity of splicing.
A Key Player in Innate Immunity: Distinguishing Self from Non-Self
The innate immune system has evolved mechanisms to detect and respond to foreign RNA, such as that from invading viruses. One such mechanism involves the recognition of RNA cap structures. Host cell mRNAs are typically capped with a 7-methylguanosine (m7G) and have 2'-O-methylation on the first and sometimes second transcribed nucleotide (Cap 1 and Cap 2). In contrast, many viral RNAs initially lack this 2'-O-methylation.
The interferon-induced protein with tetratricopeptide repeats 1 (IFIT1) is a key sensor that specifically recognizes and binds to viral RNA lacking 2'-O-methylation at the 5' end.[13][14][15][16][17] This binding inhibits the translation of the viral RNA, thereby restricting viral replication.[13][16] To evade this host defense, many viruses have evolved their own 2'-O-methyltransferases to modify their RNA and mimic host mRNA.[4]
Methodologies for Studying 2'-O-Methylation
A variety of techniques have been developed to detect, map, and quantify 2'-O-methylation sites across the transcriptome. These methods can be broadly categorized into high-throughput sequencing-based approaches and site-specific validation methods.
High-Throughput Mapping of 2'-O-Methylation Sites
| Method | Principle | Advantages | Limitations |
| RiboMeth-seq | Based on the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis. Sequencing of the resulting fragments reveals gaps at methylated sites.[9][18][19][20][21][22] | Quantitative, does not require specific antibodies. | Can be prone to false positives due to RNA structure.[9] |
| Nm-seq | Utilizes periodate oxidation to selectively cleave the ribose of unmethylated nucleotides, followed by ligation and sequencing.[23][24][25][26] | High sensitivity and base-pair resolution. | Can be technically challenging and may introduce biases. |
| 2OMe-seq | Relies on the ability of reverse transcriptase to pause or stop at 2'-O-methylated nucleotides under low dNTP concentrations.[18] | Relatively straightforward protocol. | Can be less quantitative and prone to false positives. |
Site-Specific Validation and Quantification
High-throughput methods often require orthogonal validation. Several techniques are available for confirming and quantifying 2'-O-methylation at specific sites:
-
RNase H-based qPCR: This method utilizes a chimeric DNA-RNA probe to direct RNase H cleavage at a specific site. RNase H activity is inhibited by the presence of a 2'-O-methyl group, and the extent of methylation can be quantified by qPCR.[27]
-
Primer Extension at Low dNTPs: This classic method involves reverse transcription with a labeled primer and low concentrations of dNTPs. The premature termination of transcription at a 2'-O-methylated site is detected by gel electrophoresis.[28]
-
Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to identify and quantify 2'-O-methylated nucleotides in RNA fragments.
Experimental Protocol: Site-Specific Quantification using RNase H-based qPCR (Nm-VAQ)
This protocol provides a robust method for the validation and absolute quantification of 2'-O-methylation at a specific nucleotide.[27]
Step 1: Design of Chimeric Probe
-
Design a chimeric probe consisting of a central DNA sequence flanked by RNA sequences. The DNA portion should be complementary to the target RNA sequence, with the target nucleotide for cleavage positioned opposite the 5'-most DNA nucleotide of the probe.
Step 2: Annealing of Probe to Target RNA
-
Mix the target RNA with the chimeric probe in an appropriate buffer.
-
Heat the mixture to 95°C for 2 minutes to denature RNA secondary structures.
-
Slowly cool the mixture to 22°C to allow for specific annealing of the probe to the target RNA.
Step 3: RNase H Digestion
-
Add RNase H and its corresponding reaction buffer to the annealed RNA-probe mixture.
-
Incubate at the optimal temperature for RNase H activity (typically 37°C) for a defined period.
Step 4: Quantitative PCR (qPCR)
-
Perform reverse transcription of the RNase H-treated RNA using a gene-specific primer.
-
Use the resulting cDNA as a template for qPCR with primers flanking the cleavage site.
-
The amount of intact RNA (resistant to cleavage due to 2'-O-methylation) is quantified relative to a control sample without RNase H treatment. The methylation ratio can be calculated from the difference in Ct values.
2'-O-Methylation in Disease and as a Therapeutic Target
The critical roles of 2'-O-methylation in fundamental cellular processes mean that its dysregulation is increasingly linked to human diseases.
Cancer
Aberrant 2'-O-methylation patterns have been observed in various cancers.[1][2] For instance, overexpression of Fibrillarin has been linked to increased rRNA methylation and tumorigenesis in some cancers.[3] Changes in the 2'-O-methylation status of specific mRNAs and non-coding RNAs can also contribute to cancer progression by altering gene expression and cellular signaling pathways.
Neurological Disorders
Emerging evidence suggests a role for 2'-O-methylation in neurological function and disease.[2][29] Dysregulation of tRNA 2'-O-methylation has been implicated in certain neurological disorders.[2] Further research is needed to fully elucidate the contribution of aberrant RNA methylation to the pathogenesis of these complex diseases.
Therapeutic Applications of 2'-O-Methylation
The stabilizing properties of 2'-O-methylation make it a valuable tool in the development of RNA-based therapeutics:
-
Antisense Oligonucleotides (ASOs) and Small Interfering RNAs (siRNAs): Incorporating 2'-O-methylated nucleotides into ASOs and siRNAs enhances their stability against nuclease degradation, improves their binding affinity to target RNAs, and can reduce off-target effects and innate immune activation.[30][31]
-
mRNA Vaccines and Therapeutics: The inclusion of 2'-O-methylated nucleotides in synthetic mRNA can increase its stability and translational efficiency, while also dampening the innate immune response that can be triggered by unmodified in vitro transcribed RNA.
Conclusion and Future Perspectives
2'-O-methylation has emerged from being considered a simple RNA modification to a critical regulator of a vast landscape of cellular processes. Our understanding of the "2'-O-methylome" is rapidly expanding, driven by advancements in high-throughput sequencing technologies. Future research will likely focus on several key areas:
-
Unraveling the full functional consequences of individual 2'-O-methylation sites.
-
Investigating the dynamic regulation of 2'-O-methylation in response to cellular signals and environmental stresses.
-
Developing more precise and sensitive tools for detecting and quantifying 2'-O-methylation.
-
Harnessing our knowledge of 2'-O-methylation to design more effective and safer RNA-based therapeutics.
The continued exploration of this fascinating RNA modification holds immense promise for advancing our fundamental understanding of biology and for the development of novel therapeutic strategies for a wide range of diseases.
References
- Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(13), 7444–7456.
- Wu, Y., et al. (2022).
- Corey, D. R. (2007). Chemical modification: the key to clinical application of RNA interference?
- Dai, Q., et al. (2017). Nm-seq maps 2′-O-methylation sites in human mRNA with base precision.
- Dai, Q., et al. (2017). Nm-seq maps 2′-O-methylation sites in human mRNA with base precision.
- Amerigo Scientific. (n.d.). Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches.
- CD Genomics. (n.d.).
- Jády, B. E., & Kiss, T. (2001). A small nucleolar guide RNA functions both in 2′-O-ribose methylation and pseudouridylation of the U5 spliceosomal RNA. The EMBO Journal, 20(3), 541–551.
- Wu, Y., et al. (2022).
- Dai, Q., et al. (2017). Nm-seq maps 2′-O-methylation sites in human mRNA with base precision.
- Large-scale Biological Network Analysis and Visualiz
- Tycowski, K. T., et al. (1998). A small nucleolar RNA requirement for site-specific ribose methylation of rRNA in Xenopus. Proceedings of the National Academy of Sciences, 95(13), 7478–7483.
- Diamond, M. S. (2014). IFIT1: A dual sensor and effector molecule that detects non-2′-O methylated viral RNA and inhibits its translation. Cytokine & Growth Factor Reviews, 25(5), 543–550.
- Aschenbrenner, J., & Marx, A. (2016). Direct and site-specific quantification of RNA 2′-O-methylation by PCR with an engineered DNA polymerase. Nucleic Acids Research, 44(10), e91.
- Marchand, V., et al. (2017). Next‐Generation Sequencing‐Based RiboMethSeq Protocol for Analysis of tRNA 2′‐O‐Methylation. Methods in Molecular Biology, 1562, 195–209.
- Wu, K., et al. (2025). The detection, function, and therapeutic potential of RNA 2'-O-methylation.
- Penedo, J. C., & Godinho, J. (2022). From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies. International Journal of Molecular Sciences, 23(19), 11883.
- Yu, Y.-T. (2012). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. Methods in Molecular Biology, 899, 145–155.
- Marchand, V., et al. (2016). Illumina-based RiboMethSeq approach for mapping of 2′-O-Me residues in RNA. Nucleic Acids Research, 44(16), e135.
- Marchand, V., et al. (2019). Mapping and Quantification of tRNA 2'-O-Methylation by RiboMethSeq. Methods in Molecular Biology, 1870, 27–42.
- Abbas, Y. M., et al. (2017). Structure of human IFIT1 with capped RNA reveals adaptable mRNA binding and mechanisms for sensing N1 and N2 ribose 2'-O methylations. Proceedings of the National Academy of Sciences, 114(11), E2106–E2115.
- Marchand, V., et al. (2018). Quantification of 2′-O-Me Residues in RNA Using Next-Generation Sequencing (Illumina RiboMethSeq Protocol). Methods in Molecular Biology, 1649, 123–140.
- Yu, Y.-T. (2012). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. Methods in Molecular Biology, 899, 145–155.
- Wu, K., et al. (2025). The detection, function, and therapeutic potential of RNA 2'-O-methylation.
- Abbas, Y. M., et al. (2017). Structure of human IFIT1 with capped RNA reveals adaptable mRNA binding and mechanisms for sensing N1 and N2 ribose 2′-O methylations. Proceedings of the National Academy of Sciences, 114(11), E2106–E2115.
- Diamond, M. S. (2014). IFIT1: A dual sensor and effector molecule that detects non-2'-O methylated viral RNA and inhibits its translation. Cytokine & Growth Factor Reviews, 25(5), 543–550.
- Marchand, V., et al. (2016). General overview of the RiboMethSeq protocol. RNA containing 2′-O-Me...
- Elliott, D., et al. (2019). 2′-O-methylation on Pxdn mRNA requires fibrillarin.
- Piekarska-Uzarek, K., et al. (2011). Two RNA-binding sites in plant fibrillarin provide interactions with various RNA substrates. Nucleic Acids Research, 39(13), 5764–5776.
- Elliott, D., et al. (2019).
- Kumar, P., et al. (2014). Recognition of 'pre-cap' and cap-0 structures by IFIT1 and IFIT5.
- Wu, K., et al. (2025). The detection, function, and therapeutic potential of RNA 2'-O-methylation.
- Graphviz. (2017). A Quick Introduction to Graphviz.
- Graphviz. (2024). DOT Language.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- Dev Inside. (2021). Graphviz tutorial. YouTube.
- CD Genomics. (n.d.).
- Lardenoije, R., et al. (2015). DNA Modifications and Neurological Disorders.
- Choi, J., et al. (2018). 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation. Nature Structural & Molecular Biology, 25(3), 208–216.
- Ghadirivasfi, M., et al. (2019). The role of DNA methylation in progression of neurological disorders and neurodegenerative diseases as well as the prospect of using DNA methylation inhibitors as therapeutic agents for such disorders. International Journal of Molecular Sciences, 20(22), 5576.
- Angelova, M., et al. (2025).
- Angelova, M., et al. (2025).
- Erales, J., & Marchand, V. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? International Journal of Molecular Sciences, 19(10), 3054.
- Choi, J., et al. (2018). 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation. Nature Structural & Molecular Biology, 25(3), 208–216.
- Magill, S. T., et al. (2022). Epigenetic dysregulation in meningiomas. Neuro-Oncology Advances, 4(1), vdac083.
Sources
- 1. The detection, function, and therapeutic potential of RNA 2'-O-methylation. | Broad Institute [broadinstitute.org]
- 2. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]
- 3. The detection, function, and therapeutic potential of RNA 2’-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 5. sites.duke.edu [sites.duke.edu]
- 6. A small nucleolar guide RNA functions both in 2′-O-ribose methylation and pseudouridylation of the U5 spliceosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two RNA-binding sites in plant fibrillarin provide interactions with various RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IFIT1: A dual sensor and effector molecule that detects non-2′-O methylated viral RNA and inhibits its translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure of human IFIT1 with capped RNA reveals adaptable mRNA binding and mechanisms for sensing N1 and N2 ribose 2'-O methylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. researchgate.net [researchgate.net]
- 18. Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches - Amerigo Scientific [amerigoscientific.com]
- 19. Illumina-based RiboMethSeq approach for mapping of 2'-O-Me residues in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mapping and Quantification of tRNA 2'-O-Methylation by RiboMethSeq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of 2′-O-Me Residues in RNA Using Next-Generation Sequencing (Illumina RiboMethSeq Protocol) | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision | Springer Nature Experiments [experiments.springernature.com]
- 25. 2'-O-RNA Methylation Sequencing Service - CD Genomics [cd-genomics.com]
- 26. researchgate.net [researchgate.net]
- 27. Site-specific validation and quantification of RNA 2′-O-methylation by qPCR with RNase H | bioRxiv [biorxiv.org]
- 28. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The role of DNA methylation in progression of neurological disorders and neurodegenerative diseases as well as the prospect of using DNA methylation inhibitors as therapeutic agents for such disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Chemical modification: the key to clinical application of RNA interference? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the benefits of 2'-O-Methyl RNA modifications
An In-depth Technical Guide to the Core Benefits of 2'-O-Methyl RNA Modifications
Authored by: Gemini, Senior Application Scientist
Foreword: Beyond the Canonical: Engineering RNA for Therapeutic Precision
For decades, the central dogma has placed RNA as a transient messenger, a fleeting intermediary between the genetic blueprint of DNA and the functional machinery of proteins. This perspective, while foundational, overlooks the vast and intricate world of RNA modifications—the epitranscriptome—that dictates the ultimate fate and function of every transcript. Among the more than 170 known modifications, 2'-O-methylation (Nm) stands out for its elegant simplicity and profound impact.
This guide moves beyond a superficial listing of benefits. As scientists and drug developers, we operate in a world of cause and effect. Why does adding a simple methyl group to the 2'-hydroxyl of a ribose sugar dramatically increase an oligonucleotide's therapeutic potential? How can we rationally design and validate these modified molecules? This document is structured to answer these questions, providing not just the "what" but the critical "how" and "why." We will dissect the core physicochemical and biological advantages conferred by 2'-O-methylation, grounding our discussion in mechanistic principles and providing actionable, field-proven experimental protocols. The goal is to equip you, the researcher, with the foundational knowledge and practical tools to harness the power of 2'-O-Methyl RNA in your work.
Section 1: The Physicochemical Foundation of 2'-O-Methylation
2'-O-methylation is a post-transcriptional modification where a methyl group (-CH3) is added to the 2' hydroxyl (-OH) group of the ribose moiety of a nucleotide.[1] This seemingly minor alteration can be installed on any of the four ribonucleosides (Am, Um, Cm, Gm) and is found in virtually all classes of RNA, from tRNA and rRNA to the 5' cap of eukaryotic mRNA.[2][3] The profound functional consequences of this modification all stem from the fundamental changes it imposes on the sugar's structure and chemical properties.
The 2'-hydroxyl group is the chemical feature that most distinguishes RNA from DNA, rendering it susceptible to hydrolysis and enzymatic degradation. By replacing the reactive hydroxyl proton with a chemically inert methyl group, 2'-O-methylation fundamentally alters the RNA backbone.[4]
Caption: Chemical distinction between standard and 2'-O-methylated ribonucleotides.
Imparting Structural Rigidity and Pre-organization
The 2'-O-methyl group sterically favors a C3'-endo sugar pucker conformation, which is the characteristic geometry found in A-form RNA helices.[4][5] In an unmodified, single-stranded RNA, the ribose can dynamically switch between C2'-endo and C3'-endo states. By "locking" the sugar into the C3'-endo pucker, 2'-O-methylation pre-organizes the backbone for duplex formation. This reduces the entropic penalty of hybridization, leading to a more stable and predictable interaction with a target strand.[5]
Creating a Steric Shield
The methyl group is significantly bulkier than a hydrogen atom. This added bulk at the 2' position creates a steric shield that physically obstructs the approach of nuclease enzymes and protects the adjacent phosphodiester bond from cleavage.[4][6] This is the primary mechanism behind the modification's most valued attribute: enhanced stability.
Section 2: Core Benefit I: Dramatically Enhanced Nuclease Resistance
Unmodified RNA is notoriously fragile, rapidly degraded by a host of endo- and exonucleases present in biological fluids like serum and within the cell. For any RNA-based therapeutic, achieving a sufficient pharmacokinetic profile is impossible without chemical modifications that confer stability. 2'-O-methylation is a cornerstone of this effort.
Causality: Nuclease-mediated degradation often involves the 2'-hydroxyl group acting as a nucleophile to attack the adjacent phosphorus atom, leading to cleavage of the phosphodiester backbone. The 2'-O-methyl group protects against this in two ways:
-
Inhibits Nucleophilic Attack: It replaces the reactive 2'-OH, making the RNA backbone less susceptible to alkaline hydrolysis and enzymatic cleavage.[4][6]
-
Steric Hindrance: It physically blocks the active sites of nucleases, preventing them from binding and cleaving the RNA strand.[7][]
The result is a dramatic increase in the oligonucleotide's half-life in biological media, a critical prerequisite for therapeutic efficacy.
Caption: Mechanism of enhanced nuclease resistance via 2'-O-methylation.
Experimental Protocol: Nuclease Stability Assay
This protocol provides a robust method for quantifying the increase in stability conferred by 2'-O-methylation.
-
Preparation: Synthesize or procure both an unmodified RNA oligonucleotide and its 2'-O-methylated counterpart of the same sequence. Also prepare a 10% solution of fetal bovine serum (FBS) in a suitable buffer (e.g., PBS).
-
Incubation: Aliquot equal amounts (e.g., 1 µg) of each oligonucleotide into separate tubes. Add the 10% FBS solution to each tube to initiate the degradation reaction.
-
Time Course: Incubate the reactions at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each reaction and immediately quench the enzymatic activity by adding a stop solution (e.g., formamide loading dye with EDTA) and flash-freezing or placing on dry ice.
-
Analysis: Once all time points are collected, analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE). Run an untreated control sample alongside the time-course samples.
-
Visualization & Quantification: Stain the gel with a nucleic acid stain (e.g., SYBR Gold). The intact oligonucleotide will appear as a distinct band. Quantify the band intensity for each time point relative to the 0-hour time point using densitometry software.
-
Data Interpretation: Plot the percentage of intact oligonucleotide versus time to determine the half-life (t½) for each molecule.
Expected Quantitative Data
| Oligonucleotide Type | Half-Life in 10% Serum (t½) |
| Unmodified RNA | < 1 hour |
| 2'-O-Methyl RNA | > 24 hours |
Section 3: Core Benefit II: Mitigation of the Innate Immune Response
The introduction of exogenous RNA into a cell can trigger a potent innate immune response, designed to combat viral infections.[9] This response is mediated by pattern recognition receptors (PRRs) such as the endosomal Toll-like receptors (TLR7 and TLR8) and the cytosolic sensor RIG-I.[2][10] These receptors recognize specific features of viral RNA as "non-self," initiating a signaling cascade that results in the production of type I interferons and pro-inflammatory cytokines. This immune activation is a major hurdle for RNA therapeutics, leading to toxicity and reduced efficacy.
Causality: Eukaryotic mRNA possesses a "Cap 1" structure, where the first nucleotide adjacent to the 5' cap is 2'-O-methylated.[2] This modification serves as a molecular signature for "self," preventing activation of immune sensors like RIG-I and IFIT1, which show decreased binding affinity for Cap 1-modified RNA.[2] By incorporating 2'-O-methylated nucleotides into synthetic RNA, we can mimic this self-signature, effectively cloaking the therapeutic molecule from the immune system.[11][12] This leads to a significant reduction in the production of inflammatory cytokines.[13]
Caption: How 2'-O-methylation mitigates innate immune activation.
Experimental Protocol: In Vitro Immunogenicity Assay
This protocol uses human peripheral blood mononuclear cells (PBMCs) to assess the immunostimulatory potential of modified RNA. A whole-blood variation of this assay is also a viable and simpler alternative.[14]
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Plate the isolated PBMCs in a 96-well plate at a density of approximately 1 x 10^6 cells/mL in a suitable culture medium.
-
Transfection: Prepare transfection complexes of your unmodified and 2'-O-methylated RNA oligonucleotides using a lipid-based transfection reagent (e.g., Lipofectamine). Add the complexes to the cells. Include a positive control (e.g., a known TLR7/8 agonist like R848) and a negative control (transfection reagent only).
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
-
Data Interpretation: Compare the cytokine levels induced by the 2'-O-methylated RNA to those induced by the unmodified RNA and the controls.
Expected Quantitative Data
| RNA Stimulant | TNF-α Production (pg/mL) | IFN-α Production (pg/mL) |
| Negative Control | < 50 | < 20 |
| Unmodified RNA | > 1000 | > 500 |
| 2'-O-Methyl RNA | < 100 | < 50 |
| Positive Control (R848) | > 2000 | > 1000 |
Section 4: Core Benefit III: Enhanced Binding Affinity and Specificity
For antisense oligonucleotides and siRNAs, the therapeutic effect is predicated on tight and specific binding to a complementary target mRNA sequence. The stability of the resulting RNA:RNA duplex is a key determinant of efficacy.
Causality: As discussed in Section 1.1, the 2'-O-methyl group biases the ribose sugar towards the C3'-endo conformation.[5] This pre-organization of the oligonucleotide backbone for an A-form helix means less conformational change is required upon binding to its target. This favorable energetic state results in a more stable duplex, which is reflected in a higher melting temperature (Tm).[4][5] An increase in Tm of approximately 0.2 kcal/mol per modification is generally observed.[2] This enhanced binding affinity can lead to higher potency and may also improve specificity by reducing off-target binding, which is often mediated by weaker, less stable interactions.
Experimental Protocol: Thermal Denaturation (Tm) Assay
This is a standard biophysical method to determine the stability of a nucleic acid duplex.
-
Sample Preparation: Anneal the therapeutic oligonucleotide (unmodified or 2'-O-methylated) with its complementary RNA target strand in a buffered solution (e.g., saline-sodium citrate buffer).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller (peltier).
-
Measurement: Monitor the absorbance of the sample at 260 nm while slowly increasing the temperature at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C).
-
Data Analysis: As the temperature increases, the duplex will "melt" into single strands, causing an increase in absorbance (the hyperchromic effect). Plot absorbance versus temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, corresponding to the midpoint of the transition in the melting curve. This is typically calculated from the first derivative of the curve.
-
Interpretation: Compare the Tm values. A higher Tm indicates a more stable duplex and stronger binding affinity.
Expected Quantitative Data
| Duplex | Melting Temperature (Tm) |
| Unmodified ASO : Target RNA | 65.0 °C |
| 2'-O-Methyl ASO : Target RNA | 75.0 °C |
| (Note: Actual Tm values are sequence-dependent. The key metric is the ΔTm.) |
Section 5: Applications in Drug Development and Research
The combination of nuclease resistance, immune evasion, and high binding affinity makes 2'-O-methylation an indispensable tool in the development of RNA-based therapeutics.
-
Antisense Oligonucleotides (ASOs): 2'-O-methyl modifications are frequently used in the "wings" of gapmer ASOs.[15][16] These modified flanks protect the central DNA "gap" from degradation and increase binding affinity, while the unmodified DNA region is still capable of recruiting RNase H to cleave the target mRNA.[15]
-
Small Interfering RNAs (siRNAs): To avoid off-target effects and immune activation, siRNAs are often fully modified with 2'-O-methyl groups.[12] This enhances their stability and prevents the sense strand from being misidentified by the RISC complex, improving the specificity of the RNAi pathway.
-
mRNA Vaccines and Therapeutics: As demonstrated during the COVID-19 pandemic, modifying mRNA with modified nucleosides is critical. 2'-O-methylation, particularly in the Cap 1 structure, is essential for reducing the innate immunogenicity of in vitro transcribed mRNA, allowing for higher doses and more efficient protein translation without causing adverse inflammatory reactions.[2][11]
-
Aptamers and Ribozymes: The enhanced stability provided by 2'-O-methylation is used to create aptamers and catalytic ribozymes that can function for extended periods in biological environments.[7][17]
Conclusion
2'-O-methylation is far more than a simple chemical adornment on an RNA molecule. It is a strategic modification that transforms a fragile, immunogenic molecule into a stable, stealthy, and highly specific therapeutic agent. By understanding the causal mechanisms—steric hindrance, structural pre-organization, and mimicry of "self" RNA—researchers can rationally design oligonucleotides with vastly improved drug-like properties. The experimental frameworks provided herein offer a self-validating system to confirm these benefits in your specific sequences of interest. As the field of RNA therapeutics continues to expand, a deep, mechanistic understanding of modifications like 2'-O-methylation will remain paramount to engineering the next generation of precision genetic medicines.
References
- Zhou, K. I., Pecot, C. V., & Holley, C. L. (2024). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development.
-
Lécrivain, A. L., & Motorin, Y. (2019). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. Genes. Available at: [Link]
-
Li, X., et al. (2024). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. Nature Communications. Available at: [Link]
-
Jöckel, S., et al. (2015). 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells. Journal of Innate Immunity. Available at: [Link]
-
Freund, I., et al. (2019). 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms. RNA. Available at: [Link]
-
Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research. Available at: [Link]
-
Jöckel, S., et al. (2015). 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells. Karger Publishers. Available at: [Link]
-
Zhou, K. I., Pecot, C. V., & Holley, C. L. (2024). 2′-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. ResearchGate. Available at: [Link]
-
Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Amerigo Scientific. Available at: [Link]
-
Glen Research. (n.d.). RNA Synthesis - 2'-O-Methyl Analogues. Glen Research. Available at: [Link]
-
Hyde, J. L., & Diamond, M. S. (2015). Innate immune restriction and antagonism of viral RNA lacking 2′-O methylation. Virology. Available at: [Link]
-
Eigenbrod, T., & Dalpke, A. H. (2019). RNA Modifications Modulate Activation of Innate Toll-Like Receptors. MDPI. Available at: [Link]
-
Li, X., et al. (2024). 2′-O-methylation at internal sites on mRNA promotes mRNA stability. bioRxiv. Available at: [Link]
-
Jöckel, S., et al. (2015). A Single Naturally Occurring 2'-O-Methylation Converts a TLR7- and TLR8-Activating RNA into a TLR8-Specific Ligand. PLOS ONE. Available at: [Link]
-
Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Regulation of host immune system responses by 2′-O-methyl (2′OMe) modification of SARS-CoV-2 RNA. ResearchGate. Available at: [Link]
-
Majumdar, A., et al. (2004). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research. Available at: [Link]
-
Erales, J., & Marchand, V. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). 2'-O-methylation. Wikipedia. Available at: [Link]
-
Creative Biolabs. (n.d.). DNA/2'-O-Methyl RNA Chimera Modification Service. Creative Biolabs. Available at: [Link]
-
Majumdar, A., et al. (2004). 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. PubMed. Available at: [Link]
-
Li, X., et al. (2024). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation. Available at: [Link]
-
Bio-Synthesis. (n.d.). 2' O-Methyl RNA (2' Me) Synthesis. Bio-Synthesis. Available at: [Link]
-
Broad Institute. (2025). The detection, function, and therapeutic potential of RNA 2'-O-methylation. Broad Institute. Available at: [Link]
-
Beyene, A. D., et al. (2020). RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood. Bio-protocol. Available at: [Link]
-
Yale University. (n.d.). RNA & 2'-O-methyl RNA. Yale Research. Available at: [Link]
-
Li, X., et al. (2024). The detection, function, and therapeutic potential of RNA 2'-O-methylation. PubMed Central. Available at: [Link]
-
CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. CD Genomics. Available at: [Link]
-
Freund, I., et al. (2019). 2'- O-methylation Within Prokaryotic and Eukaryotic tRNA Inhibits Innate Immune Activation by Endosomal Toll-like Receptors but Does Not Affect Recognition of Whole Organisms. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). The presence of a 2'-O-methylation decreases affinity of DXO for capped RNA. ResearchGate. Available at: [Link]
-
Beyene, A. D., et al. (2020). RNA ImmunoGenic Assay: Simple Method for Detecting Immunogenicity of in vitro Transcribed mRNA. ResearchGate. Available at: [Link]
-
Kratschmer, C., & Levy, M. (2017). Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues. Nucleic Acids Research. Available at: [Link]
-
Gribova, V., et al. (2022). Construction and Immunogenicity of Modified mRNA-Vaccine Variants Encoding Influenza Virus Antigens. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 5. academic.oup.com [academic.oup.com]
- 6. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 7. glenresearch.com [glenresearch.com]
- 9. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RNA Modifications Modulate Activation of Innate Toll-Like Receptors [mdpi.com]
- 13. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sg.idtdna.com [sg.idtdna.com]
- 16. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues - PMC [pmc.ncbi.nlm.nih.gov]
2'-O-Methyl-I CEP and its impact on nucleic acid thermodynamics
An In-depth Technical Guide to 2'-O-Methyl-Inosine Phosphoramidite and its Impact on Nucleic Acid Thermodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modified oligonucleotides are central to the advancement of therapeutics, diagnostics, and molecular biology research. Among the most pivotal modifications is the 2'-O-Methyl (2'-O-Me) group, which imparts favorable thermodynamic, metabolic, and binding properties. This guide provides a detailed examination of a specialized variant, the 2'-O-Methyl-Inosine Phosphoramidite (2'-O-Me-I CEP), and its nuanced impact on nucleic acid thermodynamics. We will explore its structure, the physicochemical principles governing its stabilizing effects, comparative analysis with other modifications, and its practical application in oligonucleotide synthesis and analysis.
The Foundational Role of 2'-Sugar Modifications
The ribose sugar is a key architectural component of RNA, and its 2'-hydroxyl group is a locus of chemical reactivity and structural influence. In the field of oligonucleotide chemistry, modifying this position is a cornerstone strategy for enhancing therapeutic potential. The primary goals of such modifications are to increase binding affinity to target nucleic acids, improve nuclease resistance for enhanced in vivo stability, and minimize off-target effects.
The 2'-O-Methyl modification is a canonical example of a successful first-generation modification. By replacing the reactive 2'-hydroxyl with a chemically stable O-methyl ether, the resulting oligonucleotide gains significant resistance to degradation by endonucleases. More importantly, this modification pre-organizes the sugar pucker into a C3'-endo conformation, which is characteristic of the A-form helix geometry adopted by RNA:RNA and DNA:RNA duplexes. This structural pre-organization reduces the entropic penalty of binding, leading to a significant increase in duplex thermal stability (Melting Temperature, Tm).
Unveiling 2'-O-Methyl-Inosine Phosphoramidite (2'-O-Me-I CEP)
While standard 2'-O-Me modifications exist for the canonical bases (A, U, C, G), the use of a 2'-O-Methyl-Inosine phosphoramidite offers unique capabilities. Inosine (I) is a naturally occurring purine nucleoside that lacks the exocyclic amine of guanine. Its utility stems from its ability to act as a "universal" base, capable of forming hydrogen bonds with all four standard bases (A, U, C, G), albeit with varying stability (I:C > I:A > I:U ≈ I:G).
The phosphoramidite form (CEP) is the reactive monomer used in automated solid-phase oligonucleotide synthesis. The 2'-O-Me-I CEP combines the thermodynamic and nuclease-resistant benefits of the 2'-O-Me group with the versatile base-pairing of inosine.
Caption: Key components of the 2'-O-Methyl-Inosine Phosphoramidite monomer.
The Physicochemical Basis of Thermodynamic Stabilization
The increase in duplex stability conferred by 2'-O-Me modifications is a direct result of fundamental principles of nucleic acid structure. The process can be understood through the following causal chain:
Caption: Mechanism of thermodynamic stabilization by 2'-O-Methyl modifications.
By locking the sugar into the C3'-endo pucker, the modified strand is already in a conformation that is favorable for binding to an RNA target. This means less conformational change is required upon hybridization, resulting in a more favorable free energy of binding (ΔG) and, consequently, a higher melting temperature (Tm). On average, each 2'-O-Me substitution can increase the Tm by approximately 1-1.5 °C per modification.
When incorporating 2'-O-Me-Inosine, this thermodynamic enhancement is combined with the base-pairing characteristics of inosine. This is particularly useful when designing probes or antisense oligonucleotides for targets with sequence ambiguity or polymorphisms. The inosine can pair with multiple bases at that position, while the 2'-O-Me group ensures the overall duplex remains highly stable.
Comparative Thermodynamic Analysis
The choice of chemical modification is a critical design parameter in oligonucleotide development. The following table summarizes the approximate thermodynamic impact of 2'-O-Me modifications relative to unmodified DNA/RNA and the more potent constrained Ethyl (cEt) modification, a second-generation bridged nucleic acid (BNA).
| Modification Type | Target Type | Approx. ΔTm per Modification (°C) | Key Features |
| Unmodified DNA | RNA | Baseline | Standard DNA:RNA duplex stability. |
| Unmodified RNA | RNA | +0.5 to +1.0 (vs. DNA) | Forms stable A-form RNA:RNA duplexes. |
| 2'-O-Methyl RNA | RNA | +1.0 to +1.5 | Enhanced stability, nuclease resistance. |
| 2'-O-Me-Inosine RNA | RNA | +0.5 to +1.2 * | Universal pairing with added stability. |
| Constrained Ethyl (cEt) | RNA | +2.0 to +4.0 | Very high affinity, strong nuclease resistance. |
*The ΔTm for 2'-O-Me-Inosine is highly dependent on the opposing base. The I:C pair is significantly more stable than I:A, I:U, or I:G pairs.
Experimental Protocols
Protocol: Incorporation of 2'-O-Me-I CEP via Solid-Phase Synthesis
This protocol outlines the key steps within a single coupling cycle on an automated DNA/RNA synthesizer.
Prerequisites:
-
DNA/RNA Synthesizer (e.g., MerMade, Dr. Oligo)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Anhydrous acetonitrile as the main solvent.
-
Standard synthesis reagents: Deblocking solution (e.g., 3% Trichloroacetic acid), Activator (e.g., ETT), Capping solutions (Cap A, Cap B), and Oxidizer (Iodine solution).
-
2'-O-Me-I Phosphoramidite (0.1 M in acetonitrile).
Workflow Diagram:
Caption: Automated solid-phase synthesis cycle for one monomer addition.
Methodology:
-
Deblocking: The 5'-DMT protecting group of the nucleotide bound to the solid support is removed using the deblocking solution. This exposes the 5'-hydroxyl group for the next reaction.
-
Coupling: The 2'-O-Me-I phosphoramidite and an activator are simultaneously delivered to the synthesis column. The activator enables the phosphoramidite to couple with the free 5'-hydroxyl group, extending the oligonucleotide chain. A coupling time of 2-5 minutes is standard for modified bases.
-
Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using the capping solutions. This prevents the formation of deletion-mutant sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the iodine-based oxidizer.
-
Wash: After each step, the column is thoroughly washed with acetonitrile to remove excess reagents.
-
Iteration: The cycle is repeated until the desired sequence is synthesized.
-
Cleavage and Deprotection: Upon completion, the oligonucleotide is cleaved from the CPG support and all remaining protecting groups (on the bases and phosphate backbone) are removed using an appropriate deprotection solution (e.g., AMA or aqueous ammonia).
-
Purification: The final product is purified using methods like HPLC or PAGE to ensure high purity.
Protocol: Thermodynamic Analysis by UV-Melting
This protocol describes the determination of the melting temperature (Tm) of a duplex containing a 2'-O-Me-I modified oligonucleotide.
Prerequisites:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (Peltier).
-
Matched quartz cuvettes.
-
Purified oligonucleotides (modified strand and its complementary target).
-
Melting Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
Methodology:
-
Sample Preparation: Prepare a solution containing the modified oligonucleotide and its complementary strand in equimolar concentrations (e.g., 2 µM each) in the melting buffer.
-
Annealing: Heat the sample to 95 °C for 5 minutes to ensure all strands are dissociated. Then, allow the sample to cool slowly to room temperature to facilitate proper duplex formation.
-
Data Acquisition:
-
Place the cuvette in the spectrophotometer and equilibrate at a low starting temperature (e.g., 20 °C).
-
Set the instrument to monitor absorbance at 260 nm.
-
Program a temperature ramp from the starting temperature to a high final temperature (e.g., 90 °C) at a controlled rate (e.g., 0.5 °C/minute).
-
Record absorbance readings at regular temperature intervals (e.g., every 0.5 °C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This generates a sigmoidal melting curve.
-
The melting temperature (Tm) is determined by calculating the first derivative of this curve. The peak of the first derivative plot corresponds to the Tm, the temperature at which 50% of the duplexes have dissociated into single strands.
-
Applications in Research and Drug Development
The unique properties of 2'-O-Me-I make it a valuable tool in several advanced applications:
-
Antisense Oligonucleotides (ASOs): In ASOs designed to bind to RNA and modulate its function, 2'-O-Me modifications provide the necessary nuclease resistance and binding affinity. Incorporating inosine at a polymorphic site allows a single ASO to target multiple genetic variants.
-
siRNA Therapeutics: 2'-O-Me modifications are widely used in siRNA duplexes to enhance stability and reduce off-target sense-strand activity.
-
Molecular Probes and Diagnostics: When used in probes for PCR or hybridization assays, 2'-O-Me-I can be used to detect related sequences or targets with known single nucleotide polymorphisms (SNPs) without needing a cocktail of different probes. The increased Tm also allows for more stringent washing conditions, improving signal-to-noise ratios.
Conclusion
The 2'-O-Methyl-Inosine phosphoramidite is more than just a standard modified monomer; it is a strategic tool for addressing specific challenges in oligonucleotide design. It combines the proven thermodynamic and stability enhancements of the 2'-O-Me group with the sequence-agnostic pairing of inosine. This dual functionality provides researchers and drug developers with a powerful method for creating highly stable oligonucleotides that can tolerate sequence ambiguity, making it an invaluable component in the expanding toolbox of nucleic acid chemistry.
References
-
Title: 2'-O-Methyl-RNA: A Versatile Tool for Molecular Biology and Drug Design Source: Glen Research Technical Report URL: [Link]
-
Title: Chemical modifications in RNA interference Source: Methods in Molecular Biology (Chapter) URL: [Link]
-
Title: Thermodynamic contributions of single internal 2'-O-methyl-2-amino-LNA, 2'-O-methyl-LNA, 2'-O-methyl-RNA, and 2-amino-LNA nucleosides Source: Nucleic Acids Research, Oxford University Press URL: [Link]
-
Title: The stability of duplexes and triplexes containing 2'-O-methylinosine, 2'-O-methyl-5-methylcytidine or 2'-O-methyl-2-aminoadenosine Source: Nucleic Acids Research, Oxford University Press URL: [Link]
-
Title: Evaluation of constrained ethyl (cEt) and 2',4'-BNA(NC) in the gap of LNA gapmers Source: Bioorganic & Medicinal Chemistry, Elsevier URL: [Link]
The Art of Precision: A Technical Guide to Incorporating 2'-O-Methyl Ribonucleosides into Therapeutic Oligonucleotides
For researchers, scientists, and drug development professionals at the forefront of nucleic acid therapeutics, the precise incorporation of modified nucleosides is paramount. Among these, 2'-O-Methyl (2'-OMe) ribonucleosides stand out for their ability to confer enhanced nuclease resistance, increased binding affinity to target RNA, and reduced immunogenicity.[1] This in-depth technical guide provides a comprehensive overview of the core principles and field-proven methodologies for incorporating 2'-O-Methyl-I CEP (β-cyanoethyl phosphoramidite) into oligonucleotides, grounded in the principles of solid-phase phosphoramidite chemistry.
Foundational Principles: The Chemistry of 2'-O-Methyl Oligonucleotide Synthesis
The automated synthesis of 2'-O-Methyl modified oligonucleotides is a cyclical process built upon the robust foundation of phosphoramidite chemistry. Each cycle meticulously adds a single 2'-OMe ribonucleoside to the growing oligonucleotide chain, which is anchored to a solid support, typically controlled pore glass (CPG).[2] The synthesis proceeds in the 3' to 5' direction and comprises four key steps: detritylation, coupling, capping, and oxidation.
The Synthesis Cycle: A Step-by-Step Elucidation
The successful synthesis of high-quality 2'-O-Methyl oligonucleotides hinges on the efficiency and fidelity of each step in the synthesis cycle.
-
Detritylation: The cycle commences with the removal of the acid-labile dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support. This step exposes a reactive hydroxyl group, priming it for the subsequent coupling reaction.[2]
-
Coupling: The activated 2'-O-Methyl phosphoramidite, dissolved in an anhydrous acetonitrile diluent, is delivered to the synthesis column. The activator, a crucial component in this step, protonates the nitrogen of the phosphoramidite, rendering the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain.[3] This reaction forms a phosphite triester linkage.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is introduced. This involves the acetylation of any unreacted 5'-hydroxyl groups, effectively rendering them inert in subsequent coupling cycles.[2]
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphotriester using an oxidizing agent, typically an iodine solution.[4]
This four-step cycle is repeated for each subsequent 2'-O-Methyl ribonucleoside to be incorporated into the oligonucleotide sequence.
Diagram of the Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
The Cornerstone of Success: Optimizing the Coupling Reaction
Achieving near-quantitative coupling efficiency at each step is critical, as the overall yield of the full-length oligonucleotide is a product of the efficiencies of each individual coupling reaction.[2] Even a small decrease in coupling efficiency can significantly reduce the final yield of the desired product.
The Critical Role of the Activator
The choice of activator is paramount, especially when dealing with the sterically hindered 2'-O-Methyl phosphoramidites. While 1H-tetrazole is a standard activator for DNA synthesis, more potent activators are often required for modified monomers.
-
5-Ethylthio-1H-tetrazole (ETT): ETT is a more acidic activator than tetrazole and is often used to enhance the coupling efficiency of RNA and other modified phosphoramidites.[5]
-
4,5-Dicyanoimidazole (DCI): DCI has emerged as a superior activator for sterically demanding phosphoramidites. Its efficacy is attributed to its high nucleophilicity, which accelerates the displacement of the diisopropylamino group from the protonated phosphoramidite, the rate-determining step in the activation process.[5][6][7] DCI is less acidic than tetrazole, which can be advantageous in preventing premature detritylation of the phosphoramidite monomer in solution.[5]
| Activator | pKa | Key Advantage for 2'-OMe Synthesis | Reference |
| 1H-Tetrazole | 4.8 | Standard for DNA, less effective for 2'-OMe | [5] |
| 5-Ethylthio-1H-tetrazole (ETT) | ~4.3 | Increased acidity improves coupling of some modified monomers | [5] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | High nucleophilicity, ideal for sterically hindered monomers | [5][8] |
Table 1. Comparison of common activators in oligonucleotide synthesis.
The Nemesis of Synthesis: Moisture Control
Phosphoramidite chemistry is exquisitely sensitive to moisture. Trace amounts of water in the reagents, particularly the acetonitrile diluent and the activator solution, can hydrolyze the activated phosphoramidite, leading to a significant reduction in coupling efficiency.[3][9] Rigorous adherence to anhydrous techniques is therefore non-negotiable. This includes using anhydrous grade solvents, storing reagents under an inert atmosphere (e.g., argon), and ensuring the synthesizer's fluidics are dry.[4][9][10]
The Final Steps: Deprotection and Purification
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed to yield the final, biologically active molecule.
Deprotection: Unveiling the Final Product
A common and highly effective method for the deprotection of 2'-O-Methyl oligonucleotides involves the use of a mixture of ammonium hydroxide and 40% aqueous methylamine (AMA).[11][12]
-
Mechanism of AMA Deprotection: Methylamine is a stronger nucleophile than ammonia and significantly accelerates the removal of the exocyclic amine protecting groups from the nucleobases (e.g., isobutyryl on guanine).[11] The AMA treatment also cleaves the oligonucleotide from the CPG support and removes the β-cyanoethyl protecting groups from the phosphate backbone.
-
The Importance of Acetyl-Protected Cytidine (Ac-dC): When using AMA, it is imperative to use acetyl-protected cytidine phosphoramidite instead of the traditional benzoyl-protected version (Bz-dC). The use of Bz-dC with AMA can lead to a side reaction where methylamine displaces the benzamide group, resulting in the formation of N4-methyl-cytidine, a transamination product.[11] The acetyl group on Ac-dC is much more labile and is rapidly hydrolyzed, preventing this unwanted side reaction.[11]
Deprotection Workflow
Caption: A streamlined workflow for the deprotection of 2'-O-Methyl oligonucleotides.
Purification: Isolating the Full-Length Product
The crude deprotected oligonucleotide mixture contains the desired full-length product along with shorter, truncated sequences (n-1, n-2, etc.) and other synthesis-related impurities.[13] High-performance liquid chromatography (HPLC) is the gold standard for purifying oligonucleotides, offering high resolution and the ability to separate the full-length product from these impurities.
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is the most common HPLC technique for oligonucleotide purification. An ion-pairing agent, such as triethylammonium acetate (TEAA), is added to the mobile phase to neutralize the negative charges of the phosphate backbone, allowing the oligonucleotide to be retained on a hydrophobic stationary phase (e.g., C18).[14][15][16] The oligonucleotides are then eluted with an increasing gradient of an organic solvent, such as acetonitrile. Longer oligonucleotides, having more hydrophobic bases, are retained more strongly and elute later, enabling the separation of the full-length product from shorter failure sequences.
Quality Control: A Self-Validating System
Rigorous quality control (QC) is essential to ensure the identity and purity of the final 2'-O-Methyl oligonucleotide product. A combination of HPLC and mass spectrometry provides a comprehensive assessment of the synthesis and deprotection processes.
HPLC Analysis
Analytical IP-RP-HPLC is used to assess the purity of the crude and purified oligonucleotide. The chromatogram should show a major peak corresponding to the full-length product, with smaller, earlier-eluting peaks representing shorter failure sequences.
Mass Spectrometry
Mass spectrometry (MS) provides an accurate determination of the molecular weight of the oligonucleotide, confirming its identity. Electrospray ionization mass spectrometry (ESI-MS) is a commonly used technique for oligonucleotide analysis.[17] The measured mass should correspond to the calculated theoretical mass of the desired 2'-O-Methyl oligonucleotide sequence. The mass spectrum can also reveal the presence of common impurities, such as n-1 deletions, which will appear as peaks with a mass difference corresponding to the missing nucleotide.[17]
| QC Technique | Information Provided | Expected Result for High-Quality Synthesis |
| IP-RP-HPLC | Purity, presence of truncated sequences | A single major peak for the full-length product |
| ESI-MS | Molecular weight, confirmation of identity, presence of deletions | A major peak corresponding to the calculated mass of the full-length product |
Table 2. Key quality control techniques for 2'-O-Methyl oligonucleotide synthesis.
Troubleshooting Common Issues in 2'-O-Methyl Oligonucleotide Synthesis
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key to identifying and resolving issues.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Coupling Efficiency | - Moisture in reagents- Degraded phosphoramidite or activator- Inappropriate activator for 2'-OMe monomers | - Use fresh, anhydrous reagents- Replace phosphoramidites and activator- Switch to a more potent activator like DCI |
| Presence of n-1 Deletions | - Inefficient coupling- Incomplete capping | - Optimize coupling conditions (see above)- Ensure efficient delivery of capping reagents |
| Incomplete Deprotection | - Old or improperly prepared AMA solution- Insufficient deprotection time or temperature | - Use freshly prepared AMA- Ensure adherence to recommended deprotection conditions |
Table 3. A troubleshooting guide for common issues in 2'-O-Methyl oligonucleotide synthesis.
Conclusion
The incorporation of 2'-O-Methyl ribonucleosides into oligonucleotides is a powerful strategy for enhancing their therapeutic potential. A thorough understanding of the underlying phosphoramidite chemistry, meticulous attention to experimental detail, and rigorous quality control are the cornerstones of successful synthesis. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and reproducibly synthesize high-quality 2'-O-Methyl modified oligonucleotides, paving the way for the next generation of nucleic acid-based therapeutics.
References
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., & Peterson, K. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
Glen Research. (n.d.). Glen Report 21.21: Technical Brief – Synthesis of Long Oligonucleotides. [Link]
-
Glen Research. (n.d.). Glen Report 10.1: DCI - A Logical Alternative Activator. [Link]
-
LCGC International. (2024, October 15). Tackling Moisture Sensitivity in Oligonucleotide Synthesis: Novel Application of GC-VUV Detection. [Link]
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., & Peterson, K. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. ResearchGate. [Link]
-
Glen Research. (n.d.). Glen Report 26.1: Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. [Link]
-
ResearchGate. (n.d.). Table 2. Impact of phosphoramidite equivalents on coupling efficiency. [Link]
-
Fergione, S., Fedorova, O., & Paillart, J.-C. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
Glen Research. (n.d.). Glen Report 19.2: Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. [Link]
-
YMC. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. [Link]
-
YMC America. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. [Link]
-
YMC Taiwan Co., Ltd. (n.d.). Oligonucleotide Separations Using Ion-Pairing Reversed Phase Liquid Chromatography. [Link]
-
Capaldi, D., et al. (2022). Perspectives on the Designation of Oligonucleotide Starting Materials. Organic Process Research & Development, 26(5), 1334-1342. [Link]
-
Agbavwe, C., Kim, C., Hong, D., & Somoza, M. M. (2011). Efficiency, Error and Yield in Light-Directed Maskless Synthesis of DNA Microarrays. PLoS ONE, 6(12), e29388. [Link]
-
Waters Corporation. (n.d.). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography. [Link]
-
Gilar, M., et al. (2001). Separation of modified 2'-deoxyoligonucleotides using ion-pairing reversed-phase HPLC. Journal of Chromatography A, 928(1), 3-15. [Link]
-
Reddy, M. P., et al. (1997). Advanced method for oligonucleotide deprotection. ResearchGate. [Link]
-
Ni, J., Pomerantz, S. C., Rozenski, J., Zhang, Y., & McCloskey, J. A. (1996). Interpretation of oligonucleotide mass spectra for determination of sequence using electrospray ionization and tandem mass spectrometry. Analytical Chemistry, 68(13), 1989–1999. [Link]
-
Guga, P. (2014). The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. Expert Opinion on Drug Discovery, 9(7), 785–800. [Link]
-
Reddy, M. P., et al. (2004). Efficient synthesis of 2'-O-methoxyethyl phosphorothioate oligonucleotides using 4,5-dicyanoimidazole. Are these oligonucleotides comparable to those synthesized using 1H-tetrazole as coupling activator? Oligonucleotides, 14(4), 272–281. [Link]
-
Bio-Synthesis. (2023, August 7). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. [Link]
-
Cosstick, R., & Jones, A. S. (1987). Synthesis of phosphorothioamidites derived from 3′-thio-3′-deoxythymidine and 3′-thio-2′,3′-dideoxycytidine and the automated synthesis of oligodeoxynucleotides containing a 3′-S-phosphorothiolate linkage. Nucleic Acids Research, 15(17), 7017–7031. [Link]
-
Park, S., & Lee, D. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 28(15), 5809. [Link]
-
Guo, Z., & Reif, R. (2012). Oligonucleotide synthesis under mild deprotection conditions. Current Protocols in Nucleic Acid Chemistry, Chapter 3, Unit 3.2. [Link]
-
ResearchGate. (n.d.). Typical impurities derived from oligonucleotide synthesis. [Link]
-
Dynacell Life Sciences, LLC. (n.d.). 5-Ethylthio-1H-tetrazole as an Activator in Oligonucleotide Synthesis. [Link]
Sources
- 1. [PDF] Interpretation of oligonucleotide mass spectra for determination of sequence using electrospray ionization and tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. idtdna.com [idtdna.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. glenresearch.com [glenresearch.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. glenresearch.com [glenresearch.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. ymcamerica.com [ymcamerica.com]
- 16. ymctaiwan.com [ymctaiwan.com]
- 17. idtdna.com [idtdna.com]
Enhancing Oligonucleotide Stability: A Deep Dive into the Nuclease Resistance Conferred by 2'-O-Methyl and Constrained Ethyl (cEt) Modifications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic promise of RNA-based drugs, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is fundamentally constrained by their susceptibility to degradation by cellular nucleases. Unmodified oligonucleotides are rapidly cleared in biological systems, rendering them ineffective. Chemical modification is therefore not merely an optimization but a prerequisite for clinical viability. This guide provides a detailed technical examination of two cornerstone modifications that dramatically enhance nuclease resistance: the 2'-O-Methyl (2'-O-Me) group and the bicyclic 2',4'-constrained ethyl (cEt) bridge. We will dissect the stereoelectronic and conformational mechanisms underpinning their function, provide a comparative analysis of their efficacy, and present standardized protocols for their evaluation, empowering researchers to make informed decisions in the design of next-generation oligonucleotide therapeutics.
The Central Challenge: Nuclease-Mediated Degradation
The journey of an RNA therapeutic from administration to target engagement is fraught with enzymatic peril. The phosphodiester backbone of natural RNA is a prime substrate for a host of endonucleases and exonucleases present in plasma, tissues, and within the cell.[1][2] These enzymes catalyze the hydrolytic cleavage of phosphodiester bonds, rapidly breaking down the oligonucleotide into inactive fragments.[3][4] This degradation pathway is a major barrier to achieving the necessary pharmacokinetic profile for a therapeutic effect.[2]
The primary strategy to overcome this is to chemically modify the building blocks of the oligonucleotide—the nucleosides themselves. While backbone modifications like the phosphorothioate (PS) linkage are foundational for conferring nuclease resistance, modifications to the 2' position of the ribose sugar play a critical and often synergistic role.[5][6][7][8]
Caption: Mechanism of nuclease protection by the 2'-O-Methyl modification.
Application Insights
2'-O-Me is widely used in both ASOs and siRNAs. In siRNAs, it can reduce off-target effects and enhance stability without completely abolishing RNAi activity. [9][10]When combined with a phosphorothioate backbone, it creates a highly stable and potent oligonucleotide. [11]However, while effective, it offers moderate gains in binding affinity and nuclease resistance compared to more advanced modifications.
Constrained Ethyl (cEt): Superior Stability Through Conformational Locking
The 2',4'-constrained ethyl (cEt) modification is a bicyclic nucleic acid (BNA) analog that represents a significant advancement in oligonucleotide chemistry. In a cEt nucleoside, the 2' oxygen and the 4' carbon of the ribose ring are tethered by an ethylene bridge. [12][13]
Mechanism of Nuclease Resistance
The cEt modification confers exceptional nuclease resistance through a powerful mechanism of conformational locking.
-
Rigid C3'-endo Conformation: The ethylene bridge physically "locks" the furanose ring into a rigid C3'-endo conformation. [14][15]Unlike the 2'-O-Me group which merely encourages this pucker, the cEt modification enforces it. This pre-organization of the sugar conformation minimizes the entropic penalty of binding to a target RNA, leading to a dramatic increase in binding affinity (high Tₘ).
-
Unsurpassed Steric Shield: The bicyclic structure is exceptionally bulky and creates a profound steric shield that effectively prevents nucleases from accessing the phosphodiester backbone. [13]Structural studies have proposed that this steric bulk is the primary origin of the vastly improved nuclease stability observed with cEt and related BNA modifications. [13][15] Biophysical evaluations have demonstrated that oligonucleotides containing cEt modifications have a greatly enhanced nuclease stability profile compared to both 2'-O-Me and even Locked Nucleic Acid (LNA) modified oligonucleotides. [12][13]
Caption: Conformational locking mechanism of the Constrained Ethyl (cEt) modification.
Application Insights
The cEt modification is a hallmark of third-generation ASOs. Its superior properties—high potency, exceptional stability, and an improved safety profile compared to LNA—make it highly valuable for developing drugs that require long-lasting effects. [2][12]The combination of cEt "wings" flanking a central "gap" of unmodified DNA (a "gapmer" design) allows for potent RNase H-mediated degradation of the target mRNA while protecting the therapeutic agent itself from degradation. [2]
Comparative Analysis and Data Summary
While both modifications enhance nuclease resistance, their performance differs significantly. The cEt modification consistently provides superior protection compared to 2'-O-Me.
| Modification | Primary Mechanism | Sugar Pucker | Binding Affinity (ΔTₘ per mod) | Nuclease Resistance | Key Application |
| 2'-O-Methyl (2'-O-Me) | Steric Hindrance | Prefers C3'-endo | +1 to +1.5 °C | Good | ASOs, siRNAs |
| Constrained Ethyl (cEt) | Conformational Lock & Steric Shield | Locked C3'-endo | +5 to +8 °C | Exceptional | High-potency ASOs |
Note: ΔTₘ values are approximate and can vary based on sequence, context, and duplex type.
Studies have shown that cEt modifications can lead to a >100-fold increase in the half-life of an oligonucleotide in a snake venom phosphodiesterase assay compared to LNA and 2'-O-Methoxyethyl (MOE), a related second-generation modification. [13]
Experimental Protocol: In Vitro Nuclease Stability Assay
To empirically determine and compare the nuclease resistance of modified oligonucleotides, a standardized in vitro stability assay is essential. This protocol describes a common method using human serum as a biologically relevant source of nucleases.
Objective
To quantify the rate of degradation and determine the half-life (T₁/₂) of 2'-O-Me, cEt, and unmodified control oligonucleotides in the presence of human serum.
Materials
-
Test Oligonucleotides (HPLC-purified):
-
Unmodified Control Oligo
-
2'-O-Me Modified Oligo
-
cEt Modified Oligo
-
-
Human Serum (pooled, sterile-filtered)
-
EDTA solution (0.5 M, pH 8.0)
-
Nuclease-free water
-
Thermomixer or water bath set to 37°C
-
Analysis equipment: Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) or Gel Electrophoresis setup (e.g., PAGE)
Experimental Workflow
Caption: Workflow for the in vitro nuclease stability assay.
Step-by-Step Methodology
-
Preparation:
-
Prepare 100 µM stock solutions of each test oligonucleotide in nuclease-free water.
-
Thaw human serum on ice and pre-warm to 37°C for 15 minutes.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, initiate the reaction by adding an oligonucleotide stock to the pre-warmed serum to a final concentration of 5 µM. For example, add 5 µL of 100 µM oligo stock to 95 µL of serum.
-
Immediately take the T=0 time point by removing a 10 µL aliquot and adding it to a tube containing 10 µL of 0.5 M EDTA to quench the reaction. Flash-freeze in liquid nitrogen and store at -80°C. Causality Note: EDTA chelates Mg²⁺ and other divalent cations, which are essential cofactors for most nucleases, thereby instantly stopping the degradation process.
-
-
Incubation and Sampling:
-
Incubate the master reaction tubes at 37°C.
-
At subsequent time points (e.g., 1, 4, 8, 24, 48 hours), remove a 10 µL aliquot and quench it with EDTA as described above. The selection of time points should be adjusted based on the expected stability; highly stable compounds like cEt may require longer incubation times.
-
-
Controls (Self-Validation):
-
Negative Control: Incubate each oligonucleotide in a buffer without serum to ensure the oligo itself is stable under the assay conditions.
-
Positive Control: The unmodified oligonucleotide serves as the positive control for nuclease activity, as it is expected to degrade rapidly.
-
-
Analysis:
-
Thaw all quenched samples.
-
Analyze the samples by IEX-HPLC or denaturing PAGE.
-
For HPLC, quantify the peak area corresponding to the full-length oligonucleotide for each time point.
-
For PAGE, quantify the band intensity of the full-length oligonucleotide.
-
-
Data Interpretation:
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the T=0 sample (% Intact = [Areaₜ / Areaₜ₀] * 100).
-
Plot the % Intact Oligonucleotide versus time on a semi-log plot.
-
Determine the half-life (T₁/₂), the time at which 50% of the initial oligonucleotide has been degraded.
-
Conclusion for Drug Development
The strategic incorporation of 2'-O-Me and cEt modifications is a powerful tool for overcoming the primary obstacle of nuclease degradation in RNA therapeutics.
-
2'-O-Methyl offers a robust, cost-effective method for significantly improving stability and is a workhorse modification for many applications. [][17]* Constrained Ethyl (cEt) provides a superior level of nuclease resistance and binding affinity, enabling the development of highly potent therapeutics with extended duration of action, justifying its use in drug candidates where maximum stability and potency are paramount. [2][12] The choice between these modifications depends on the specific therapeutic application, desired pharmacokinetic profile, and manufacturing considerations. The experimental framework provided here allows for the direct, empirical validation of these choices, ensuring that only the most stable and potent candidates advance through the drug development pipeline. A thorough understanding of how these chemical modifications impart nuclease resistance is fundamental to the rational design of the next generation of safe and effective RNA-based medicines.
References
-
Title: Phosphorothioate backbone modification of oligonucleotides that inhibits nuclease degradation of antisense. Source: ResearchGate URL: [Link]
-
Title: Phosphorothioate modified oligonucleotide-protein interactions Source: PubMed URL: [Link]
-
Title: Phosphorothioate Enhancing Stability in Oligonucleotide-Based Therapies Source: YouTube URL: [Link]
-
Title: Phosphorothioate modified oligonucleotide–protein interactions Source: PMC - NIH URL: [Link]
-
Title: Structural dynamics of therapeutic nucleic acids with phosphorothioate backbone modifications Source: NAR Genomics and Bioinformatics | Oxford Academic URL: [Link]
-
Title: Insights Into How RNase R Degrades Structured RNA: Analysis of the Nuclease Domain Source: PubMed Central URL: [Link]
-
Title: Highly Sensitive Nuclease Assays Based on Chemically Modified DNA or RNA Source: MDPI URL: [Link]
-
Title: Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs Source: PubMed URL: [Link]
-
Title: Efficient synthesis and evolution of 2′-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics Source: Nature Communications URL: [Link]
-
Title: Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs Source: PubMed Central URL: [Link]
-
Title: DNA/2'-O-Methyl RNA Chimera Modification Service Source: Creative Biolabs URL: [Link]
-
Title: Comparative parallel analysis of RNA ends identifies mRNA substrates of a tRNA splicing endonuclease-initiated mRNA decay pathway Source: PNAS URL: [Link]
-
Title: Chemical modification: the key to clinical application of RNA interference? Source: PubMed Central URL: [Link]
-
Title: Molecular mechanism of RNase R substrate sensitivity for RNA ribose methylation Source: PMC - NIH URL: [Link]
-
Title: Structures of 2′,4′ constrained MOE and constrained ethyl nucleosides (cMOE and cEt). Source: ResearchGate URL: [Link]
-
Title: Using Modified Synthetic Oligonucleotides to Assay Nucleic Acid-Metabolizing Enzymes Source: JoVE URL: [Link]
-
Title: The many pathways of RNA Degradation Source: ResearchGate URL: [Link]
-
Title: Glen Report 4-13: RNA Synthesis - 2'-O-Methyl Analogues Source: Glen Research URL: [Link]
-
Title: Synthesis and hybridization properties of oligonucleotides containing 2'-O-modified ribonucleotides Source: PMC - NIH URL: [Link]
-
Title: In vitro metabolic stabilities and metabolism of 2'-O-(methoxyethyl) partially modified phosphorothioate antisense oligonucleotides in preincubated rat or human whole liver homogenates Source: PubMed URL: [Link]
-
Title: Mechanisms of endonuclease-mediated mRNA decay Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: 2' & 3' -O-Methyl RNA Synthesis Source: Amerigo Scientific URL: [Link]
-
Title: RNA-induced silencing complex Source: Wikipedia URL: [Link]
-
Title: Using Modified Synthetic Oligonucleotides to Assay Nucleic Acid-Metabolizing Enzymes Source: PubMed URL: [Link]
-
Title: 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions Source: PMC - NIH URL: [Link]
-
Title: Drug Discovery Perspectives of Antisense Oligonucleotides Source: PMC - PubMed Central URL: [Link]
-
Title: Structure and nuclease resistance of 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs. Source: Semantic Scholar URL: [Link]
-
Title: Locked vs. unlocked nucleic acids (LNAvs.UNA): contrasting structures work towards common therapeutic goals Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Locked nucleic acid Source: Wikipedia URL: [Link]
-
Title: Editorial focus: understanding off-target effects as the key to successful RNAi therapy Source: PMC URL: [Link]
-
Title: Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides Source: PubMed URL: [Link]
-
Title: Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity Source: PubMed Central URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Mechanisms of endonuclease-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorothioate modified oligonucleotide-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Chemical modification: the key to clinical application of RNA interference? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]
- 12. Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Structure and nuclease resistance of 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs. | Semantic Scholar [semanticscholar.org]
- 17. glenresearch.com [glenresearch.com]
The Unseen Player: A Technical Guide to the Biological Significance of 2'-O-Methylated Inosine
Foreword: Charting Unexplored Territory in the Epitranscriptome
The field of epitranscriptomics has unveiled a complex layer of regulatory control overlaying the genetic code, where chemical modifications to RNA molecules dictate their fate and function. Among these, 2'-O-methylation (Nm) is a prevalent and critical modification, influencing RNA stability, structure, and interactions with cellular machinery.[1] Concurrently, the deamination of adenosine to inosine (A-to-I editing) represents a profound mechanism for altering the informational content of RNA.[2] This guide ventures into the largely uncharted intersection of these two fundamental processes: the biological significance of 2'-O-methylated inosine (I2'm). While direct, extensive research on I2'm is nascent, this document synthesizes established principles from both 2'-O-methylation and inosine biology to provide a foundational technical framework for researchers, scientists, and drug development professionals. We will explore the hypothesized roles of I2'm, propose robust experimental approaches for its study, and discuss its potential implications in health and disease.
I. The Molecular Underpinnings of 2'-O-Methylated Inosine
Inosine arises in RNA through the enzymatic deamination of adenosine, a process catalyzed by adenosine deaminases acting on RNA (ADARs).[2][3] This modification is not a trivial substitution; it fundamentally alters the base-pairing properties of the nucleotide, with inosine being recognized as guanosine by the translational and reverse transcription machinery.[2][4] This "A-to-G" recoding can have significant downstream consequences, from altering protein function to modulating RNA structure and stability.[2]
2'-O-methylation, on the other hand, is the addition of a methyl group to the 2' hydroxyl of the ribose sugar.[5] This modification is widespread, found in various RNA species, including mRNA, tRNA, rRNA, and snRNA.[6][7] Unlike base modifications, 2'-O-methylation does not alter the coding potential of the nucleotide. Instead, its primary roles are in stabilizing RNA structure and protecting it from nuclease degradation.[5][8][9]
The convergence of these two modifications on a single nucleoside, forming 2'-O-methylated inosine, presents a fascinating regulatory possibility. The presence of the 2'-O-methyl group would likely confer enhanced stability to the inosine-containing RNA, potentially prolonging its biological activity or protecting it from cellular surveillance mechanisms.
II. Postulated Biological Functions of 2'-O-Methylated Inosine
Based on the known functions of its constituent modifications, we can postulate several key biological roles for I2'm:
A. Fine-Tuning RNA Stability and Function
The 2'-O-methyl group is a well-established stabilizer of RNA structure.[5][6] By adding this modification to an inosine-containing transcript, the cell could selectively enhance the stability of edited RNAs. This could be particularly important for transcripts where the A-to-I edit is critical for function, ensuring their persistence and proper activity. For instance, inosine can disrupt double-stranded RNA structures, and the addition of a 2'-O-methyl group could further modulate these structural changes.[2]
B. A Novel Mechanism of Immune Evasion
The innate immune system has evolved mechanisms to distinguish self from non-self RNA. One such mechanism involves the recognition of unmethylated RNA by sensors like RIG-I and MDA5.[10] 2'-O-methylation of the 5' cap of host mRNAs is a key feature that marks them as "self" and prevents the activation of an interferon response.[10][11][12] Viruses, in turn, have evolved their own 2'-O-methyltransferases to mimic host RNA and evade immune detection.[11][13][14]
Inosine itself has a complex and context-dependent role in innate immunity. While A-to-I editing of endogenous RNA is crucial for preventing autoimmune responses, inosine-containing in vitro transcribed RNA can be immunostimulatory.[15] The addition of a 2'-O-methyl group to inosine could serve as a definitive "self" signal on edited endogenous transcripts, preventing their recognition by innate immune sensors. This dual modification could represent a robust mechanism to ensure that physiologically important A-to-I edited RNAs do not trigger an unwanted immune response.
C. Impact on Viral Replication and Host Defense
Many viruses utilize A-to-I editing to their advantage, while others are targeted by it as a host defense mechanism. The 2'-O-methylation of viral RNA is a known strategy to evade host innate immunity.[7][13][16] It is conceivable that some viruses might exploit the formation of I2'm to both recode their genetic material through A-to-I editing and simultaneously protect the edited viral RNA from immune surveillance through 2'-O-methylation. Conversely, the host could potentially employ I2'm as a specialized antiviral mechanism, although this remains speculative.
III. Methodologies for the Investigation of 2'-O-Methylated Inosine
The study of I2'm requires a multi-faceted approach, combining techniques for the detection of both inosine and 2'-O-methylation.
A. Identification and Quantification of I2'm
A key challenge in studying I2'm is its detection and quantification. The following table summarizes potential methodologies:
| Method | Principle | Advantages | Limitations | References |
| RTL-P (Reverse Transcription at Low dNTPs followed by PCR) | 2'-O-methylation can cause reverse transcriptase to stall, especially at low dNTP concentrations. This stalling can be detected and quantified. | Sensitive for site-specific detection. | Indirect method; requires validation. May not be specific for inosine. | [9][17] |
| Mass Spectrometry | Directly measures the mass-to-charge ratio of RNA fragments, allowing for the unambiguous identification of modified nucleosides. | Gold standard for modification identification. Can quantify absolute levels. | Requires specialized equipment and expertise. Can be low-throughput. | [17] |
| Nanopore Direct RNA Sequencing | As a native RNA molecule passes through a nanopore, it creates a characteristic electrical signal. Modifications like 2'-O-methylation can alter this signal, allowing for their direct detection. | Single-molecule resolution. Can detect modifications in their native context. | Accuracy for specific combined modifications like I2'm is still under development. | [18][19] |
B. Experimental Workflow for Functional Characterization
The following workflow outlines a comprehensive approach to investigate the functional significance of a putative I2'm site:
Caption: A proposed experimental workflow for the functional characterization of 2'-O-methylated inosine.
C. Step-by-Step Protocol: RTL-P for Site-Specific 2'-O-Methylation Detection
This protocol is adapted from established methods for detecting 2'-O-methylation.[20]
-
Primer Design: Design a DNA primer that anneals approximately 30-50 nucleotides downstream of the suspected I2'm site.[20]
-
Primer Labeling: End-label the primer with [γ-³²P]ATP using T4 polynucleotide kinase.[20]
-
Reverse Transcription: Perform two parallel reverse transcription reactions using the labeled primer and the target RNA.
-
Reaction A (Low dNTPs): Use a low concentration of dNTPs (e.g., 1 µM).
-
Reaction B (High dNTPs): Use a high concentration of dNTPs (e.g., 1 mM).
-
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.
-
Analysis: A band corresponding to a stall in reverse transcription one nucleotide downstream of the modified site should be more prominent in the low dNTP reaction compared to the high dNTP reaction if the site is 2'-O-methylated.[9]
IV. Signaling Pathways and I2'm: A Hypothetical Framework
The interplay between I2'm and cellular signaling would likely center on innate immune pathways. The following diagram illustrates a hypothetical model of how I2'm could modulate the RIG-I-like receptor (RLR) pathway.
Caption: A hypothetical signaling pathway illustrating how 2'-O-methylated inosine could prevent RIG-I activation.
V. Future Directions and Therapeutic Potential
The exploration of I2'm opens up exciting avenues for research and therapeutic development.
-
Biomarker Discovery: The presence and abundance of I2'm in specific transcripts could serve as a biomarker for various diseases, including cancer and autoimmune disorders.
-
RNA Therapeutics: The deliberate incorporation of I2'm into therapeutic RNAs could enhance their stability and reduce their immunogenicity, leading to safer and more effective treatments.[7]
-
Antiviral Drug Development: The enzymes responsible for generating I2'm in viruses could be targeted for the development of novel antiviral drugs.[14]
VI. Conclusion
While the direct study of 2'-O-methylated inosine is in its infancy, the foundational knowledge of its constituent modifications provides a compelling rationale for its biological importance. By acting as a stabilizing and "self"-identifying mark on functionally recoded RNA, I2'm may represent a critical, yet currently overlooked, layer of epitranscriptomic regulation. The experimental frameworks and hypotheses presented in this guide are intended to catalyze further investigation into this intriguing RNA modification, with the ultimate goal of translating fundamental biological insights into novel diagnostic and therapeutic strategies.
References
-
Boccaletto, P., et al. (2018). MODOMICS: a database of RNA modification pathways. Nucleic Acids Research, 46(D1), D303–D307. [Link]
-
Chen, Y., et al. (2021). 2′-O methylation of RNA cap in SARS-CoV-2 captured by serial crystallography. Proceedings of the National Academy of Sciences, 118(21), e2026853118. [Link]
-
D'Silva, S., et al. (2019). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes, 10(10), 782. [Link]
-
Furuichi, Y. (2015). Discovery of the mRNA cap structure and its implications in biology and medicine. Proceedings of the Japan Academy, Series B, 91(8), 395–409. [Link]
-
Hyde, J. L., & Diamond, M. S. (2015). Innate immune restriction and antagonism of viral RNA lacking 2′-O methylation. Current Opinion in Virology, 12, 81–89. [Link]
-
Kierzek, E., & Kierzek, R. (2003). The thermodynamic stability of RNA duplexes and hairpins containing 2'-O-methylated nucleotides. Nucleic Acids Research, 31(15), 4472–4480. [Link]
-
Li, Y., et al. (2023). The detection, function, and therapeutic potential of RNA 2′-O-methylation. The Innovation, 4(2), 100371. [Link]
-
Nishikura, K. (2010). Functions and regulation of RNA editing by ADAR deaminases. Annual Review of Biochemistry, 79, 321–349. [Link]
-
Wu, K., et al. (2023). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. Nature Communications, 14(1), 1-15. [Link]
-
Yu, B., et al. (2005). Methylation as a crucial step in plant microRNA biogenesis. Science, 307(5711), 932–935. [Link]
-
Shomu's Biology. (2013, November 30). RNA editing: adenosine to inosine [Video]. YouTube. [Link]
-
Daffis, S., et al. (2010). 2'-O methylation of the viral mRNA cap is required for evasion of the host innate immune response. Nature, 468(7322), 452–456. [Link]
-
Liddicoat, B. J., et al. (2015). RNA editing by ADAR1 prevents MDA5 sensing of endogenous dsRNA as nonself. Science, 349(6252), 1115–1120. [Link]
-
Schuberth-Wagner, C., et al. (2015). A conserved histidine in the RNA sensor RIG-I controls immune tolerance to N1-2'O-methylated self RNA. Immunity, 43(1), 41–51. [Link]
-
CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. Retrieved from [Link]
-
Jäschke, A., & Helm, M. (2012). The 2′-O-methylation status of a single guanosine controls transfer RNA–mediated Toll-like receptor 7 activation or inhibition. The Journal of experimental medicine, 209(2), 235-240. [Link]
-
Menachery, V. D., et al. (2014). MERS-CoV and SARS-CoV spike proteins utilize different pathogenic mechanisms. Journal of virology, 88(24), 14224-14235. [Link]
-
Yu, L., & Meier, U. T. (2014). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. Methods in enzymology, 540, 247-270. [Link]
-
Eberle, F., et al. (2015). 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms. Journal of Biological Chemistry, 290(4), 2209-2220. [Link]
-
Züst, R., et al. (2011). Ribose 2'-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5. Nature immunology, 12(2), 137–143. [Link]
-
Ringeard, M., et al. (2019). The interplay of RNA N7-and 2'O-methylation in viral replication. HAL thèses. [Link]
-
Matthews, M. M., et al. (2016). Structural perspectives on adenosine to inosine RNA editing by ADARs. Structure, 24(4), 489-503. [Link]
-
Dai, Q., et al. (2019). Detection and analysis of RNA methylation. Methods in molecular biology, 1870, 227-243. [Link]
-
Schmitt, E., et al. (2019). 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms. RNA, 25(4), 475-487. [Link]
-
Jonkhout, N., et al. (2017). The RNA modification landscape in human disease. RNA, 23(12), 1754-1769. [Link]
-
Nelson, J., et al. (2020). Inosine-containing mRNA induces an innate immune response and is translated with lower efficiency. DSpace@MIT. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Power of Inosine: How RNA Editing Shapes the Transcriptome - AlidaBio [alidabio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Structural perspectives on adenosine to inosine RNA editing by ADARs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 6. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]
- 8. 2'-O methyl Inosine Oligo Modifications from Gene Link [genelink.com]
- 9. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine-to-inosine RNA editing in the immune system: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internal RNA 2′-O-methylation on the HIV-1 genome impairs reverse transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2′-O methylation of RNA cap in SARS-CoV-2 captured by serial crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inosine-containing mRNA induces an innate immune response and is translated with lower efficiency [dspace.mit.edu]
- 16. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection and analysis of RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nanoporetech.com [nanoporetech.com]
- 19. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 20. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to 2'-O-Methyl-I CEP Phosphoramidite Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the solid-phase synthesis of oligonucleotides incorporating 2'-O-Methyl (2'-OMe) modified ribonucleosides using 2'-O-Methyl-I CEP (β-cyanoethyl) phosphoramidites. This modification is of significant interest in the development of therapeutic oligonucleotides and diagnostic probes due to its ability to confer increased nuclease resistance and enhanced binding affinity to complementary RNA strands.[1][] This document moves beyond a simple recitation of steps, offering in-depth explanations of the underlying chemical principles, justifications for reagent choices, and expert insights into critical parameters. The protocols provided herein are designed to be self-validating, ensuring robust and reproducible synthesis of high-quality 2'-OMe modified oligonucleotides.
Introduction: The Significance of 2'-O-Methyl RNA Modifications
The chemical synthesis of oligonucleotides via the phosphoramidite method has revolutionized molecular biology and drug development.[3] Among the various chemical modifications, the 2'-O-methylation of the ribose sugar is a prevalent and highly valuable alteration.[] This modification, where a methyl group replaces the hydrogen of the 2'-hydroxyl group, imparts several advantageous properties to the oligonucleotide.
The presence of the 2'-O-methyl group locks the ribose sugar in a C3'-endo conformation, which is characteristic of A-form helices, such as those found in RNA duplexes.[] This pre-organization of the sugar pucker enhances the binding affinity (Tm) of the modified oligonucleotide to its complementary RNA target.[1][] Furthermore, the 2'-O-methyl modification provides substantial resistance to degradation by nucleases, which is a critical attribute for in vivo applications of antisense oligonucleotides, siRNAs, and aptamers.[1][4]
This guide focuses on the practical implementation of this compound phosphoramidite chemistry in automated solid-phase oligonucleotide synthesis.
The Chemistry of the Phosphoramidite Coupling Cycle
The synthesis of oligonucleotides on a solid support is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The four key steps in each cycle are: detritylation, coupling, capping, and oxidation.[][5]
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Step 1: Detritylation
The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support.[5] This exposes the 5'-hydroxyl group, making it available for reaction with the incoming phosphoramidite.
Step 2: Coupling
This is the core reaction where the next nucleotide is added to the growing chain. The incoming this compound phosphoramidite is activated by a weak acid, typically a tetrazole derivative, to form a highly reactive intermediate.[6][7] This activated species then reacts with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite triester linkage.[3]
Caption: The phosphoramidite coupling reaction mechanism.
Step 3: Capping
As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups will remain unreacted.[8] To prevent these from reacting in subsequent cycles and forming deletion mutations (n-1 sequences), they are permanently blocked by acetylation in the capping step.[5][9]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[9] Therefore, it is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution.[5] This completes the cycle, and the elongated oligonucleotide is ready for the next round of detritylation.
Materials and Reagents
| Reagent | Recommended Concentration | Supplier Example |
| This compound Phosphoramidites | 0.1 M in anhydrous acetonitrile | Glen Research |
| Anhydrous Acetonitrile (ACN) | <30 ppm H₂O | Major supplier |
| Activator (DCI or BTT) | 0.25 - 0.5 M in ACN | Glen Research, TCI |
| Deblocking Solution (TCA in DCM) | 3% (v/v) | Standard synthesizer reagent |
| Capping Solution A (Acetic Anhydride) | Standard synthesizer reagent | Standard synthesizer reagent |
| Capping Solution B (N-Methylimidazole) | Standard synthesizer reagent | Standard synthesizer reagent |
| Oxidizing Solution (Iodine) | 0.02 - 0.1 M in THF/Pyridine/H₂O | Standard synthesizer reagent |
| Cleavage and Deprotection Solution | See Section 5 | Varies |
Step-by-Step Protocol for Automated Synthesis
This protocol is designed for a standard automated oligonucleotide synthesizer. The specific timings and volumes may need to be adjusted based on the instrument manufacturer's recommendations.
4.1. Pre-Synthesis Preparation
-
Reagent Preparation: Ensure all reagents are fresh and anhydrous, particularly the acetonitrile used for dissolving the phosphoramidites and activator.[10] Moisture is a primary cause of low coupling efficiency.[10]
-
Phosphoramidite Dissolution: Dissolve the this compound phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).
-
Instrument Setup: Prime all reagent lines on the synthesizer to ensure there are no air bubbles and that fresh reagents are being delivered to the synthesis column.
4.2. Synthesis Cycle Parameters
The following table outlines the recommended parameters for the synthesis cycle.
| Step | Reagent | Duration | Notes |
| Detritylation | 3% TCA in DCM | 60 - 90 seconds | The orange color of the cleaved DMT cation provides a visual indication of the reaction progress and can be used for quantitative monitoring of coupling efficiency. |
| Wash | Anhydrous Acetonitrile | 30 - 60 seconds | Thorough washing is crucial to remove all traces of the acidic deblocking solution. |
| Coupling | 2'-OMe-I CEP Phosphoramidite + Activator | 3 - 15 minutes | The optimal coupling time can vary. For 2'-OMe phosphoramidites, a longer coupling time than for standard DNA phosphoramidites is generally recommended.[11] 5-Benzylthio-1H-tetrazole (BTT) or 4,5-Dicyanoimidazole (DCI) are recommended activators.[1][12] |
| Wash | Anhydrous Acetonitrile | 30 - 60 seconds | Removes excess phosphoramidite and activator. |
| Capping | Capping A + Capping B | 30 - 45 seconds | Blocks any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.[8] |
| Wash | Anhydrous Acetonitrile | 30 - 60 seconds | Removes excess capping reagents. |
| Oxidation | Iodine Solution | 30 - 60 seconds | Converts the unstable phosphite triester to a stable phosphate triester.[9] |
| Wash | Anhydrous Acetonitrile | 30 - 60 seconds | Prepares the column for the next synthesis cycle. |
Post-Synthesis Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups on the nucleobases and the phosphate backbone must be removed. The deprotection procedure for 2'-O-methyl oligonucleotides is generally similar to that for standard DNA oligonucleotides.[13]
5.1. Standard Deprotection Protocol
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide or a mixture of ammonium hydroxide and aqueous methylamine (AMA).
-
Incubate the vial at an elevated temperature (e.g., 55-65°C) for a specified period (typically 4-8 hours).
-
After cooling, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in nuclease-free water for subsequent purification and analysis.
Note: The exact deprotection conditions (reagent, temperature, and time) may vary depending on the specific base-protecting groups used on the phosphoramidites. Always refer to the phosphoramidite supplier's recommendations.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Moisture in reagents or solvents.[10]2. Degraded phosphoramidites or activator.3. Suboptimal activator or coupling time. | 1. Use fresh, anhydrous reagents and solvents.[10]2. Prepare fresh solutions of phosphoramidites and activator.3. Optimize the activator and coupling time for 2'-OMe phosphoramidites (e.g., use DCI or BTT with extended coupling times).[1][12] |
| Presence of n-1 sequences | 1. Inefficient capping.[8]2. Low coupling efficiency. | 1. Ensure fresh capping reagents are used and that the delivery lines are not blocked.2. Address the causes of low coupling efficiency as described above. |
| Broad or multiple peaks in HPLC analysis | 1. Incomplete deprotection.2. Formation of side products during synthesis or deprotection. | 1. Ensure complete deprotection by optimizing the deprotection conditions (time, temperature, reagent).2. Review the synthesis protocol for any deviations and ensure high-purity reagents are used. |
Conclusion
The incorporation of 2'-O-Methyl modifications into synthetic oligonucleotides offers significant advantages for a wide range of research, diagnostic, and therapeutic applications. By understanding the underlying chemistry and carefully controlling the parameters of the phosphoramidite coupling cycle, researchers can reliably synthesize high-quality 2'-OMe modified oligonucleotides. This guide provides a robust and well-validated protocol to achieve this, empowering scientists to advance their work in the exciting field of nucleic acid chemistry.
References
-
Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleoside Phosphoramidites. (n.d.). Retrieved from [Link]
-
Use of 2'-OMe-PACE Monomers During Oligo Synthesis. (n.d.). Glen Research. Retrieved from [Link]
-
Deprotection - Volume 2 - RNA Deprotection. (n.d.). Glen Research. Retrieved from [Link]
-
Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. (2019, July 25). Massachusetts Biotechnology Council. Retrieved from [Link]
-
Deprotection Guide. (n.d.). Glen Research. Retrieved from [Link]
-
In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. (n.d.). Glen Research. Retrieved from [Link]
-
Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. (n.d.). Glen Research. Retrieved from [Link]
- Activators for oligonucleotide and phosphoramidite synthesis. (n.d.). Google Patents.
-
Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. (2022, December 3). National Institutes of Health. Retrieved from [Link]
-
Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. (n.d.). Oxford Academic. Retrieved from [Link]
-
A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Automated synthesis cycle for the preparation of oligonucleotide 2. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Oligonucleotides. (n.d.). Microsynth. Retrieved from [Link]
-
Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. (2025, August 6). ResearchGate. Retrieved from [Link]
-
synthesis using methyl phosphonamidites. (1999, April 19). Glen Research. Retrieved from [Link]
-
Guidebook for the Synthesis of Oligonucleotides. (n.d.). Chemie Brunschwig. Retrieved from [Link]
-
A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. (n.d.). Huaren Science. Retrieved from [Link]
-
2'-O-Me Phosphoramidites and Supports for RNA Synthesis. (n.d.). Glen Research. Retrieved from [Link]
-
Synthesis of Oligonucleotides. (n.d.). Biomers.net. Retrieved from [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. massbio.org [massbio.org]
- 8. microsynth.ch [microsynth.ch]
- 9. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. academic.oup.com [academic.oup.com]
- 13. glenresearch.com [glenresearch.com]
Application Notes and Protocols: 2'-O-methylated Oligonucleotides in Antisense Therapy
Audience: Researchers, scientists, and drug development professionals.
Abstract: The engineering of synthetic oligonucleotides has been pivotal to the advancement of antisense therapy. Among the most crucial chemical modifications is the 2'-O-methylation (2'-OMe) of the ribose sugar, a "second-generation" modification that confers a superior therapeutic profile compared to early-generation compounds. This guide provides an in-depth exploration of the scientific principles, mechanisms of action, and practical applications of 2'-OMe oligonucleotides. We will detail the rationale behind their design, provide step-by-step experimental protocols for their evaluation, and discuss their role in the modern landscape of nucleic acid therapeutics.
Part 1: Scientific Principles & Rationale for Use
The therapeutic utility of an antisense oligonucleotide (ASO) is fundamentally dependent on its stability, binding affinity to the target RNA, and its safety profile. Unmodified oligonucleotides are rapidly degraded by cellular nucleases, limiting their efficacy. The 2'-O-methyl modification directly addresses these limitations, establishing a cornerstone of modern ASO design.
The 2'-O-Methyl (2'-OMe) Modification: A Chemical Enhancement
The 2'-OMe modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar backbone of the oligonucleotide. This seemingly simple chemical alteration imparts a profound and multifaceted impact on the molecule's properties.
-
Enhanced Nuclease Resistance: The methyl group provides significant steric hindrance, physically shielding the phosphodiester backbone from cleavage by both endonucleases and exonucleases.[1][2][3] This dramatically increases the oligonucleotide's half-life in biological fluids and within the cellular environment, a prerequisite for sustained therapeutic activity. The combination of a 2'-OMe modification with a phosphorothioate (PS) backbone, where a non-bridging oxygen is replaced by sulfur, creates a highly robust oligomer with exceptional nuclease resistance.[2][4]
-
Increased Binding Affinity: The 2'-OMe modification constrains the ribose sugar into an A-form (C3'-endo) helical conformation, which is the native conformation of RNA.[3] This "pre-organization" reduces the entropic penalty of binding to a complementary RNA target, resulting in a more stable ASO:RNA duplex. This increased stability is quantified by a higher melting temperature (T_m_), with each 2'-OMe modification increasing the T_m_ by approximately 1.3°C per residue compared to its DNA counterpart.[1]
-
Reduced Non-Specific Effects and Toxicity: First-generation ASOs, which often utilized only a phosphorothioate backbone (PS-ASO), were prone to non-specific binding to cellular proteins, which could lead to off-target effects and toxicity.[5][6] The addition of 2'-O-methyl groups has been shown to mitigate these non-specific interactions, leading to a more favorable safety profile.[5][6]
Mechanisms of Action: Steric Blockade as the Primary Pathway
The mechanism by which a 2'-OMe ASO modulates gene expression is fundamentally different from ASOs designed to degrade their target. Because the resulting ASO:RNA duplex mimics a natural RNA:RNA duplex, it is not a substrate for RNase H , the enzyme responsible for degrading the RNA strand of a DNA:RNA hybrid.[7][8][9] Consequently, fully-modified 2'-OMe ASOs act primarily through a steric-blocking mechanism .
This mechanism can be harnessed for several therapeutic applications:
-
Splicing Modulation: This is one of the most powerful applications of 2'-OMe ASOs. By binding to key splicing regulatory sequences on a pre-mRNA—such as splice donor or acceptor sites, or intronic/exonic splicing enhancers or silencers—the ASO can physically block the splicing machinery.[4][7] This can be used to correct aberrant splicing events that cause disease or to induce the skipping of a specific exon, for instance, to remove a premature stop codon from the final mRNA transcript. This approach is being actively investigated for diseases like Duchenne muscular dystrophy (DMD) and Spinal Muscular Atrophy (SMA).[4][10][11]
-
Translation Arrest: A 2'-OMe ASO can be designed to bind to the 5' untranslated region (5'-UTR) or the start codon (AUG) of an mRNA.[12] This binding physically prevents the assembly of the ribosomal subunits on the mRNA, thereby inhibiting the initiation of protein translation.
-
Modulation of RNA-Protein Interactions: These ASOs can be used to disrupt or prevent the binding of other regulatory proteins or microRNAs to the target RNA, thereby altering its function or stability.[13]
For applications requiring target RNA degradation, 2'-OMe modifications are strategically incorporated into "gapmer" designs. These chimeric oligonucleotides feature a central block of 8-10 RNase H-competent DNA or PS-DNA nucleotides (the "gap") flanked by 2'-OMe modified wings.[12][14] The wings provide nuclease resistance and high target affinity, while the central gap forms an RNase H-cleavable DNA:RNA duplex, leading to the destruction of the target mRNA.[7][15]
Part 2: Design, Synthesis, and Quality Control
The successful application of 2'-OMe ASOs begins with thoughtful design and robust manufacturing.
Key Design Considerations
-
Target Selection: Utilize bioinformatics tools to identify accessible regions on the target RNA that are not encumbered by strong secondary structures. For splicing modulation, target sequences should overlap with known splice sites or regulatory elements.
-
Sequence and Length: ASOs are typically 15-25 nucleotides in length. This range offers a good balance between binding specificity and efficient cellular uptake.[10] Perform BLAST searches to ensure the sequence has minimal homology to off-target transcripts.
-
Control Oligonucleotides: The inclusion of proper controls is non-negotiable for validating experimental results.[16] A mismatch control (containing 2-4 base mismatches to the target) and a scrambled control (same nucleotide composition but in a random, non-targeting order) are essential to demonstrate the sequence-specificity of the observed effect.
-
Backbone Chemistry: A phosphorothioate (PS) backbone is almost universally used in conjunction with 2'-OMe modifications for therapeutic applications to maximize nuclease resistance.[4]
Synthesis and Purification Workflow
2'-OMe oligonucleotides are manufactured using automated solid-phase phosphoramidite synthesis.[17] The process is highly efficient and scalable.
-
Solid-Phase Synthesis: The synthesis proceeds in a 3' to 5' direction on a solid support column. The four-step cycle (Detritylation, Coupling, Capping, Oxidation) is repeated for each nucleotide addition.[17] 2'-OMe phosphoramidites demonstrate high coupling efficiencies, leading to high yields of the full-length product.[1][2]
-
Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.[17]
-
Purification: For research applications, desalting may be sufficient. However, for any in-cell or in-vivo work, purification is critical. High-performance liquid chromatography (HPLC) is the gold standard for producing the high-purity material required for therapeutic development.[17][18]
-
Quality Control: The final product must be rigorously analyzed. Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity and molecular weight of the oligonucleotide, and HPLC or capillary electrophoresis is used to determine its purity.[18]
Part 3: Core Application Protocols
The following protocols provide a framework for the preclinical evaluation of 2'-OMe ASOs.
Protocol 1: In Vitro Evaluation of Splicing Modulation via RT-PCR
Objective: To quantitatively assess the ability of a 2'-OMe ASO to alter the splicing pattern of a target pre-mRNA in a cellular model.
Causality: This assay directly measures the functional outcome of the ASO's steric blockade of a splice site. By designing PCR primers that flank the target exon, we can distinguish between mRNA isoforms that either include or exclude the exon, allowing for quantification of the ASO's splice-switching efficiency.
Self-Validation: The protocol's integrity relies on the parallel testing of negative controls (mismatch, scrambled) and a positive control (if available). A dose-dependent response of the test ASO, which is absent in the controls, provides strong evidence of a specific, on-target effect.
Materials:
-
Target cells (e.g., patient-derived fibroblasts expressing a splicing mutation)
-
2'-OMe ASOs: Test sequence, mismatch control, scrambled control
-
Transfection Reagent (e.g., Lipofectamine RNAiMAX)
-
Complete cell culture medium
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit and oligo(dT) or random hexamer primers
-
PCR reagents (Taq polymerase, dNTPs, PCR buffer)
-
Forward and Reverse primers flanking the target exon
-
Agarose gel and electrophoresis system or capillary electrophoresis system
Procedure:
-
Cell Seeding: Plate cells in 12-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
ASO Transfection: a. For each well, dilute the ASO (e.g., to final concentrations of 10, 25, 50, and 100 nM) in serum-free medium. b. In a separate tube, dilute the transfection reagent according to the manufacturer's protocol in serum-free medium. c. Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation. d. Add the ASO-lipid complex dropwise to the cells. Include a "mock" transfection control (reagent only) and an untreated control.
-
Incubation: Incubate cells for 24-72 hours at 37°C. The optimal time will depend on the turnover rate of the target mRNA and protein.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit, including an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Reverse Transcription (RT): Synthesize cDNA from 500 ng to 1 µg of total RNA.
-
PCR Amplification: Perform PCR using primers that flank the exon of interest. The number of cycles should be within the linear range of amplification.
-
Analysis: a. Agarose Gel Electrophoresis: Run the PCR products on a 2-3% agarose gel. The larger band will correspond to the transcript including the exon, and the smaller band to the skipped transcript. b. Quantification: Use densitometry software (e.g., ImageJ) to measure the intensity of each band. Calculate the "Percent Spliced In" (PSI) or "Percent Exon Skipping" as follows:
-
Percent Exon Skipping = [Intensity of Skipped Band / (Intensity of Skipped Band + Intensity of Included Band)] x 100
-
Protocol 2: Assessment of ASO Stability in Serum
Objective: To compare the nuclease resistance of a 2'-OMe PS modified ASO to an unmodified DNA or RNA oligonucleotide.
Causality: This assay directly tests the core advantage of the 2'-OMe modification. By incubating the oligos in a nuclease-rich environment (serum) and observing their integrity over time, we can validate the stabilizing effect of the chemical modifications.
Self-Validation: The inclusion of an unmodified control is essential. The rapid degradation of the unmodified oligo in contrast to the stability of the 2'-OMe PS ASO provides a clear and internally-validated demonstration of enhanced stability.
Materials:
-
Test ASO (e.g., 20-mer 2'-OMe with PS backbone)
-
Control Oligo (e.g., 20-mer unmodified phosphodiester DNA)
-
Human or Fetal Bovine Serum (FBS)
-
TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
Stop Solution (e.g., 95% Formamide, 20 mM EDTA)
-
Denaturing Polyacrylamide Gel (15-20%) and TBE running buffer
-
Nucleic acid stain (e.g., SYBR Gold)
-
Heating block or incubator at 37°C
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare reactions by adding the oligonucleotide (to a final concentration of ~1 µM) to 90% serum. Prepare a "Time 0" control by adding the oligo to TE buffer instead of serum.
-
Incubation: Place the tubes in a 37°C heating block.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each reaction tube.
-
Stop Reaction: Immediately mix the aliquot with an equal volume of Stop Solution. This will denature proteins and chelate the divalent cations required by nucleases. Store samples on ice or at -20°C.
-
Gel Electrophoresis: a. Heat all samples at 95°C for 5 minutes, then snap-cool on ice. b. Load the samples onto a denaturing polyacrylamide gel. c. Run the gel until the loading dye has migrated an appropriate distance.
-
Visualization: Stain the gel with a nucleic acid stain and visualize using a gel documentation system. The intact, full-length oligonucleotide will appear as a single band. Degradation products will appear as a smear or smaller bands below the main band.
Part 4: Data Interpretation and Comparative Analysis
The selection of a specific ASO chemistry is a critical decision in drug development. 2'-OMe offers a balanced profile, but it is important to understand its properties in relation to other common modifications.
Comparative Table of ASO Chemistries
| Feature | Unmodified DNA/RNA | Phosphorothioate (PS) | 2'-O-Methyl (2'-OMe) | 2'-O-Methoxyethyl (2'-MOE) |
| Nuclease Resistance | Very Low | Moderate | High | Very High[19] |
| Binding Affinity (T_m_) | Baseline | Slightly Decreased[5] | Increased (~+1.3°C/mod)[1] | Highly Increased (~+1.5°C/mod)[19][20] |
| RNase H Activation | Yes (DNA) / No (RNA) | Yes | No[9] | No[19] |
| Cellular Uptake | Poor | Good | Moderate | Good |
| Potential for Toxicity | Low | Moderate (Protein Binding) | Low[5][6] | Low |
| Primary Mechanism | RNase H (DNA) | RNase H | Steric Block | Steric Block |
| Common Use Case | Research (rarely) | Gapmers, Standalone | Splicing, Translation Arrest | Splicing, Gapmers, Translation Arrest |
Data synthesized from sources:[1][5][6][9][14][19][20][21]
Advanced Considerations and Troubleshooting
-
Off-Target Effects: Even with careful design, off-target effects can occur. If unexpected phenotypes are observed, it is crucial to confirm that the effect is not present with mismatch/scrambled controls. Whole-transcriptome analysis (e.g., RNA-Seq) can provide a global view of gene expression changes to identify potential off-target activity.
-
Cytotoxicity: At high concentrations, all oligonucleotides can induce toxicity.[16] This can be sequence- or chemistry-dependent. Studies have shown that ASOs capable of forming stable hairpin structures may be more likely to be cytotoxic.[22][23] Always perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with functional assays.
-
In Vivo Delivery: Systemic delivery of "naked" ASOs often results in accumulation in the liver and kidney. Reaching other tissues, like the central nervous system or muscle, remains a significant challenge.[24] Strategies to enhance delivery include conjugation to targeting ligands (e.g., GalNAc for hepatocytes) or formulation within lipid nanoparticles (LNPs).[1]
Conclusion
2'-O-methylated oligonucleotides represent a mature and versatile class of molecules for antisense therapy. Their excellent stability, high binding affinity, and favorable safety profile make them particularly well-suited for applications requiring steric blockade, most notably splicing modulation. The protocols and principles outlined in this guide provide a robust framework for researchers and drug developers to design, synthesize, and validate 2'-OMe ASOs, paving the way for the next generation of precision genetic medicines.
References
- Vertex AI Search. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics.
- BenchChem. (2025). Application Note: Scaling Up Synthesis of 2'-O-Methylated Oligonucleotides for Clinical Trials.
- Aboul-Fadl, T. (2005). Antisense Oligonucleotides: Basic Concepts and Mechanisms. Clinical Cancer Research, 11(9), 3191-3201.
- Grunweller, A., et al. (2003). Comparison of Different Antisense Strategies in Mammalian Cells Using Locked Nucleic Acids, 2'-O-methyl RNA, Phosphorothioates and Small Interfering RNA. Nucleic Acids Research, 31(12), 3185-3193.
- Guo, S., et al. (2025). 2'-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice. Molecular Therapy: Nucleic Acids, 36(3), 102574.
- Masiero, A., et al. (2004). 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 32(6), 2008-2016.
- Garanto, A., et al. (2020). Efficacy, biodistribution and safety comparison of chemically modified antisense oligonucleotides in the retina. Nucleic Acids Research, 48(14), 7645-7658.
- Croft, L. V., et al. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. Nucleic Acid Therapeutics, 34(2), 115-127.
-
Masiero, A., et al. (2004). 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. PubMed. Available at: [Link]
-
Glen Research. Glen Report 4-13: RNA Synthesis - 2'-O-Methyl Analogues. Available at: [Link]
-
ResearchGate. a Steric hindrance. An ASO fully substituted with 2′OMe residues are.... Available at: [Link]
- Shaimardanova, A. A., et al. (2023). Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. Biomedicines, 11(11), 3071.
-
Croft, L. V., et al. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O -Methyl Modified Single-Stranded Oligonucleotides. PubMed. Available at: [Link]
- ResearchGate. List of antisense oligonucleotides in clinical trials.
- ResearchGate. (2021). In Vitro Metabolic Stabilities and Metabolism of 2′- O -(Methoxyethyl)
- Betts, C., et al. (2021). A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'.
- Goyenvalle, A., et al. (2015). In vivo comparison of 2'-O-methyl phosphorothioate and morpholino antisense oligonucleotides for Duchenne muscular dystrophy exon skipping. Molecular Therapy, 23(7), 1227-1235.
- Shaimardanova, A. A., et al. (2023). Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells.
- BOC Sciences.
- Gleave, M. E., & Monia, B. P. (2005). Antisense therapy for cancer.
-
Oligonucleotide Therapeutics Society. (2018). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Available at: [Link]
- Sproat, B. S., et al. (1989). Synthesis and applications of oligoribonucleotides with selected 2'-O-methylation using the 2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] protecting group. Nucleic Acids Research, 17(9), 3373-3386.
- N=1 Collaborative. (2024).
- Kim, J., et al. (2021).
- Dhuri, K., et al. (2020). From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies. Pharmaceuticals, 13(8), 173.
- ResearchGate.
- Oligonucleotide Therapeutics Society. (2018). Guidelines for Experiments using Antisense Oligonucleotides and Double-Stranded RNAs.
-
Yale University. RNA & 2'-O-methyl RNA | Yale Research. Available at: [Link]
- Lee, S., & Eye, C. W. (2021). Antisense oligonucleotide therapeutics in clinical trials for the treatment of inherited retinal diseases.
- Rozners, E., & Moulder, J. (2018). Interactions of 2'-O-methyl oligoribonucleotides with the RNA models of the 30S subunit A-site. PLoS ONE, 13(1), e0191138.
- Wikipedia. microRNA.
- BenchChem. (2025). The Impact of 2'-O-Modifications on Oligonucleotide Stability: A Technical Guide.
- Croft, L., & Fisher, T. (2024). Cytotoxicity of Modified Oligonucleotides: Sequence & Structure Impact. YouTube.
- Wu, J., et al. (2025). Trends in First-in-Human Studies for Intrathecal Antisense Oligonucleotides: Insights From 2010 to 2024. Clinical Pharmacology & Therapeutics.
- VJNeurology. (2020).
- Roberts, T. C., et al. (2020). Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs. Nucleic Acid Therapeutics, 30(4), 215-224.
Sources
- 1. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 2. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. microRNA - Wikipedia [en.wikipedia.org]
- 14. idtdna.com [idtdna.com]
- 15. From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sg.idtdna.com [sg.idtdna.com]
- 19. blog.biosearchtech.com [blog.biosearchtech.com]
- 20. A two-residue nascent strand steric gate controls synthesis of 2’-O-methyl- and 2’-O-(2-methoxyethyl)-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2'-O-methyl RNA, phosphorothioates and small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note & Protocol: Efficient Incorporation of 2'-O-Methyl Phosphoramidites in Therapeutic siRNA Synthesis
Abstract
Small interfering RNAs (siRNAs) represent a powerful class of therapeutics capable of silencing disease-causing genes with high specificity. However, unmodified siRNAs are susceptible to degradation by endogenous nucleases and can trigger unwanted immune responses. Chemical modifications are essential to overcome these limitations. The 2'-O-Methyl (2'-OMe) modification of the ribose sugar is a cornerstone of modern siRNA design, offering a potent combination of increased nuclease resistance, enhanced thermal stability, and reduced immunogenicity without compromising the core gene-silencing activity.[1][] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of 2'-O-Methyl phosphoramidites into siRNA oligonucleotides using standard solid-phase synthesis techniques. We detail the underlying chemical principles, provide validated, step-by-step protocols, and outline robust quality control procedures to ensure the synthesis of high-fidelity, therapeutically relevant siRNA molecules.
The Strategic Advantage of 2'-O-Methyl Modification in siRNA Therapeutics
The introduction of a methyl group at the 2' position of the ribose sugar fundamentally enhances the therapeutic properties of an siRNA duplex. This modification is critical for advancing siRNA candidates from the bench to the clinic.
-
Enhanced Nuclease Resistance: The bulky methyl group sterically hinders the approach of endo- and exonucleases, significantly increasing the half-life of the siRNA in biological fluids and within the cell.[1]
-
Improved Thermal Stability: 2'-O-Methylation pre-organizes the ribose sugar into an A-form helix-compatible C3'-endo pucker, which increases the melting temperature (Tm) of the siRNA duplex, contributing to greater stability.[][3]
-
Reduced Immunogenicity: The innate immune system can recognize unmodified RNA, leading to the activation of Toll-like receptors (TLRs) and an inflammatory response. 2'-OMe modifications can mask the siRNA from TLR recognition, thereby reducing these off-target immune effects.[1]
-
Maintained Silencing Activity: When strategically placed, particularly in the sense strand and non-critical regions of the antisense strand, 2'-OMe modifications are well-tolerated by the RNA-induced silencing complex (RISC).[4] Studies have shown that siRNA duplexes with fully 2'-OMe-modified sense strands can mediate target mRNA reduction with efficacy comparable to unmodified siRNAs, a process dependent on the Argonaute2 protein, the catalytic core of RISC.[4][5]
Core Principles of Solid-Phase siRNA Synthesis
The synthesis of siRNA oligonucleotides is performed on an automated synthesizer using the phosphoramidite method, a robust and efficient chemistry for the stepwise addition of nucleotide monomers to a growing chain anchored to a solid support (e.g., Controlled Pore Glass, CPG).[6][7] Each addition cycle consists of four key chemical reactions.
Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis. The 2'-O-Methyl phosphoramidite is incorporated during the critical Coupling step.
Materials and Reagents
High-quality reagents are paramount for successful siRNA synthesis. The table below lists the essential components. "2'-O-Methyl-I CEP" is interpreted as 2'-O-Methyl-Guanosine(iBu)-CE-Phosphoramidite, a common reagent where 'I' is a typo for the isobutyryl protecting group.
| Reagent Category | Component | Recommended Grade / Supplier | Purpose |
| Solid Support | Controlled Pore Glass (CPG) pre-loaded with the first nucleoside | 500 Å or 1000 Å pore size; Glen Research, Thermo Fisher Scientific | Anchor point for oligonucleotide chain growth. |
| Phosphoramidites | 2'-OMe-A(Pac), 2'-OMe-C(Ac), 2'-OMe-G(iPr-Pac), 2'-OMe-U | Synthesis Grade; Glen Research, BOC Sciences, Thermo Fisher Scientific[8][9][10] | Building blocks for the 2'-O-Methylated RNA chain. |
| Standard RNA (2'-TBDMS) or DNA phosphoramidites | Synthesis Grade | For incorporation of unmodified ribonucleotides or deoxyribonucleotides (e.g., in overhangs). | |
| Activator | 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) | 0.25 - 0.7 M in Acetonitrile | Catalyzes the coupling reaction between the phosphoramidite and the 5'-OH group. |
| Capping Reagents | Cap A: Acetic Anhydride or Phenoxyacetic Anhydride (Pac₂O)[8] | Synthesis Grade | Acetylates unreacted 5'-OH groups. |
| Cap B: N-Methylimidazole (NMI) / Pyridine / Acetonitrile | Synthesis Grade | Catalyzes the capping reaction. | |
| Oxidizer | Iodine (I₂) in Tetrahydrofuran (THF)/Water/Pyridine | 0.02 - 0.1 M | Oxidizes the phosphite triester linkage to a more stable phosphate triester. |
| Deblocking Agent | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | Anhydrous | Removes the acid-labile 5'-Dimethoxytrityl (DMTr) protecting group. |
| Solvents | Anhydrous Acetonitrile (ACN), Dichloromethane (DCM) | <10 ppm H₂O | Used for reagent dissolution and washing steps. |
| Deprotection Solution | AMA (1:1 mixture of aqueous Ammonium Hydroxide and 40% aqueous Methylamine) | Reagent Grade; Fisher Scientific | Cleaves the oligo from the support and removes base/phosphate protecting groups.[11] |
Step-by-Step Synthesis Protocol
This protocol is designed for a standard automated oligonucleotide synthesizer. All reagents should be freshly prepared and anhydrous where specified.
4.1. Pre-Synthesis Setup
-
Sequence Programming: Enter the desired siRNA sequence into the synthesizer software, specifying the positions for each 2'-O-Methyl phosphoramidite.
-
Reagent Installation: Install the required phosphoramidites, solid support column, and ancillary reagent bottles onto the synthesizer. Ensure all lines are properly primed.
-
Cycle Configuration: Configure the synthesis cycle parameters. While standard DNA cycles are a good starting point, modified phosphoramidites often benefit from optimized conditions.
4.2. Optimized Synthesis Cycle for 2'-O-Methyl Incorporation
The following table provides recommended parameters for incorporating 2'-O-Methyl phosphoramidites, which often exhibit slightly different reaction kinetics compared to standard DNA or 2'-TBDMS RNA monomers.[12]
| Step | Reagent | Time | Key Rationale |
| 1. Detritylation | 3% TCA in DCM | 60-90 sec | Complete removal of the DMTr group is critical for achieving high stepwise yield. |
| 2. Coupling | 2'-OMe Phosphoramidite + Activator (e.g., DCI) | 2.5 - 5 min | 2'-OMe amidites generally couple very efficiently. A slightly extended coupling time ensures near-quantitative reaction, crucial for long sequences.[12] |
| 3. Capping | Cap A + Cap B | 30-45 sec | Permanently blocks any unreacted 5'-OH sites to prevent the formation of deletion mutants (N-1 impurities). |
| 4. Oxidation | 0.02 M Iodine | 30-45 sec | Rapidly converts the unstable phosphite linkage to a stable phosphate backbone. |
| 5. Washing | Anhydrous Acetonitrile | Variable | Thorough washing between steps is essential to remove residual reagents and byproducts. |
Note on Capping: When synthesizing sequences with a high content of G bases protected with labile groups like iPr-Pac, consider using Phenoxyacetic Anhydride (Pac₂O) in Cap A. This prevents potential transamidation (exchange of the iPr-Pac group with acetate), which can lead to incomplete deprotection later.[8]
Post-Synthesis: Cleavage, Deprotection, and Purification
After synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed before the two complementary strands are purified and annealed.
Figure 2: Overall workflow from automated synthesis to the final, purified siRNA duplex.
5.1. Cleavage and Deprotection Protocol
-
Transfer the solid support containing the synthesized oligonucleotide from the column to a 2 mL screw-cap vial.
-
Add 1.5 mL of AMA solution to the vial.
-
Seal the vial tightly and heat at 65°C for 15-20 minutes. This single step simultaneously cleaves the oligo from the CPG support, removes the cyanoethyl phosphate protecting groups, and removes the acyl protecting groups from the nucleobases (Pac, Ac, iPr-Pac).[11]
-
Cool the vial to room temperature. Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube, leaving the CPG support behind.
-
Dry the oligonucleotide solution in a vacuum concentrator.
5.2. Purification Crude synthetic oligonucleotides contain the full-length product alongside failure sequences (e.g., N-1). Purification is mandatory for most applications to remove these impurities, which can otherwise compete for RISC loading and reduce silencing efficacy.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method. It separates oligonucleotides based on hydrophobicity. If the final 5'-DMTr group was left on during synthesis ("Trityl-On" purification), the full-length product is significantly more hydrophobic and can be easily separated from shorter, "Trityl-Off" failure sequences. The collected Trityl-On peak is then treated with an acid to remove the DMTr group, followed by desalting.
-
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This method separates oligonucleotides based on charge (i.e., length). It provides excellent resolution for purifying long oligonucleotides and resolving failure sequences from the full-length product.[14][15]
5.3. Duplex Annealing
-
Resuspend the purified sense and antisense strands in nuclease-free annealing buffer (e.g., 100 mM Potassium Acetate, 30 mM HEPES-KOH pH 7.4, 2 mM Magnesium Acetate).
-
Mix equimolar amounts of the complementary strands.
-
Heat the solution to 95°C for 3-5 minutes.
-
Allow the solution to cool slowly to room temperature over 1-2 hours. This gradual cooling facilitates proper formation of the double-stranded siRNA duplex.
Quality Control and Characterization
Rigorous quality control is essential to validate the identity and purity of the synthesized siRNA.
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Liquid Chromatography-Mass Spectrometry (LC-MS) | Observed mass should match the calculated theoretical mass (± 0.02%). | Confirms that the correct oligonucleotide sequence was synthesized. |
| Purity | Analytical RP-HPLC or IEX-HPLC | ≥ 90% purity of the main peak. | Ensures the final product is free from failure sequences and other synthesis-related impurities.[] |
| Concentration | UV Spectrophotometry at 260 nm (A₂₆₀) | Determine concentration using the sequence-specific extinction coefficient. | Accurate quantification is critical for reproducible downstream experiments. |
| Duplex Formation | Non-denaturing Polyacrylamide Gel Electrophoresis (PAGE) | A single major band corresponding to the duplex size, with minimal single-strand presence. | Verifies successful annealing of the two strands. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Stepwise Coupling Efficiency | - Inactive phosphoramidite or activator.- Insufficient coupling time.- Moisture in reagents/solvents. | - Use fresh, high-quality reagents.- Increase coupling time for modified amidites.- Ensure all solvents are anhydrous. |
| N-1 Peak in Mass Spectrum | - Incomplete capping.- Inefficient coupling in the previous cycle. | - Check capping reagents and synthesizer function.- Optimize coupling conditions (see above). |
| Incomplete Deprotection | - Deprotection time or temperature too low.- Use of incorrect deprotection reagent for protecting groups. | - Ensure AMA treatment is performed at 65°C for at least 15 minutes.- For stubborn groups, slightly extend deprotection time. |
| Poor HPLC Purification | - Co-elution of impurities.- Incorrect gradient or mobile phase. | - Switch to Trityl-On purification for better separation.- Optimize the HPLC gradient (e.g., shallower acetonitrile gradient).- Consider switching from RP-HPLC to IEX-HPLC. |
References
-
Beaucage, S.L. and Iyer, R.P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223–2311. [Link]
-
Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281–285. [Link]
-
ELLA Biotech. (n.d.). Modification Options For siRNA. [Link]
-
Glen Research. (n.d.). 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. [Link]
-
Glen Research. (2018). Deprotection Guide. Glen Report 30.2. [Link]
-
Hohman, M. et al. (2008). Solid-phase synthesis of siRNA oligonucleotides. Current Opinion in Drug Discovery & Development, 11(2), 203-16. [Link]
-
Jackson, A.L. et al. (2006). Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity. RNA, 12(7), 1197–1205. [Link]
-
Kraynack, B.A., & Stefano, J.E. (2005). Optimized Purification of siRNA Oligonucleotides Using the WAVE® Oligo System. Transgenomic, Inc. Application Note AN: 120. [Link]
-
Levin, A.A. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. Bio-Synthesis Inc. Blog. [Link]
-
Wiedmer, L. et al. (2014). Fluorescence Cross-Correlation Spectroscopy Reveals Mechanistic Insights into the Effect of 2′-O-Methyl Modified siRNAs in Living Cells. Biophysical Journal, 107(4), 995-1006. [Link]
Sources
- 1. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Cross-Correlation Spectroscopy Reveals Mechanistic Insights into the Effect of 2′-O-Methyl Modified siRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis of siRNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. libpubmedia.co.uk [libpubmedia.co.uk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
- 12. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 14. ads-tec.co.jp [ads-tec.co.jp]
- 15. researchgate.net [researchgate.net]
Designing High-Fidelity 2'-O-methylated RNA Probes for In Situ Hybridization: An Application Note and Protocol
Introduction: The Superiority of 2'-O-methylated RNA Probes in RNA Visualization
In the landscape of molecular biology, the precise localization of RNA transcripts within the cellular and tissue milieu is paramount for dissecting complex biological processes, from developmental pathways to the pathogenesis of disease. In situ hybridization (ISH) stands as a cornerstone technique for this purpose, allowing for the visualization of specific nucleic acid sequences in their native context.[1][2] While various probe chemistries have been developed, 2'-O-methylated (2'-OMe) RNA oligonucleotides have emerged as a superior tool for RNA ISH, offering significant advantages over traditional DNA or unmodified RNA probes.[3][4]
The defining feature of 2'-OMe RNA is the methylation of the 2'-hydroxyl group of the ribose sugar.[5][6] This seemingly subtle modification imparts profound and advantageous properties to the oligonucleotide probe. Chemically, it enhances the probe's stability by conferring resistance to nuclease degradation, a critical factor when working with biological samples rich in RNases.[7][8] Furthermore, this modification locks the ribose into an A-form helix conformation, which is characteristic of RNA-RNA duplexes. This pre-organization leads to a higher binding affinity (increased melting temperature, Tm) for complementary RNA targets compared to DNA probes of the same sequence.[4][5][9] The enhanced stability and affinity of 2'-OMe RNA probes translate to improved signal-to-noise ratios, greater specificity, and the ability to use shorter probes, which can facilitate better tissue penetration.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and application of 2'-O-methylated RNA probes for robust and reproducible in situ hybridization experiments.
I. Principles of 2'-O-methylated RNA Probe Design
The success of any ISH experiment hinges on the careful design of the probe. For 2'-OMe RNA probes, several key parameters must be considered to ensure specificity, sensitivity, and optimal performance.
Probe Length
Probe length is a critical determinant of both hybridization efficiency and specificity. Longer probes generally provide stronger signals, but they may also exhibit reduced tissue penetration and an increased likelihood of non-specific binding.[10][11] Conversely, very short probes may lack the necessary affinity to form stable duplexes with the target RNA under stringent hybridization conditions.
| Probe Type | Recommended Length (bases) | Considerations |
| Single-molecule FISH (smFISH) | 20 - 30 | A pool of multiple short probes targeting the same transcript is used to generate a specific signal. |
| Standard ISH | 40 - 60 | Offers a good balance between signal intensity and specificity for most applications. |
| Longer Probes | > 60 | May be useful for detecting low-abundance transcripts, but require careful optimization to minimize background.[10] |
Melting Temperature (Tm)
The melting temperature (Tm) is the temperature at which 50% of the probe-target duplex dissociates.[12][13] It is a crucial parameter for determining the optimal hybridization and wash temperatures, which directly impact the stringency of the experiment and, consequently, the specificity of the signal. The Tm of a 2'-OMe RNA probe is influenced by its length, GC content, and the salt concentration of the hybridization buffer.
Several nearest-neighbor thermodynamic models can be used to predict the Tm of 2'-OMe RNA:RNA duplexes.[12] As a general rule, each 2'-O-methylation modification is estimated to increase the Tm by approximately 1.3°C compared to its DNA counterpart.[14] Online calculators that account for modified nucleic acids can provide more accurate estimations.
General Formula for Tm Estimation (for oligos > 13 bases):
-
Basic Formula: Tm = 64.9 + 41 * (moles of G+C - 16.4) / (moles of A+T+G+C)[15]
-
Salt-adjusted Formula: Tm = 79.8 + 18.5 * log[Na+] + 58.4 * (XG + XC) + 11.8 * (XG + XC)² - 820/L[12]
-
Where [Na+] is the molar concentration of monovalent cations, XG and XC are the mole fractions of G and C, and L is the probe length.
-
It is important to note that these are estimations, and the optimal hybridization temperature should be empirically determined, typically starting at 25-30°C below the calculated Tm.[14]
Sequence Selection and Specificity
The selection of a unique target sequence is paramount to avoid cross-hybridization with other transcripts. The following steps are recommended for ensuring probe specificity:
-
Target a Unique Region: Utilize bioinformatics tools like NCBI BLAST to search the target sequence against the relevant transcriptome database and ensure it does not have significant homology to other known transcripts.
-
Avoid Repetitive Sequences: Mask repetitive elements in the target gene sequence before designing probes.
-
Target Accessible Regions: If the secondary structure of the target RNA is known, design probes that target single-stranded regions like loops and linkers to facilitate hybridization.[3]
Probe Labeling
2'-OMe RNA probes can be labeled with a variety of haptens (e.g., digoxigenin (DIG), biotin) or fluorophores for detection. The choice of label depends on the desired detection method (chromogenic or fluorescent) and multiplexing capabilities. Probes are typically labeled at the 3' or 5' end, or internally during synthesis.
II. Synthesis of 2'-O-methylated RNA Probes
2'-O-methylated RNA oligonucleotides are chemically synthesized using standard phosphoramidite chemistry.[3][5] While many researchers opt to order custom-synthesized probes from commercial vendors, understanding the synthesis process is valuable for troubleshooting and custom applications.
Ordering Custom Probes
Numerous companies specialize in the synthesis of modified oligonucleotides. When ordering, you will need to provide the following information:
-
The probe sequence (written 5' to 3')
-
The desired modifications (i.e., 2'-O-methylation at all or specific bases)
-
The type and position of the label (e.g., 3'-DIG)
-
The desired synthesis scale and purification method (e.g., HPLC or PAGE)
For in situ hybridization, high-purity probes are essential to minimize background. Therefore, HPLC or PAGE purification is strongly recommended.
In-house Synthesis (for advanced users)
For laboratories equipped with an oligonucleotide synthesizer, 2'-OMe RNA probes can be synthesized in-house using 2'-O-methyl phosphoramidite monomers.[16] This process involves the sequential addition of protected 2'-OMe ribonucleoside phosphoramidites to a solid support. Following synthesis, the oligonucleotide is cleaved from the support, and the protecting groups are removed. The final product is then purified using HPLC or PAGE.
III. Protocol: In Situ Hybridization with 2'-O-methylated RNA Probes
This protocol provides a general framework for performing ISH on paraffin-embedded tissue sections. Optimization of specific steps, such as fixation, permeabilization, and hybridization temperature, may be necessary for different sample types and target RNAs.
Workflow Overview
Sources
- 1. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Optimization of Hybridization and Probe Design Parameters for Single Molecule RNA-FISH [escholarship.org]
- 3. Linear 2′ O-Methyl RNA probes for the visualization of RNA in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 6. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 8. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of probe length and the number of probes per gene for optimal microarray analysis of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Melting Temperature (Tm) Calculation [insilico.ehu.es]
- 16. trilinkbiotech.com [trilinkbiotech.com]
Application Note: Synthesis of High-Purity 2'-O-Methylated Aptamers using 2'-O-Methyl-I CEP
Abstract
Aptamers, or synthetic nucleic acid ligands, are gaining significant traction in therapeutics and diagnostics due to their high specificity and affinity for a wide range of targets.[1][] However, their clinical translation is often hampered by their susceptibility to degradation by endogenous nucleases.[3][4] Chemical modification, particularly at the 2'-position of the ribose sugar, is a well-established strategy to enhance aptamer stability.[5][6] This application note provides a comprehensive guide for the synthesis of high-purity 2'-O-methylated (2'-OMe) aptamers using 2'-O-Methyl-I CEP (2'-O-Methyluridine-ß-cyanoethyl phosphoramidite) and related phosphoramidites. We present detailed, field-proven protocols for solid-phase synthesis, deprotection, and purification, along with insights into the underlying chemistry and critical quality control measures. This guide is intended for researchers, scientists, and drug development professionals seeking to produce highly stable and functional aptamers for demanding applications.
Introduction: The Significance of 2'-O-Methylation in Aptamer Development
Unmodified RNA and DNA aptamers are rapidly degraded by nucleases present in biological fluids, severely limiting their in vivo half-life and therapeutic potential.[7] The 2'-hydroxyl group of ribonucleotides is a primary site for enzymatic cleavage. By replacing this hydroxyl group with a methoxy group (-OCH₃), the resulting 2'-O-methylated nucleotide becomes resistant to nuclease attack.[1][7]
Key Advantages of 2'-O-Methyl Modification:
-
Enhanced Nuclease Resistance: 2'-OMe modifications significantly increase the stability of aptamers in serum and other biological matrices, prolonging their circulation time.[3][4][5]
-
Improved Thermal Stability: The 2'-OMe group favors an A-form helical conformation, similar to RNA, which can lead to increased thermal stability of the aptamer structure.
-
Maintained or Improved Binding Affinity: In many cases, 2'-OMe modifications can be incorporated without compromising, and sometimes even enhancing, the binding affinity of the aptamer to its target.[3][5]
-
Low Cost and Toxicity: Compared to some other modifications, 2'-O-methyl phosphoramidites are relatively cost-effective to synthesize and generally exhibit low toxicity.[7]
This application note will focus on the practical aspects of synthesizing these modified aptamers using the robust and widely adopted phosphoramidite chemistry on an automated solid-phase synthesizer.
The Chemistry of 2'-O-Methyl Aptamer Synthesis
The synthesis of 2'-O-methylated aptamers is achieved through standard phosphoramidite solid-phase synthesis.[][8] The core of this methodology is the sequential addition of nucleotide phosphoramidites to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG).
The key reagents are the 2'-O-methyl phosphoramidites for each of the four bases (A, C, G, U), which are commercially available.[9][10] These building blocks have the following key features:
-
A 5'-dimethoxytrityl (DMT) group, an acid-labile protecting group that is removed at the beginning of each coupling cycle to expose the 5'-hydroxyl group for the next nucleotide addition.
-
A ß-cyanoethyl (CE) group protecting the phosphoramidite, which is removed during the final deprotection step.
-
Standard protecting groups on the exocyclic amines of the bases (e.g., benzoyl for A, acetyl for C, isobutyryl for G) to prevent side reactions.[9]
The synthesis proceeds in a four-step cycle for each nucleotide addition:
-
Detritylation (Deblocking): Removal of the 5'-DMT group with a mild acid (e.g., trichloroacetic acid).
-
Coupling: Activation of the incoming 2'-O-methyl phosphoramidite with an activator (e.g., tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water).
This cycle is repeated until the desired full-length 2'-O-methylated aptamer is synthesized.
Diagram of the Solid-Phase Synthesis Cycle:
Caption: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.
Detailed Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| 2'-O-Methyl A(Bz)-CE Phosphoramidite | Major Supplier (e.g., Glen Research) | Adenosine building block |
| 2'-O-Methyl C(Ac)-CE Phosphoramidite | Major Supplier | Cytidine building block |
| 2'-O-Methyl G(iBu)-CE Phosphoramidite | Major Supplier | Guanosine building block |
| 2'-O-Methyl U-CE Phosphoramidite | Major Supplier | Uridine building block |
| Controlled Pore Glass (CPG) Solid Support | Major Supplier | Solid phase for synthesis initiation |
| Acetonitrile (Anhydrous, <30 ppm H₂O) | Major Supplier | Solvent for phosphoramidites and activator |
| Activator Solution (e.g., 0.45 M Tetrazole) | Major Supplier | Activates phosphoramidites for coupling |
| Capping Reagents (Cap A and Cap B) | Major Supplier | Blocks unreacted hydroxyl groups |
| Oxidizing Solution (0.02 M Iodine) | Major Supplier | Oxidizes phosphite to phosphate |
| Deblocking Solution (3% TCA in DCM) | Major Supplier | Removes 5'-DMT protecting group |
| Cleavage and Deprotection Solution (AMA) | Major Supplier | Cleaves from CPG and removes protecting groups |
| Triethylamine trihydrofluoride (TEA·3HF) | Major Supplier | Removes 2'-silyl protecting groups (if applicable) |
| HPLC Grade Water and Acetonitrile | Major Supplier | For purification and analysis |
| Triethylammonium Acetate (TEAA) Buffer | In-house preparation | Ion-pairing agent for RP-HPLC |
Protocol 1: Automated Solid-Phase Synthesis
This protocol assumes the use of a standard automated DNA/RNA synthesizer.
-
Preparation:
-
Dissolve the 2'-O-methyl phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).
-
Install the phosphoramidite vials and all other necessary reagent bottles onto the synthesizer.
-
Ensure the argon or helium pressure is sufficient for reagent delivery.
-
Program the desired aptamer sequence into the synthesizer's software.
-
Install the appropriate CPG column for the desired synthesis scale (e.g., 1 µmole).
-
-
Synthesis Cycle (Automated):
-
The synthesizer will automatically perform the detritylation, coupling, capping, and oxidation steps for each nucleotide in the sequence.
-
Expert Insight: A longer coupling time (e.g., 180-300 seconds) compared to standard DNA synthesis is often beneficial for the bulkier 2'-O-methyl phosphoramidites to ensure high coupling efficiency (>99%).
-
-
Post-Synthesis:
-
Once the synthesis is complete, the synthesizer will perform a final detritylation if "DMT-off" is selected. For purification by reverse-phase HPLC, it is advantageous to leave the final DMT group on ("DMT-on"), as it provides a hydrophobic handle for separation.
-
The CPG support with the synthesized aptamer is then dried with a stream of argon or helium.
-
Protocol 2: Cleavage and Deprotection
-
Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1 mL of AMA solution (a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine) to the vial.
-
Incubate the vial at 65°C for 15-20 minutes. This step cleaves the aptamer from the CPG support and removes the cyanoethyl phosphate protecting groups and the base protecting groups.
-
Cool the vial to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected aptamer to a new microfuge tube.
-
Dry the sample in a vacuum concentrator (e.g., SpeedVac).
Protocol 3: Purification by Reverse-Phase HPLC
High-purity aptamers are essential for most applications. Reverse-phase HPLC is a powerful technique for separating the full-length product from shorter failure sequences.
-
Sample Preparation: Resuspend the dried aptamer pellet in 200-500 µL of HPLC-grade water.
-
HPLC Setup:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the aptamers. A typical gradient might be 5-65% B over 30 minutes.
-
Detection: UV absorbance at 260 nm.
-
-
Injection and Fraction Collection:
-
Inject the sample onto the HPLC system.
-
If the synthesis was performed "DMT-on", the full-length product will be the most retained peak.
-
Collect the peak corresponding to the full-length aptamer.
-
-
Post-Purification Processing:
-
Dry the collected fraction in a vacuum concentrator.
-
If "DMT-on" purification was used, the DMT group must now be removed. Resuspend the pellet in 80% aqueous acetic acid and incubate for 30 minutes at room temperature. Then, dry the sample again.
-
Desalt the final product using a size-exclusion column or ethanol precipitation to remove excess salts.
-
Workflow for Synthesis and Purification:
Caption: Overall workflow from synthesis to the final high-purity product.
Quality Control and Analysis
Rigorous quality control is critical to ensure the synthesized aptamer has the correct sequence, length, and purity.
| Analytical Method | Parameter Measured | Expected Result |
| Mass Spectrometry (ESI-MS) | Molecular Weight | Measured mass should match the theoretical mass of the 2'-OMe aptamer. |
| Denaturing PAGE | Purity and Length | A single major band corresponding to the full-length product.[11] |
| Analytical RP-HPLC | Purity | A single major peak. |
| UV-Vis Spectroscopy | Concentration and Purity (A260/A280) | A260/A280 ratio of ~1.8-2.0 for pure nucleic acids. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Synthesis Yield | - Poor phosphoramidite quality- Inefficient coupling- Water in acetonitrile | - Use fresh, high-quality phosphoramidites.- Increase coupling time.- Use anhydrous acetonitrile (<30 ppm H₂O). |
| Presence of n-1 Peaks | - Inefficient coupling- Incomplete capping | - Optimize coupling time and phosphoramidite concentration.- Ensure capping reagents are fresh and active. |
| Broad HPLC Peaks | - Column degradation- Salt precipitation- Incomplete deprotection | - Use a new or thoroughly cleaned HPLC column.- Ensure the sample is fully dissolved before injection.- Verify deprotection conditions (time and temperature). |
| Incorrect Mass | - Deletion or insertion during synthesis- Incomplete deprotection | - Review the synthesizer's synthesis report for errors.- Re-run the deprotection step or use stronger conditions if necessary (while being mindful of potential degradation). |
Conclusion
The incorporation of 2'-O-methyl modifications is a highly effective strategy for enhancing the stability and therapeutic potential of aptamers. By utilizing high-quality 2'-O-methyl phosphoramidites and following optimized protocols for solid-phase synthesis, deprotection, and purification, researchers can reliably produce high-purity 2'-O-methylated aptamers. The detailed methodologies and troubleshooting guide provided in this application note serve as a robust foundation for scientists and developers working to advance aptamer-based technologies.
References
-
Maio, G., Enweronye, O., Zumrut, H. E., Batool, S., Van, N., & Mallikaratchy, P. (2017). Systematic optimization and modification of a DNA aptamer with 2'-O-methyl RNA analogues. ChemistrySelect, 2(7), 2335-2340. [Link]
-
Odeh, F., Nsairat, H., Alshaer, W., Ismail, S. I., Bame, J., & Al-Gharabli, S. (2019). Aptamers Chemistry: Chemical Modifications and Conjugation Strategies. Molecules, 24(23), 4299. [Link]
-
Creative Biolabs. (n.d.). 2' O-methyl (OCH3) Modifications for Aptamer Development Service. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Nucleotides for SELEX/Aptamer Modification. Retrieved from [Link]
-
Maio, G., et al. (2017). Systematic Optimization and Modification of a DNA Aptamer with 2'-O-Methyl RNA Analogues. Request PDF. ResearchGate. [Link]
- Beigelman, L., et al. (2010). Deprotection and purification of oligonucleotides and their derivatives.
-
Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]
-
Glen Research. (n.d.). 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Retrieved from [Link]
-
Meyer, A. J., et al. (2022). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics. Nature Research. [Link]
-
Ellington, A. (1993). Deprotection of Oligonucleotides and Purification Using Denaturing PAGE. ResearchGate. [Link]
-
Vorobjev, P. E., et al. (2017). Aptamers: Problems, Solutions and Prospects. PLoS ONE, 12(1), e0169039. [Link]
-
Burmeister, P. E., et al. (2005). Direct in Vitro Selection of a 2'-O-Methyl Aptamer to VEGF. Chemistry & Biology, 12(1), 25-33. [Link]
-
Burmeister, P. E., et al. (2005). Direct in vitro selection of a 2'-O-methyl aptamer to VEGF. PubMed. [Link]
-
Kruse, S., et al. (2022). Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. The Journal of Organic Chemistry, 87(17), 11628-11636. [Link]
-
Yale University. (n.d.). RNA & 2'-O-methyl RNA. Retrieved from [Link]
-
Wagner, E., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965-5971. [Link]
-
Gilar, M., et al. (2022). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development, 26(1), 2-23. [Link]
-
Yu, Y. T. (2012). Detection and quantification of RNA 2'-O-methylation and pseudouridylation. Methods in Molecular Biology, 899, 185-201. [Link]
-
D'Agata, R., et al. (2021). Mapping the gaps in chemical analysis for the characterisation of aptamer-target interactions. TrAC Trends in Analytical Chemistry, 144, 116434. [Link]
-
Maio, G., et al. (2017). Systematic optimization and modification of a DNA aptamer with 2'-O-methyl RNA analogues. PubMed. [Link]
-
Salgado, E. N., et al. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), 55941. [Link]
Sources
- 1. Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]
- 3. Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic optimization and modification of a DNA aptamer with 2'-O-methyl RNA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2' O-methyl (OCH3) Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. libpubmedia.co.uk [libpubmedia.co.uk]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Production of Splice-Switching Oligonucleotides Using 2'-O-Methyl-l CEP Chemistry
For: Researchers, scientists, and drug development professionals in the field of oligonucleotide therapeutics.
Introduction: The Power of Splice-Switching and the Role of 2'-O-Methyl Modification
Splice-switching oligonucleotides (SSOs) represent a promising class of therapeutic molecules that can correct genetic defects at the pre-mRNA level.[1][2] These short, synthetic nucleic acid analogues are designed to bind to specific sequences within a pre-mRNA transcript, thereby modulating the splicing process to either exclude a disease-causing exon or include a missing exon.[1][2] The therapeutic potential of SSOs has been realized in the approval of drugs for diseases like Duchenne muscular dystrophy and spinal muscular atrophy.[3]
The efficacy and safety of SSOs are critically dependent on their chemical modifications. Unmodified oligonucleotides are rapidly degraded by nucleases in biological systems.[1][4] The 2'-O-methyl (2'-OMe) modification, where a methyl group is added to the 2' position of the ribose sugar, is a cornerstone of modern SSO design.[][6] This modification confers several key advantages:
-
Enhanced Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases, thereby increasing the in vivo half-life of the SSO.[][7][8]
-
Increased Binding Affinity: 2'-OMe modified oligonucleotides form more stable duplexes with their target RNA sequences, leading to a higher melting temperature (Tm) and more potent splice-switching activity.[][8][9] This increased affinity is attributed to the A-form helical structure adopted by the 2'-OMe RNA:RNA duplex.[9]
-
Reduced Immunogenicity and Toxicity: Compared to first-generation phosphorothioate oligonucleotides, 2'-OMe modifications can lead to reduced non-specific protein binding and lower toxicity.[6][9]
The synergistic combination of the 2'-O-Methyl modification with a phosphorothioate (PS) backbone is a common strategy to create highly stable and potent SSOs.[6][7][10] This guide will provide a detailed overview and protocols for the production of 2'-OMe modified SSOs using 2'-O-Methyl-l CEP (2-cyanoethyl phosphoramidite) chemistry, a standard method in solid-phase oligonucleotide synthesis.
Principle of Splice-Switching with 2'-OMe SSOs
The mechanism of action of SSOs involves steric hindrance of the splicing machinery. By binding to key splicing regulatory sequences on the pre-mRNA, such as exonic splicing enhancers (ESEs), intronic splicing enhancers (ISEs), or the splice sites themselves, the SSO can prevent the binding of splicing factors (e.g., SR proteins) or the spliceosome components (e.g., snRNPs).[1][2] This blockage leads to the targeted exon being "skipped" during the splicing process.
Caption: Mechanism of action of splice-switching oligonucleotides.
Part 1: Synthesis of 2'-O-Methyl Splice-Switching Oligonucleotides
The synthesis of 2'-OMe SSOs is performed using automated solid-phase phosphoramidite chemistry.[11] This process involves the sequential addition of protected 2'-O-Methyl-l CEP monomers to a growing oligonucleotide chain attached to a solid support, typically controlled pore glass (CPG).
Materials and Reagents
-
2'-O-Methyl-RNA phosphoramidites (A, C, G, U) with standard protecting groups (e.g., Pac for A, Ac for C, iPr-Pac for G).[12]
-
Solid support (e.g., CPG) functionalized with the desired initial nucleoside.
-
Activator solution (e.g., DCI or Tetrazole).[13]
-
Capping reagents (e.g., Acetic Anhydride and N-Methylimidazole).
-
Oxidizer (e.g., Iodine solution).
-
Deblocking reagent (e.g., Trichloroacetic acid in Dichloromethane).
-
Anhydrous acetonitrile.
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine (AMA)).[14]
Synthesis Workflow
Caption: Solid-phase synthesis workflow for 2'-OMe SSOs.
Detailed Synthesis Protocol
-
Preparation: Ensure all reagents are anhydrous and the DNA/RNA synthesizer is properly calibrated. Program the desired oligonucleotide sequence.
-
Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane.
-
Coupling: The next 2'-O-Methyl-l CEP phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing chain. A longer coupling time may be required for 2'-OMe amidites compared to DNA amidites to ensure high coupling efficiency.[13]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of n-1 shortmer sequences.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution. For phosphorothioate backbones, a sulfurizing agent is used instead of an oxidizer.[15]
-
-
Repeat: This four-step cycle is repeated until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection:
-
The synthesized oligonucleotide is cleaved from the CPG support and the cyanoethyl protecting groups from the phosphate backbone are removed.
-
The protecting groups on the nucleobases are removed. This is typically achieved by incubation in a solution of aqueous ammonia and methylamine (AMA) at an elevated temperature.[14][16] The specific conditions (time and temperature) depend on the base protecting groups used (standard vs. UltraMild).[12][14]
-
-
Post-Synthesis Workup: The cleavage and deprotection solution is evaporated, and the crude oligonucleotide is resuspended in nuclease-free water.
Part 2: Purification of 2'-O-Methyl SSOs
Purification is a critical step to remove impurities such as truncated sequences (n-1, n-2) and by-products from the synthesis, which can interfere with downstream applications.[17] Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely used method for the purification of synthetic oligonucleotides.[17]
Materials and Equipment
-
Preparative and analytical HPLC systems with UV detectors.
-
Reversed-phase HPLC column (e.g., C8, C18).[17]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in nuclease-free water.[17]
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
Desalting cartridges.
IP-RP-HPLC Purification Protocol
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
Column Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Injection and Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B. The DMT-on full-length product will be more retained on the column and elute later than the DMT-off failure sequences.
-
Fraction Collection: Collect the peak corresponding to the full-length DMT-on oligonucleotide.
-
DMT Removal (Detritylation): Treat the collected fraction with an acidic solution (e.g., 80% acetic acid) to remove the DMT group.
-
Desalting: Remove the TEAA salts and other small molecules using a desalting column.
-
Lyophilization: Lyophilize the purified oligonucleotide to obtain a stable powder.
Part 3: Quality Control of 2'-O-Methyl SSOs
Rigorous quality control (QC) is essential to ensure the identity, purity, and integrity of the synthesized SSOs, especially for therapeutic applications.[18][19][20]
| QC Parameter | Analytical Method | Acceptance Criteria (Example) |
| Identity | LC-MS (Liquid Chromatography-Mass Spectrometry) | Observed mass should be within ± 0.1% of the calculated mass. |
| Purity | Anion-Exchange HPLC or IP-RP-HPLC | > 90% full-length product. |
| Integrity/Length | Capillary Electrophoresis (CE) or PAGE | Single major peak corresponding to the correct length. |
| Concentration | UV-Vis Spectroscopy (A260) | Determined using the calculated extinction coefficient. |
| Endotoxin Level | LAL (Limulus Amebocyte Lysate) Assay | < 0.1 EU/mg for in vivo applications. |
QC Protocols
-
LC-MS Analysis: An aliquot of the purified SSO is analyzed by LC-MS to confirm its molecular weight. The observed mass spectrum should show a major peak corresponding to the calculated mass of the full-length product.
-
HPLC Purity Assessment: The purity of the final product is assessed by analytical HPLC. The chromatogram should show a single major peak, and the purity is calculated as the area of the main peak divided by the total area of all peaks.[21]
-
Capillary Electrophoresis: CE provides high-resolution separation of oligonucleotides based on their size and charge, allowing for accurate assessment of length homogeneity.[20]
Part 4: In Vitro Evaluation of Splice-Switching Efficacy
Once the 2'-OMe SSO has been synthesized and purified, its ability to modulate splicing needs to be evaluated in a relevant cell-based assay.[22][23]
Materials and Reagents
-
Target cell line expressing the pre-mRNA of interest.
-
Cell culture medium and supplements.
-
Transfection reagent (e.g., cationic lipid-based).[24]
-
RNA extraction kit.
-
Reverse transcription reagents.
-
PCR reagents and primers flanking the target exon.
-
Agarose gel electrophoresis system.
In Vitro Splice-Switching Assay Protocol
-
Cell Culture and Transfection:
-
Plate the target cells at an appropriate density.
-
Prepare complexes of the 2'-OMe SSO and a transfection reagent according to the manufacturer's protocol.
-
Transfect the cells with a range of SSO concentrations to determine dose-dependency.[24] Include a negative control (e.g., a scrambled sequence SSO).
-
-
Incubation: Incubate the cells for 24-48 hours to allow for SSO uptake and splice modulation.
-
RNA Extraction and RT-PCR:
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Amplify the target region using PCR with primers that flank the exon of interest.
-
-
Analysis of Splicing Products:
-
Analyze the PCR products by agarose gel electrophoresis.[22]
-
The inclusion or exclusion of the target exon will result in PCR products of different sizes.
-
Quantify the band intensities to determine the percentage of exon skipping or inclusion.
-
Data Interpretation
A successful splice-switching experiment will show a dose-dependent increase in the desired alternatively spliced mRNA isoform upon treatment with the specific 2'-OMe SSO, while the scrambled control should have no effect.
Caption: Workflow for in vitro evaluation of splice-switching.
Conclusion
The 2'-O-Methyl modification is a powerful tool in the design of effective and safe splice-switching oligonucleotides. By following robust protocols for synthesis, purification, and quality control, researchers can produce high-quality 2'-OMe SSOs for both research and therapeutic development. The in vitro evaluation of these molecules is a critical step in identifying promising candidates for further preclinical and clinical investigation. This guide provides a comprehensive framework to support these efforts and accelerate the development of novel RNA-targeted therapies.
References
-
Lennox, K. A., & Behlke, M. A. (2011). Chemical modifications in antisense oligonucleotide therapy. Future medicinal chemistry, 3(4), 437–456. [Link]
-
Rocha, C. S. J. (2019). Antisense Oligonucleotides for Splice Modulation: Assessing Splice Switching Efficacy. Methods in molecular biology (Clifton, N.J.), 2036, 73–90. [Link]
-
Creative Biolabs. (n.d.). DNA/2'-O-Methyl RNA Chimera Modification Service. Retrieved from [Link]
-
Hammond, S. M., et al. (2014). Correlating In Vitro Splice Switching Activity With Systemic In Vivo Delivery Using Novel ZEN-modified Oligonucleotides. Molecular therapy. Nucleic acids, 3(11), e212. [Link]
-
Waters Corporation. (n.d.). Quality Control of Synthetic Oligonucleotides with On-Line Desalting using LC oa-Tof Mass Spectrometry. Retrieved from [Link]
-
Shishkina, A., et al. (2023). Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. International Journal of Molecular Sciences, 24(22), 16479. [Link]
-
Springer Nature. (2019). Antisense Oligonucleotides for Splice Modulation: Assessing Splice Switching Efficacy. Methods in Molecular Biology. [Link]
-
Havens, M. A., & Hastings, M. L. (2016). Splice-switching antisense oligonucleotides as therapeutic drugs. Nucleic acids research, 44(14), 6549–6563. [Link]
-
Bio-Synthesis Inc. (2019, March 11). Splice switching oligonucleotides. Retrieved from [Link]
-
Ohkubo, A., et al. (2017). Synthesis of 2′-O-monohaloethoxymethyl-modified RNAs and their duplex formation ability. Organic & biomolecular chemistry, 15(33), 6983–6992. [Link]
-
Wagner, E., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic acids research, 19(21), 5965–5971. [Link]
-
ResearchGate. (2014). Correlating In Vitro Splice Switching Activity With Systemic In Vivo Delivery Using Novel ZEN-modified Oligonucleotides. Molecular Therapy - Nucleic Acids. [Link]
-
Bioprocess Online. (2022, May 20). Therapeutic Oligonucleotides: Regulations & Quality Standards. Retrieved from [Link]
-
Kole, R., & Leppert, B. J. (2012). Antisense oligonucleotide-mediated splice switching: potential therapeutic approach for cancer mitigation. Cancers, 4(1), 284–303. [Link]
-
Informa Connect. (n.d.). Course Overview | Introduction to Analytical Control Strategies for Therapeutic Oligonucleotides. Retrieved from [Link]
-
Pitsch, S., et al. (2001). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl-protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Glen Research. (n.d.). Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Glen Report 30.14. [Link]
-
National Center for Biotechnology Information. (2023). Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. International Journal of Molecular Sciences. [Link]
-
Glen Research. (n.d.). Oligonucleotide Deprotection. Glen Report. [Link]
-
ResearchGate. (2018). Streamlined Process for the Chemical Synthesis of RNA Using 2'-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. The Journal of Organic Chemistry. [Link]
-
Vélez-Saldaña, L. A., & Chow, C. S. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of visualized experiments : JoVE, (125), 55943. [Link]
-
Le, B. T., et al. (2021). Fine Tuning of Phosphorothioate Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation. Frontiers in Molecular Biosciences, 8, 736773. [Link]
-
YMC America. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Retrieved from [Link]
-
Glen Research. (n.d.). 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Retrieved from [Link]
-
Digital Commons at Lewis University. (2016). Splice-switching antisense oligonucleotides as therapeutic drugs. Nucleic Acids Research. [Link]
-
Gissot, A., et al. (2015). Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones. Journal of the American Chemical Society, 137(1), 447–455. [Link]
- Reddy, M. P., et al. (1996). Methods and reagents for cleaving and deprotecting oligonucleotides. U.S.
-
Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Retrieved from [Link]
-
ResearchGate. (2011). Scheme 13: Synthesis of 2´-O-methyl ORN phosphorothioates by phosphoramidite chemistry by making use of nanofiltration in organic solvents. Current Organic Chemistry. [Link]
-
Yamamoto, T., et al. (2021). Design and In Vitro Evaluation of Splice-Switching Oligonucleotides Bearing Locked Nucleic Acids, Amido-Bridged Nucleic Acids, and Guanidine-Bridged Nucleic Acids. Nucleic acid therapeutics, 31(2), 127–134. [Link]
-
Springer Nature. (2018). Tips to Design Effective Splice-Switching Antisense Oligonucleotides for Exon Skipping and Exon Inclusion. Methods in Molecular Biology. [Link]
-
Wilton, S. D., & Fletcher, S. (2012). Optimizing splice-switching oligomer sequences using 2'-O-methyl phosphorothioate chemistry. Methods in molecular biology (Clifton, N.J.), 867, 219–233. [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Zarytova, V. F., et al. (2000). Advanced method for oligonucleotide deprotection. Nucleic acids research, 28(14), E69. [Link]
-
Soret, J., et al. (2008). Determining the impact of alternative splicing events on transcriptome dynamics. Nucleic acids research, 36(18), 5842–5850. [Link]
-
Wan, W. B., et al. (2017). Synthesis and cellular activity of stereochemically-pure 2'-O-(2-methoxyethyl)-phosphorothioate oligonucleotides. Nucleic acids research, 45(1), 30–40. [Link]
-
HCS-Splice: A High-Content Screening Method to Advance the Discovery of RNA Splicing-Modulating Therapeutics. (2021). International Journal of Molecular Sciences. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Splice switching oligonucleotides [biosyn.com]
- 3. Design and In Vitro Evaluation of Splice-Switching Oligonucleotides Bearing Locked Nucleic Acids, Amido-Bridged Nucleic Acids, and Guanidine-Bridged Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.lewisu.edu [digitalcommons.lewisu.edu]
- 6. mdpi.com [mdpi.com]
- 7. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]
- 8. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 9. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. alfachemic.com [alfachemic.com]
- 19. Quality Standards, Regulations for Oligonucleotide Therapeutics [bioprocessonline.com]
- 20. Quality Control of Oligonucleotide - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 21. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 22. Antisense Oligonucleotides for Splice Modulation: Assessing Splice Switching Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antisense Oligonucleotides for Splice Modulation: Assessing Splice Switching Efficacy | Springer Nature Experiments [experiments.springernature.com]
- 24. Optimizing splice-switching oligomer sequences using 2'-O-methyl phosphorothioate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Post-Synthesis Processing of 2'-O-Methylated RNA Sequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic and diagnostic potential of synthetic RNA oligonucleotides is increasingly realized, with chemical modifications like 2'-O-methylation (2'-OMe) being pivotal for enhancing stability and efficacy.[][2] This modification, where a methyl group is added to the 2' position of the ribose sugar, confers significant nuclease resistance and improves binding affinity, making 2'-OMe RNA sequences ideal for applications such as antisense oligonucleotides, siRNAs, and aptamers.[][3] However, the chemical synthesis of these molecules invariably produces a heterogeneous mixture containing the desired full-length product alongside impurities like truncated sequences and by-products from deprotection steps.[4] Rigorous post-synthesis processing is therefore not merely a recommendation but a critical prerequisite for any downstream application to ensure accuracy, reproducibility, and safety.[5][6] This guide provides a comprehensive overview and detailed protocols for the purification and quality control of 2'-O-methylated RNA sequences, with a focus on Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and subsequent analytical validation.
Introduction: The Imperative for High-Purity 2'-O-Methylated RNA
2'-O-methylation is a naturally occurring post-transcriptional modification that stabilizes RNA structure.[2][7] In synthetic oligonucleotides, this modification is strategically incorporated to protect against degradation by cellular nucleases, thereby prolonging their therapeutic effect.[][2][8] The presence of a methyl group at the 2'-hydroxyl position locks the ribose into a C3'-endo conformation, which favors the A-form helix typical of RNA duplexes, leading to increased thermal stability and binding affinity to target sequences.[2][9][10]
However, the benefits of 2'-O-methylation are only realized when the oligonucleotide preparation is of high purity. Impurities arising from solid-phase synthesis, which proceeds in a 3' to 5' direction, primarily consist of shorter "failure" sequences (n-1, n-2, etc.) that lack the 5' end of the molecule.[11] These truncated species can lead to a variety of experimental and therapeutic problems:
-
Reduced Efficacy: Lower concentration of the active, full-length oligonucleotide.
-
Off-Target Effects: Truncated sequences may bind to unintended RNA targets.
-
Inaccurate Quantification: UV absorbance measurements (A260) will not accurately reflect the concentration of the active product.
-
Immunogenicity: Certain impurities, such as double-stranded RNA by-products, can trigger innate immune responses.[6]
Therefore, selecting the appropriate purification strategy is a critical decision dictated by the intended downstream application, the length of the oligonucleotide, and the required purity level.
Strategic Selection of a Purification Workflow
The path from crude synthetic product to a highly pure, functionally validated 2'-O-methylated RNA oligonucleotide involves a multi-step process. The core of this process is the primary purification step, aimed at separating the full-length product from synthesis-related impurities. This is typically followed by desalting to remove salts and small molecules, and finally, rigorous analytical quality control.
2.1. Comparing Primary Purification Methods
The two most powerful and commonly used techniques for purifying synthetic oligonucleotides are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE). The choice between them depends on the scale of synthesis, oligonucleotide length, and desired purity.
| Method | Principle | Typical Purity | Advantages | Disadvantages | Best Suited For |
| IP-RP-HPLC | Separation based on hydrophobicity, modulated by an ion-pairing agent that neutralizes the phosphate backbone's charge.[12] | >85%[11] | High resolution, scalable for large quantities, compatible with mass spectrometry, excellent for modified oligos.[11][12] | May not resolve oligonucleotides of very similar length as effectively as PAGE. | Research, diagnostic, and therapeutic applications; large-scale synthesis.[11][13] |
| Denaturing PAGE | Separation based on size (length) and charge under denaturing conditions. | >95% | Excellent resolution, capable of separating oligos differing by a single nucleotide. | Lower recovery yields, complex and time-consuming extraction process, potential for acrylamide contamination.[11][14] | Applications requiring the highest purity, such as structural biology (NMR, X-ray crystallography); purification of very long oligos (>50 bases). |
Detailed Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification
IP-RP-HPLC is the workhorse for oligonucleotide purification due to its high resolution and scalability.[13] It separates the full-length, 5'-dimethoxytrityl (DMT)-on oligonucleotide from shorter, DMT-off failure sequences based on the hydrophobicity of the DMT group.
3.1.1. Principle
The negatively charged phosphate backbone of RNA makes it too polar for retention on a standard reversed-phase column. An ion-pairing (IP) agent, such as triethylammonium acetate (TEAA), is added to the mobile phase.[12] The positively charged triethylammonium ion forms a neutral complex with the oligonucleotide's phosphate groups. This complex is hydrophobic enough to be retained by the nonpolar stationary phase (e.g., C18). Elution is achieved by increasing the concentration of an organic solvent like acetonitrile, which disrupts the hydrophobic interactions.[12]
3.1.2. Materials & Reagents
-
Crude Oligonucleotide: Lyophilized, 5'-DMT-on 2'-O-methylated RNA.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in nuclease-free water.
-
Mobile Phase B: 0.1 M TEAA in 100% Acetonitrile.
-
HPLC System: Preparative HPLC with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18, Polystyrene-divinylbenzene).
-
Deprotection Solution: Concentrated ammonium hydroxide.
-
Detritylation Solution: 80% Acetic Acid in water.
3.1.3. Step-by-Step Methodology
-
Sample Preparation: Dissolve the crude lyophilized 2'-O-methylated RNA oligonucleotide in Mobile Phase A to a concentration of approximately 5-10 mg/mL.[12]
-
HPLC Purification:
-
Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Inject the dissolved sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 50% B over 30-40 minutes.
-
Monitor the elution profile using the UV detector at 260 nm.[12] The DMT-on, full-length product will be the most retained (most hydrophobic) peak.
-
Collect fractions corresponding to the main peak.
-
-
Post-HPLC Processing (Cleavage & Deprotection):
-
Pool the fractions containing the pure product.
-
Lyophilize the pooled fractions to remove the mobile phase.
-
Detritylation: Resuspend the dried oligo in 80% acetic acid and incubate at room temperature for 30 minutes to remove the 5'-DMT group.
-
Immediately freeze the sample at -80 °C and lyophilize to dryness.
-
-
Desalting: Proceed immediately to a desalting protocol (see Protocol 3) to remove excess salts and acids.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
PAGE offers unparalleled resolution for separating oligonucleotides based on their length, making it the gold standard for applications demanding the highest purity.
3.2.1. Principle
Under denaturing conditions (e.g., 7 M urea, elevated temperature), the RNA is unfolded, and its migration through the polyacrylamide gel matrix is determined almost exclusively by its size (number of nucleotides). Shorter, failure sequences will migrate faster than the full-length product.
3.2.2. Materials & Reagents
-
Crude Oligonucleotide: Lyophilized.
-
Denaturing Loading Buffer: Formamide, Urea, EDTA, and tracking dyes (e.g., Bromophenol Blue, Xylene Cyanol).
-
Polyacrylamide Gel: 12-20% acrylamide/bis-acrylamide (19:1) with 7 M Urea in 1x TBE buffer.
-
10x TBE Buffer: Tris base, Boric acid, EDTA.
-
Elution Buffer: 0.5 M Ammonium Acetate, 1 mM EDTA.
-
UV Shadowing Plate: A fluorescent TLC plate for visualizing RNA bands.
3.2.3. Step-by-Step Methodology
-
Gel Preparation: Cast a denaturing polyacrylamide gel of appropriate percentage for the size of the RNA oligo.
-
Sample Preparation: Resuspend the crude oligonucleotide in nuclease-free water and mix with an equal volume of denaturing loading buffer. Heat at 95°C for 3-5 minutes and immediately place on ice.
-
Electrophoresis: Load the sample onto the gel. Run the gel in 1x TBE buffer at a constant power until the tracking dyes have migrated an appropriate distance.
-
Visualization and Excision:
-
Carefully remove one of the glass plates. Cover the gel with plastic wrap.
-
Place the gel on a fluorescent TLC plate and visualize the RNA bands using a short-wave UV lamp (UV shadowing). The RNA will appear as dark bands.
-
The highest, most intense band should be the full-length product. Carefully excise this band from the gel using a clean scalpel.
-
-
Elution:
-
Crush the excised gel slice into small pieces.
-
Add elution buffer and incubate overnight at 37°C with gentle agitation.
-
-
Recovery:
-
Separate the supernatant (containing the RNA) from the gel fragments by centrifugation through a filter.
-
Proceed to desalting (Protocol 3) via ethanol precipitation or SPE to remove salts and residual acrylamide.[14]
-
Protocol 3: Desalting and Formulation
After primary purification, the RNA must be desalted to remove salts from HPLC buffers or PAGE elution buffers, which can interfere with downstream applications.[4][11]
3.3.1. Method A: Solid-Phase Extraction (SPE)
-
Principle: Utilizes a reversed-phase cartridge (e.g., C18) to bind the oligonucleotide while salts and other hydrophilic impurities are washed away.[4][12]
-
Steps:
-
Equilibrate the SPE cartridge with acetonitrile, then 50% acetonitrile/water, and finally nuclease-free water.
-
Load the RNA sample (from HPLC or PAGE elution).
-
Wash the cartridge with nuclease-free water to remove salts.
-
Elute the desalted oligonucleotide with 50% acetonitrile in water.[12]
-
Lyophilize the eluate to a dry powder.
-
3.3.2. Method B: Size Exclusion Chromatography (SEC)
-
Principle: A rapid method where large oligonucleotide molecules pass quickly through a column of porous beads, while smaller salt molecules are trapped in the pores and elute later.[15]
-
Steps:
-
Equilibrate a pre-packed desalting column (e.g., Sephadex G-25) with nuclease-free water or the desired final buffer.
-
Apply the sample to the column.
-
Collect the initial fractions, which will contain the purified, desalted RNA.
-
3.3.3. Final Formulation
Resuspend the final lyophilized, pure 2'-O-methylated RNA in a suitable nuclease-free buffer or water to the desired concentration. Verify the concentration using UV spectrophotometry at 260 nm. Store at -20°C or -80°C for long-term stability.
Quality Control and Analytical Validation
Rigorous quality control is essential to confirm the purity, identity, and integrity of the final product.[6][16]
| Technique | Purpose | Information Obtained |
| Analytical HPLC | Purity Assessment | Quantifies the percentage of the full-length product relative to impurities.[6][13] |
| Mass Spectrometry (LC-MS) | Identity Confirmation | Provides the exact molecular weight of the oligonucleotide, confirming its sequence and the presence of modifications.[9][17] |
| Capillary Electrophoresis (CE) | Purity and Integrity | Offers high-resolution separation to assess purity and detect any degradation products.[6] |
| UV Spectrophotometry | Quantification | Measures absorbance at 260 nm to determine the concentration of the oligonucleotide. |
4.1. Protocol: Quality Control by LC-MS
-
System: Couple a high-resolution analytical HPLC system to an electrospray ionization (ESI) mass spectrometer.
-
Method: Use an analytical-scale IP-RP-HPLC method similar to the one described for purification.
-
Analysis:
-
The UV chromatogram will provide a purity profile.
-
The mass spectrometer will detect the mass-to-charge (m/z) ratio of the eluting species.
-
Deconvolute the resulting mass spectrum to obtain the molecular weight of the main peak.
-
Compare the experimentally determined molecular weight to the theoretical calculated mass of the 2'-O-methylated RNA sequence to confirm its identity.
-
Conclusion
The post-synthesis processing of 2'-O-methylated RNA sequences is a critical, multi-step procedure that directly impacts the success of research, diagnostic, and therapeutic applications. The choice between high-throughput HPLC and high-resolution PAGE purification must be tailored to the specific requirements of the final application. Following purification, robust desalting and comprehensive analytical quality control, particularly with LC-MS, are mandatory to ensure that the final product is of the required purity, identity, and integrity. By adhering to these detailed protocols, researchers and developers can confidently produce high-quality 2'-O-methylated RNA oligonucleotides fit for their intended purpose.
References
-
Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. (2018). MDPI. [Link]
-
2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. (2024). Cold Spring Harbor Laboratory Press. [Link]
-
Oligonucleotide Purification. (n.d.). Phenomenex. [Link]
-
Desalting of antisense oligonucleotides and other oligonucleotides using alkali-tolerant, small-pore SEC. (n.d.). Bio-Works. [Link]
-
Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. (2024). ACS Publications. [Link]
-
Large-scale preparation and purification of polyacrylamide-free RNA oligonucleotides. (2005). Cold Spring Harbor Laboratory Press. [Link]
-
RNA-Based Therapeutic Discovery and Development Services. (n.d.). Charles River Laboratories. [Link]
-
Overcoming RNA Bottlenecks - Part 4: Advancing Analytical and QC Methods for RNA Therapeutics. (2025). Exothera. [Link]
-
What Is 2'-O-Methylation and How to Detect It. (n.d.). CD Genomics. [Link]
-
2' & 3' -O-Methyl RNA Synthesis. (n.d.). Amerigo Scientific. [Link]
-
mRNA Quality Control Service. (n.d.). Creative Biolabs. [Link]
-
Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. (2021). Agilent. [Link]
-
Interactions of 2'-O-methyl oligoribonucleotides with the RNA models of the 30S subunit A-site. (2018). PLOS ONE. [Link]
-
2'-O-methylation alters the RNA secondary structural ensemble. (2020). ResearchGate. [Link]
-
Illumina-based RiboMethSeq approach for mapping of 2′-O-Me residues in RNA. (2016). Oxford Academic. [Link]
-
Chemical and enzymatic properties of 2′-O-methylated RNA chains (a)... (2018). ResearchGate. [Link]
-
2'-O-methylated-seq Service. (n.d.). CD Genomics. [Link]
-
Quality Control Solutions for mRNA Therapeutics/Vaccines. (n.d.). Creative Diagnostics. [Link]
- Deprotection and purification of oligonucleotides and their derivatives. (2010).
-
2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. (2018). MDPI. [Link]
-
Quality Control of mRNA Vaccines by Synthetic Ribonucleases: Analysis of the Poly-A-Tail. (2024). PubMed. [Link]
-
Liquid Chromatography Methods for the Separation of Short RNA Oligonucleotides. (2014). LCGC North America. [Link]
-
A novel platform of RNA 2′-O-methylation high-throughput and site-specific quantification tools revealed its broad distribution on mRNA. (2023). bioRxiv. [Link]
Sources
- 2. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 3. idtdna.com [idtdna.com]
- 4. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 5. criver.com [criver.com]
- 6. exothera.world [exothera.world]
- 7. researchgate.net [researchgate.net]
- 8. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 9. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
- 14. Large-scale preparation and purification of polyacrylamide-free RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-works.com [bio-works.com]
- 16. mRNA Quality Control Service - Creative Biolabs [mrna.creative-biolabs.com]
- 17. Quality Control of mRNA Vaccines by Synthetic Ribonucleases: Analysis of the Poly-A-Tail - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of 2'-O-Methyl-I CEP
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the synthesis of 2'-O-Methyl modified oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling efficiency of 2'-O-Methyl-Iodo-CE-Phosphoramidite (2'-O-Methyl-I CEP) and other 2'-O-Methyl monomers. Low coupling efficiency is a critical issue that compromises the yield and purity of the final oligonucleotide product, impacting research outcomes and the viability of therapeutic candidates.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common failures and provide validated protocols to diagnose and resolve them.
Section 1: Foundational Principles of 2'-O-Methyl Synthesis
Before troubleshooting, it's essential to understand the baseline expectations and the chemical cycle at the heart of the synthesis.
Q1: What is a realistic coupling efficiency for 2'-O-Methyl phosphoramidites, and why is a small drop so significant?
A1: For most 2'-O-Methyl phosphoramidites, a stepwise coupling efficiency of 98.5% to 99.5% is expected under optimized conditions. While this may seem high, the cumulative effect of even a minor drop in efficiency is dramatic, especially for longer oligonucleotides. The overall theoretical yield of a full-length product is calculated as (Coupling Efficiency)^(Number of Couplings - 1).[1]
The 2'-O-Methyl group introduces steric hindrance compared to a standard deoxynucleoside, which can make coupling slightly more challenging and sensitive to reaction conditions.[2] This modification, however, is invaluable for creating nuclease-resistant oligonucleotides for antisense and RNAi applications.[3][4]
Table 1: Impact of Stepwise Coupling Efficiency on Final Oligonucleotide Yield
| Coupling Efficiency per Cycle | Theoretical Yield of a 20mer | Theoretical Yield of a 50mer | Theoretical Yield of a 100mer |
|---|---|---|---|
| 99.5% | 90.9% | 77.8% | 60.5% |
| 99.0% | 82.6% | 60.5% | 36.6% |
| 98.0% | 67.6% | 36.4% | 13.3% |
| 95.0% | 37.7% | 7.7% | 0.6% |
(Data compiled from established synthesis yield calculations.)[1]
As the table clearly shows, maintaining the highest possible stepwise efficiency is paramount for obtaining a usable quantity of the desired full-length oligonucleotide.
The Phosphoramidite Reaction Cycle
Understanding the four-step cycle is key to diagnosing which step may be failing. Low coupling efficiency is a direct failure of Step 2.
Caption: The four-step phosphoramidite synthesis cycle.
Section 2: Reagent Quality and Handling – The Primary Suspect
Experience shows that over 80% of coupling failures trace back to reagent degradation, with moisture being the number one enemy.[5][6]
Q2: My coupling efficiency suddenly dropped from >98% to <90%. What is the first and most likely cause?
A2: The most probable cause is moisture contamination of your phosphoramidite solution or the acetonitrile (ACN) diluent.[5][] Phosphoramidites are extremely sensitive to hydrolysis. Even trace amounts of water will rapidly react with the phosphoramidite, converting it to the phosphonate monoester, which is incapable of coupling to the growing oligonucleotide chain.[][8]
Immediate Actions:
-
Replace the Acetonitrile: Discard the current bottle of ACN on the synthesizer and replace it with a fresh, sealed bottle of anhydrous (<30 ppm water) grade ACN.
-
Use a Fresh Amidite Vial: If you suspect the amidite itself is compromised, replace it with a new, unopened vial.
-
Check System Lines: Ensure there are no leaks in the synthesizer's fluid delivery system that could introduce atmospheric moisture.
Caption: The destructive effect of water on a phosphoramidite.
Q3: How can I definitively confirm that my this compound has degraded?
A3: Visual inspection is unreliable. The best method to assess the purity and integrity of a phosphoramidite is through analytical techniques.[9]
-
³¹P NMR Spectroscopy: This is the gold standard for phosphoramidite analysis. A high-quality phosphoramidite will show a characteristic signal (often a doublet due to diastereomers) around 148-152 ppm. Degraded material will show additional peaks in the 0-10 ppm range, corresponding to P(V) phosphate species (from oxidation) and H-phosphonate species (from hydrolysis).[10]
-
LC-MS: Liquid chromatography-mass spectrometry can be used to identify the parent phosphoramidite mass and detect lower molecular weight degradation products.
Q4: Are all activators equally effective for 2'-O-Methyl amidites? Which one should I use?
A4: No, activator choice is critical, especially for sterically hindered monomers like 2'-O-Methyl amidites. The activator's role is to protonate the nitrogen of the phosphoramidite, making it a good leaving group and creating a highly reactive intermediate.[][]
-
1H-Tetrazole: While historically common, it has limited solubility and is considered a relatively weak activator, often requiring longer coupling times for 2'-O-Me monomers.[12]
-
5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT): These are more acidic and more soluble in ACN than tetrazole, making them more effective activators for RNA and modified monomers.[12][13] BTT is often a good choice for RNA synthesis.[12][14]
-
4,5-Dicyanoimidazole (DCI): DCI is a non-tetrazole-based activator that is highly effective and very soluble in ACN. It is an excellent choice for demanding syntheses, including 2'-O-Methyl RNA.[12][15]
Table 2: Comparison of Common Activators for 2'-O-Methyl Synthesis
| Activator | Recommended Concentration | Typical Coupling Time | Key Advantages |
|---|---|---|---|
| 1H-Tetrazole | 0.45 M | 10-15 min | Cost-effective |
| ETT | 0.25 - 0.6 M | 5-10 min | Good solubility, higher activity |
| BTT | 0.25 - 0.3 M | 5-8 min | Highly active, good for RNA |
| DCI | 0.25 - 1.0 M | 2-6 min | Very high activity, excellent solubility |
For this compound, starting with DCI or BTT is highly recommended to ensure rapid and complete activation.
Q5: My phosphoramidite is a viscous oil, not a powder. Does this affect its quality or handling?
A5: Not necessarily. Many non-nucleosidic and some modified nucleoside phosphoramidites do not crystallize and exist as stable, viscous oils or gums.[5] However, these oils present a handling challenge:
-
Hygroscopicity: Oils are just as sensitive to moisture as powders.[5]
-
Dissolution: They can be difficult to dissolve completely. It is crucial to ensure the oil is fully dissolved in ACN before placing it on the synthesizer. Incomplete dissolution is a common cause of apparent low coupling efficiency, as the effective concentration of the amidite is lower than calculated.[5]
Best Practice: After adding the diluent, swirl the vial occasionally for 5-10 minutes until no wavy lines of concentration gradient are visible, indicating a homogenous solution.[5]
Section 3: Synthesis Protocol Optimization
If you have validated your reagents and are still facing issues, the next step is to scrutinize the synthesis protocol itself.
Q6: I've confirmed my reagents are good. Should I simply increase the coupling time?
A6: Yes, extending the coupling time is a logical next step. Due to the steric bulk of the 2'-O-Methyl group, the coupling reaction is slower than for standard DNA phosphoramidites.[3] A standard DNA coupling time of 2 minutes may be insufficient.
Recommended Protocol:
-
Double the standard coupling time as a first attempt. For 2'-O-Me RNA, a coupling time of 10-15 minutes was historically standard.[3] With a highly active activator like DCI, this can often be reduced to 5-6 minutes.[13][15]
-
Perform a small test synthesis of a short sequence (e.g., a 5-mer) and analyze the crude product by HPLC or UPLC to assess the n-1 content. This provides direct feedback on coupling success.
Q7: My HPLC analysis shows a large peak just before my main product peak. Is this related to coupling efficiency?
A7: Yes, a significant peak eluting just before the full-length product (FLP) is almost certainly the "n-1" failure sequence , which is the primary indicator of incomplete coupling.[1][16] This occurs when a coupling step fails and the unreacted 5'-hydroxyl group is successfully "capped" in the next step. The resulting truncated sequence is one nucleotide shorter than the desired product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. glenresearch.com [glenresearch.com]
- 4. 2' O-Methyl RNA, 2'OMe RNA Synthesis [biosyn.com]
- 5. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. usp.org [usp.org]
- 12. glenresearch.com [glenresearch.com]
- 13. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. glenresearch.com [glenresearch.com]
- 16. gilson.com [gilson.com]
Technical Support Center: Optimizing Deprotection of 2'-O-Methylated Oligonucleotides
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the deprotection of 2'-O-methylated (2'-O-Me) oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical final step of oligonucleotide synthesis. As the 2'-O-methyl modification provides nuclease resistance and enhances binding affinity, its use in therapeutic and diagnostic oligonucleotides is widespread. However, successful synthesis hinges on complete and clean deprotection.
This guide moves beyond simple protocols to explain the underlying chemistry and rationale, empowering you to troubleshoot issues and optimize conditions for your specific sequences.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent challenges encountered during the deprotection of 2'-O-Me oligonucleotides. Since the 2'-O-methyl group itself is stable to standard deprotection conditions, the process is chemically similar to deprotecting standard DNA.[1][2] The primary challenges involve the efficient removal of protecting groups from the nucleobases and phosphate backbone without introducing unwanted side products.
Question 1: My mass spectrometry results show a +70 Da adduct on guanosine residues. What is causing this and how can I fix it?
Answer:
This is a classic sign of incomplete deprotection. The +70 Da mass addition corresponds to the isobutyryl (iBu) protecting group remaining on the guanine (dG) base. The amide bond of the iBu-dG is the most difficult to hydrolyze among the standard protecting groups, making its removal the rate-limiting step in deprotection.[3]
Root Causes & Scientific Rationale:
-
Insufficient Deprotection Time/Temperature: The hydrolysis of the iBu group is kinetically controlled. If the reaction time is too short or the temperature is too low, the cleavage will be incomplete.
-
Degraded Reagents: Deprotection reagents like ammonium hydroxide and AMA (a mixture of ammonium hydroxide and methylamine) can lose potency. Ammonium hydroxide loses ammonia gas over time, reducing its effective concentration, while methylamine is volatile.[3] Using old or improperly stored reagents is a common cause of failure.
Solutions & Protocols:
-
Optimize Standard Conditions: For standard ammonium hydroxide deprotection, ensure a minimum incubation of 8 hours at 55 °C.[4] When using faster AMA-based methods, a treatment of 10 minutes at 65 °C is typically sufficient.[5][6]
-
Use Fresh Reagents: Always use fresh, high-quality deprotection reagents. We recommend aliquoting ammonium hydroxide upon receipt and storing it refrigerated for no longer than one week.[3][7]
-
Verification: The most reliable way to confirm complete deprotection is through mass spectrometry. You should see a clean, single peak corresponding to the expected mass of your fully deprotected oligonucleotide. HPLC can also be used, as incomplete deprotection can sometimes be observed as a shoulder or a distinct peak from the main product.[3]
Question 2: I'm using a fast AMA deprotection protocol and my mass spec shows a +14 Da adduct on cytosine residues. What is this modification?
Answer:
A +14 Da adduct on cytosine is the signature of a transamination side reaction, where the exocyclic amine of cytosine is replaced by a methylamine. This occurs when using AMA with oligonucleotides synthesized with the standard benzoyl-protected deoxycytidine (Bz-dC).[5] The methylamine in the AMA solution is a potent nucleophile that can attack the benzoyl-protected cytosine, leading to the formation of N4-methyl-dC.[5][6]
Causality & Prevention:
The key to preventing this side reaction is to use a different protecting group for cytosine that is more labile and not susceptible to transamination.
-
Mandatory Use of Acetyl-dC (Ac-dC): For all AMA-based deprotection protocols, it is essential to synthesize the oligonucleotide using acetyl-protected dC (Ac-dC) phosphoramidite. The acetyl group is removed much more rapidly under AMA conditions, minimizing the window for the competing transamination reaction to occur.[5][6][8]
Below is a diagram illustrating the problematic side reaction and the recommended pathway.
Caption: Cytosine transamination pathway with AMA.
Question 3: My oligo contains a sensitive dye that is being degraded by the deprotection step. What are my options?
Answer:
This is a common issue, as many organic dyes are not stable under the harsh conditions of standard ammonium hydroxide or AMA deprotection at elevated temperatures.[3][9] The solution is to use an "UltraMILD" deprotection strategy, which requires the use of correspondingly mild protecting groups on the nucleobases during synthesis.
Scientific Strategy & Protocol:
-
Use UltraMILD Phosphoramidites: The synthesis must be performed with phosphoramidites that have highly labile protecting groups. The standard set includes:
-
Pac-dA (Phenoxyacetyl-dA)
-
Ac-dC (Acetyl-dC)
-
iPr-Pac-dG (Isopropyl-phenoxyacetyl-dG)
-
-
Employ a Mild Deprotection Reagent: Instead of ammonium hydroxide or AMA, use a much milder base. The most common choice is:
-
Adjust Capping (If Necessary): If you use a standard capping reagent (Cap A containing acetic anhydride), some Ac-dG can form, which requires an overnight deprotection at room temperature. To enable a faster deprotection (e.g., 4 hours at room temperature), use a phenoxyacetic anhydride-based Cap A reagent.[3]
Decision Workflow for Deprotection Strategy:
The following chart will help you select the appropriate deprotection path based on your oligonucleotide's composition.
Caption: Decision tree for choosing a deprotection strategy.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the main differences in deprotecting DNA, 2'-OH RNA, and 2'-O-Me RNA? A: Deprotection of 2'-O-Me RNA is nearly identical to that of DNA, involving a single basic step to remove base and phosphate protecting groups.[1] In contrast, 2'-OH RNA deprotection is a two-step process. After the initial basic deprotection (e.g., with AMA), a second step is required to remove the 2'-hydroxyl protecting groups (like TBDMS or TOM silyl ethers). This is typically done using a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF).[3][7][10] It is critical to remember that if your sequence contains even a single 2'-OH RNA linkage, it must be treated with the full two-step RNA deprotection protocol.[2][3]
Q: What is the purpose of methylamine in the AMA reagent? A: Methylamine is a stronger nucleophile and base than ammonia. Its presence in the AMA (Ammonium Hydroxide/MethylAmine) reagent dramatically accelerates the rate of cleavage of the base-protecting groups, especially the stubborn isobutyryl group on guanosine.[5] This reduces deprotection times from many hours to mere minutes.[6][8] Additionally, methylamine acts as an effective scavenger for acrylonitrile, a reactive byproduct released during the removal of the cyanoethyl phosphate protecting groups, thereby preventing the formation of N3-cyanoethylated thymidine adducts.[6]
Q: How can I be certain my deprotection is complete? A: The gold standard for verification is a combination of High-Performance Liquid Chromatography (HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS).
-
RP-HPLC: Reverse-phase HPLC can separate the full-length product from shorter failure sequences. Incompletely deprotected species may appear as broadened peaks or distinct, later-eluting peaks.[3][11]
-
ESI-MS: Mass spectrometry provides the definitive answer by measuring the precise molecular weight of your product. This allows you to confirm the absence of any remaining protecting groups and to spot any unexpected adducts from side reactions.[3]
Q: Are there alternatives to AMA if methylamine is restricted in my region? A: Yes. Due to regulations on methylamine in some areas, alternative alkylamines have been investigated. One effective substitute is propylamine. A mixture of ammonium hydroxide and propylamine (APA) can be used, though it has slower kinetics than AMA. A recommended condition for APA is 45 minutes at 65 °C to ensure complete deprotection.[6]
Section 3: Data & Protocols
Table 1: Comparison of Common Deprotection Conditions
| Reagent Composition | Method Name | Temperature | Time | Key Considerations & Requirements |
| Concentrated NH₄OH | Standard | 55 °C | 8-17 hours | Traditional method; slow. Ensure reagent is fresh.[3][4] |
| NH₄OH / 40% Methylamine (1:1 v/v) | UltraFAST (AMA) | 65 °C | 10 minutes | Mandatory to use Acetyl-dC (Ac-dC) to prevent transamination.[5][6] Very efficient. |
| 0.05 M K₂CO₃ in Methanol | UltraMILD | Room Temp. | 4-16 hours | For sensitive labels/dyes. Requires UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).[3][9] |
| NH₄OH / Propylamine (1:1 v/v) | APA | 65 °C | 45 minutes | Good alternative to AMA where methylamine is restricted. Slower kinetics than AMA.[6] |
Protocol: UltraFAST Deprotection using AMA
This protocol is intended for 2'-O-Me oligonucleotides synthesized on a solid support using Ac-dC phosphoramidite.
Materials:
-
Oligonucleotide synthesis column or plate.
-
AMA reagent (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).
-
Heating block or water bath set to 65 °C.
-
2 mL microcentrifuge tubes or appropriate vials with secure caps.
-
SpeedVac or similar centrifugal evaporator.
Procedure:
-
Place the synthesis column in a suitable holder.
-
Using a syringe, pass 1-2 mL of AMA reagent through the column into a 2 mL screw-cap tube. Ensure the support material is fully saturated and collected in the tube.
-
Securely cap the tube. Caution: This reaction generates pressure. Ensure your tubes are rated for these conditions.
-
Place the sealed tube in the heating block at 65 °C for 10 minutes.
-
After heating, cool the tube to room temperature.
-
Carefully uncap the tube in a fume hood.
-
Evaporate the AMA solution to dryness using a SpeedVac. Do not apply excessive heat during evaporation to avoid damaging the oligo.
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer or sterile water for analysis and downstream applications.
-
Validation: Analyze the product via ESI-MS to confirm the correct mass and via HPLC to assess purity.
References
-
Glen Report 25 Supplement: Deprotection - Volumes 1-5. Glen Research. [Link]
-
Deprotection Guide - Glen Research. Glen Research. [Link]
-
Advanced method for oligonucleotide deprotection - ResearchGate. ResearchGate. [Link]
-
Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Research. [Link]
-
Glen Report 27.13 - Technical Brief - APA: An alternative to AMA deprotection. Glen Research. [Link]
-
Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion - Glen Research. Glen Research. [Link]
-
Glen Report 21.15 - Deprotection - Volume 2 - RNA Deprotection - Glen Research. Glen Research. [Link]
-
Advanced method for oligonucleotide deprotection - PMC - NIH. National Institutes of Health. [Link]
-
In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Glen Research. [Link]
-
Deprotection Guide For Oligonucleotide Synthesis | PDF - Scribd. Scribd. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Improving Yield in Long 2'-O-Methylated RNA Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of long 2'-O-methylated (2'-O-Me) RNA oligonucleotides. The unique properties of 2'-O-Me RNA—notably its increased nuclease resistance and high affinity for complementary RNA strands—make it a critical modification for antisense therapies, siRNAs, and diagnostic probes.
However, achieving high yields of long, pure 2'-O-Me RNA presents significant challenges, primarily revolving around maximizing the efficiency of each step in the solid-phase synthesis cycle. This document provides in-depth, experience-driven guidance to help you troubleshoot common issues, optimize your synthesis protocols, and ultimately improve the yield and purity of your target oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of long 2'-O-methylated RNA inherently challenging compared to DNA?
A: The primary challenge lies in the steric hindrance at the 2' position of the ribose sugar.[1][2] While DNA has a hydrogen atom at this position, RNA has a hydroxyl group that requires protection during synthesis. In 2'-O-Me RNA, this position is occupied by a methoxy group (-OCH₃). Although smaller than the bulky silyl-based protecting groups (like TBDMS) used in standard RNA synthesis, the 2'-O-methyl group still creates steric crowding around the 5'-hydroxyl.[1] This crowding impedes the approach of the incoming phosphoramidite monomer, slowing down the crucial coupling reaction and making it harder to achieve the near-perfect efficiency required for long sequences.[3]
Q2: What is "coupling efficiency" and why is it the most critical factor for the final yield?
A: Coupling efficiency is the percentage of oligonucleotide chains on the solid support that successfully react with the incoming phosphoramidite monomer in a single synthesis cycle.[4] The final yield of the full-length product is an exponential function of the average coupling efficiency and the length of the oligonucleotide. The formula is:
Theoretical Yield (%) = (Average Coupling Efficiency) ^ (Number of Couplings)
Even a minor drop in efficiency per step results in a catastrophic loss of yield for a long oligo. For a 100-mer RNA (requiring 99 coupling steps), the difference between 99.5% and 98.5% efficiency is the difference between a viable synthesis and a failed one.
| Average Coupling Efficiency | Theoretical Yield of Full-Length 100-mer |
| 99.5% | (0.995)^99 = 60.8% |
| 99.0% | (0.990)^99 = 36.9% |
| 98.5% | (0.985)^99 = 22.2% |
| 98.0% | (0.980)^99 = 13.3% [5] |
This highlights that maximizing coupling efficiency is the single most important goal for improving the yield of long oligonucleotides.[6][7]
Q3: How do 2'-O-Me phosphoramidites simplify the overall synthesis process compared to standard RNA phosphoramidites?
A: The simplification comes from the stability of the 2'-O-methyl group itself. In standard RNA synthesis, a temporary bulky protecting group like TBDMS (tert-butyldimethylsilyl) is used for the 2'-hydroxyl. This group must be removed in a final, harsh deprotection step using a fluoride source (e.g., triethylamine trihydrofluoride), which can sometimes cause chain degradation.
The 2'-O-methyl group, however, is a permanent, stable modification that is not removed.[8] This means the deprotection steps are identical to those used for standard DNA synthesis (typically using ammonia or methylamine), eliminating the need for the fluoride deprotection step and simplifying the post-synthesis workflow.
Q4: What are the primary sources of impurities in the final product?
A: The main impurities are truncated sequences. These arise from two primary sources:
-
Incomplete Coupling: If a phosphoramidite fails to couple to the growing chain, the unreacted 5'-hydroxyl group is permanently blocked in the subsequent "capping" step.[9][10] This prevents any further elongation, resulting in a truncated chain.
-
Depurination: During the acidic "deblocking" step where the 5'-DMT group is removed, the glycosidic bond of purine bases (A and G) can be cleaved, creating an abasic site.[11][12] This site is prone to strand scission during the final basic deprotection, leading to shorter fragments.[12][13]
Another source of hard-to-remove impurities are (n-1) deletion mutants . These occur if the capping step is inefficient, allowing an unreacted 5'-hydroxyl to couple in a later cycle, creating an oligonucleotide that is missing a single internal base.[9][14]
Troubleshooting Guide: Diagnosing and Solving Low Yield
This section addresses specific experimental problems. A logical workflow for diagnosing these issues is presented below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A two-residue nascent strand steric gate controls synthesis of 2’-O-methyl- and 2’-O-(2-methoxyethyl)-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. genscript.com [genscript.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. atdbio.com [atdbio.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
Strategies for purifying 2'-O-methylated oligonucleotides from failed sequences
Welcome to the technical support center for the purification of 2'-O-methylated oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with purifying these modified oligonucleotides and separating them from failed synthesis sequences.
Introduction: The Challenge of Purifying 2'-O-methylated Oligonucleotides
Solid-phase synthesis of oligonucleotides, while highly efficient, is not a perfect process. In each coupling cycle, a small fraction of the growing oligonucleotide chains fails to extend, leading to a mixture of the desired full-length product (n) and various truncated sequences (n-1, n-2, etc.).[1] The presence of these "failed sequences" can significantly interfere with downstream applications, making their removal a critical step.[2]
The 2'-O-methyl (2'-OMe) modification, which imparts desirable properties like increased nuclease resistance and enhanced binding affinity to RNA targets, also introduces unique purification challenges.[][4][5] The addition of the methyl group alters the oligonucleotide's hydrophobicity and charge density, which can affect its behavior during standard purification procedures. This guide will walk you through the most effective strategies for achieving high-purity 2'-O-methylated oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is purification of my 2'-O-methylated oligonucleotide necessary?
A: Purification is essential to remove impurities that can compromise the accuracy and reproducibility of your experiments.[2] The primary contaminants are shorter, "failed" sequences that arise during synthesis. These can compete with the full-length oligonucleotide in hybridization-based assays, leading to non-specific binding and inaccurate results. For therapeutic applications, the removal of these impurities is a critical safety and efficacy requirement.
Q2: What are the most common impurities I should be concerned about?
A: The most common impurities are:
-
Truncated Sequences (n-1, n-2, etc.): Shorter versions of your target sequence that failed to complete synthesis.[]
-
Depurination/Depyrimidination Products: Loss of a base during synthesis or deprotection.
-
Modified Bases: Unintended chemical modifications to the nucleotide bases.[7]
-
Residual Protecting Groups: Incomplete removal of protecting groups from the bases or phosphate backbone.[]
-
Small Molecule Impurities: Residual chemicals from the synthesis and cleavage/deprotection steps, such as salts and organic solvents.[2]
Q3: How does the 2'-O-methyl modification affect the choice of purification method?
A: The 2'-O-methyl group increases the hydrophobicity of the oligonucleotide compared to its unmodified RNA counterpart. This increased hydrophobicity can be leveraged for purification methods like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). However, it can also lead to aggregation, especially in G-rich sequences, which can complicate purification.[8] The choice of method will depend on the length of your oligonucleotide, the required purity, and the scale of your synthesis.
Q4: What level of purity can I expect from different purification methods?
A: The achievable purity varies significantly between methods:
-
Desalting: Removes small molecule impurities but not failed sequences. No guaranteed purity level is provided.[2][9]
-
Cartridge Purification: Typically provides 65-80% purity of the full-length product.[9]
-
Reverse-Phase HPLC (RP-HPLC): Can achieve >85% purity for the full-length sequence.[2][10]
-
Polyacrylamide Gel Electrophoresis (PAGE): Offers the highest purity, often >95%.[2][11]
Troubleshooting Guide: Common Purification Problems and Solutions
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Suboptimal Synthesis Efficiency | Review the coupling efficiency of your synthesis. Lower efficiencies result in a smaller proportion of full-length product. Consider optimizing synthesis conditions. |
| Losses During Extraction (PAGE) | The process of extracting oligonucleotides from a polyacrylamide gel can be inefficient. Ensure complete elution by crushing the gel slice and allowing sufficient time for diffusion into the elution buffer. Consider a second elution step. |
| Precipitation Issues | Incomplete precipitation of the oligonucleotide after purification will lead to significant losses. Ensure the correct salt concentration and alcohol volume are used. Chill the solution sufficiently to maximize precipitation. |
| Overly Aggressive HPLC Fraction Collection | Setting the collection threshold too high on your HPLC may cause you to miss the leading or tailing edges of your product peak. Widen the collection window around the main peak. |
Issue 2: Persistent Impurities Observed by Analytical HPLC or Mass Spectrometry
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities (HPLC) | A closely eluting impurity may be difficult to resolve. Optimize the HPLC gradient to improve separation. Consider a different stationary phase or ion-pairing agent. For particularly challenging separations, a second, orthogonal purification method (e.g., Ion-Exchange HPLC followed by RP-HPLC) may be necessary.[2] |
| Aggregation of G-Rich Sequences | Guanine-rich oligonucleotides can form aggregates that behave differently during chromatography, leading to broad peaks and poor separation.[8] Consider purifying under denaturing conditions (e.g., elevated temperature, addition of formamide or urea) to disrupt these structures.[12] |
| Incomplete Deprotection | Residual protecting groups, particularly the 5'-DMT group, will alter the hydrophobicity of your oligonucleotide and can be mistaken for the full-length product in some RP-HPLC methods. Ensure complete deprotection before purification. |
| N+1 Impurities | These longer-than-expected sequences can be difficult to separate from the n product. PAGE offers the best resolution for separating oligonucleotides based on size and may be necessary for applications requiring extremely high purity.[2] |
Issue 3: Broad or Tailing Peaks in HPLC Chromatogram
| Potential Cause | Troubleshooting Steps |
| Column Overloading | Injecting too much sample onto the HPLC column can lead to poor peak shape. Reduce the injection volume or use a larger-capacity column. |
| Secondary Structure Formation | 2'-O-methylated oligonucleotides can form stable secondary structures that interact with the stationary phase in multiple conformations, resulting in broad peaks. Running the purification at an elevated temperature (e.g., 60°C) can help to denature these structures.[12] |
| Poor Sample Solubility | Ensure your oligonucleotide is fully dissolved in the injection solvent. Insoluble material can cause peak distortion. |
| Column Degradation | Over time, HPLC columns can degrade, leading to a loss of resolution. Follow the manufacturer's guidelines for column cleaning and replacement. |
In-Depth Purification Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates oligonucleotides based on their hydrophobicity.[12] The hydrophobic stationary phase retains the oligonucleotides, which are then eluted by a gradient of an organic solvent, typically acetonitrile.
Principle of Separation:
The 2'-O-methyl modification increases the hydrophobicity of the oligonucleotide. Full-length products are generally more hydrophobic than shorter, failed sequences and will therefore be retained longer on the column. This difference in retention time allows for their separation.[13] For "Trityl-on" purification, the hydrophobic 5'-dimethoxytrityl (DMT) group is left on the full-length product, dramatically increasing its retention time relative to the uncapped failed sequences.[12]
Workflow Diagram: Trityl-On RP-HPLC Purification
Caption: Workflow for Trityl-On RP-HPLC Purification of Oligonucleotides.
Step-by-Step Protocol for Trityl-On RP-HPLC:
-
Sample Preparation: After synthesis and cleavage from the solid support with the 5'-DMT group intact, evaporate the cleavage solution to dryness. Resuspend the crude oligonucleotide pellet in an appropriate aqueous buffer (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.0).
-
HPLC Setup:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Gradient: A typical gradient runs from a low percentage of B to a higher percentage over 20-30 minutes to elute the oligonucleotides. The exact gradient will need to be optimized based on the length and sequence of your oligonucleotide.[14]
-
Detection: Monitor the elution at 260 nm.
-
-
Purification: Inject the sample onto the equilibrated column. The DMT-off failed sequences will elute first, followed by the DMT-on full-length product, which is significantly more retained.
-
Fraction Collection: Collect the peak corresponding to the DMT-on product.
-
Detritylation: Evaporate the collected fraction to dryness. Resuspend the pellet in 80% acetic acid and incubate at room temperature for 30 minutes to cleave the DMT group.
-
Desalting: Quench the detritylation reaction with water and desalt the purified oligonucleotide using a suitable method, such as a desalting column or ethanol precipitation, to remove the acid and salts.
-
Quantification and QC: Resuspend the final product in nuclease-free water. Quantify using UV absorbance at 260 nm and verify purity by analytical HPLC and mass spectrometry.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
PAGE separates oligonucleotides based on their size with single-nucleotide resolution.[15][16] This method is particularly useful for longer oligonucleotides or when the highest possible purity is required.[2]
Principle of Separation:
Under denaturing conditions (typically with urea), the oligonucleotides are linearized, and their migration through the polyacrylamide matrix is primarily dependent on their molecular weight (i.e., length).[15] The negatively charged phosphate backbone provides the driving force for migration in an electric field. Shorter, failed sequences will migrate faster through the gel than the full-length product.
Workflow Diagram: PAGE Purification
Caption: Workflow for Denaturing PAGE Purification of Oligonucleotides.
Step-by-Step Protocol for Denaturing PAGE:
-
Gel Preparation: Prepare a high-resolution denaturing polyacrylamide gel (e.g., 15-20% acrylamide) containing 7-8 M urea in 1x TBE buffer. The percentage of acrylamide should be optimized for the length of your oligonucleotide.[17]
-
Sample Preparation: Resuspend the crude oligonucleotide in a formamide-based loading buffer containing tracking dyes (e.g., bromophenol blue and xylene cyanol). Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place it on ice.
-
Electrophoresis: Load the sample onto the gel and run the electrophoresis at a constant power until the tracking dyes have migrated to the desired position.
-
Visualization: Visualize the oligonucleotide bands using UV shadowing. Place the gel on a fluorescent TLC plate and illuminate it with short-wave UV light (254 nm). The oligonucleotide bands will appear as dark shadows.
-
Excision and Elution: Carefully excise the band corresponding to the full-length product using a clean razor blade. Crush the gel slice and place it in a microcentrifuge tube with an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
-
Elution: Incubate the tube overnight at 37°C with shaking to allow the oligonucleotide to diffuse out of the gel matrix.
-
Purification and Desalting: Separate the eluate from the gel fragments by filtration or centrifugation. Desalt and concentrate the oligonucleotide using ethanol precipitation or a desalting column.
-
Quantification and QC: Resuspend the final product in nuclease-free water. Quantify using UV absorbance at 260 nm and verify purity by analytical HPLC and/or mass spectrometry.
Method Comparison
| Method | Principle | Typical Purity | Advantages | Disadvantages | Best For |
| RP-HPLC | Hydrophobicity | >85%[2][10] | Fast, scalable, good for modified oligos[2] | Resolution decreases with length (>50 bases)[1][2] | Short to medium length oligos (<50 bases), large-scale synthesis, dye-labeled oligos[1][2] |
| PAGE | Size (Molecular Weight) | >95%[2] | Highest resolution, resolves single nucleotide differences[2] | Lower yield, more labor-intensive, not easily scalable[10] | Long oligonucleotides (>50 bases), applications requiring the highest purity (e.g., crystallography, in vivo studies)[2] |
| Ion-Exchange (IEX) HPLC | Charge (Phosphate Backbone) | >90% | Good for resolving sequences with significant secondary structure[2] | Not as common for routine purification, can be combined with RP-HPLC for dual purification[18] | G-rich sequences or other oligos with strong secondary structures[2] |
References
- Separation of DNA oligonucleotides using denaturing urea PAGE. (2013). Methods in Molecular Biology.
- Polyacrylamide gel analysis of oligonucleotides. QIAGEN.
- Separation of DNA Oligonucleotides Using Den
- Oligonucleotide Purific
- Purification and characterisation of oligonucleotides.
- Oligonucleotide Purification Methods for Your Research. Thermo Fisher Scientific.
- FAQs - Purific
- RP-HPLC Purification of Oligonucleotides. University of Southampton.
- Oligo Purification Methods: How, Why and for Wh
- PAGE & HPLC Oligo Purification Services.
- Oligonucleotide Purific
- Challenges and Solutions in the Purification of Oligonucleotides. Market Insights.
- Oligonucleotides Purific
- 2'-Omethyl Bases Modific
- The Effects of 2′- O -Methoxyethyl Oligonucleotides on Renal Function in Humans. Mary Ann Liebert, Inc..
- 2'-O methyl A Oligo Modific
- Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets. Nucleic Acids Research.
- Source of Impurities in Small Nucleic Acid Drugs. BOC Sciences.
Sources
- 1. uni-onward.com.tw [uni-onward.com.tw]
- 2. Oligonucleotide Purification [sigmaaldrich.com]
- 4. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]
- 5. Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 9. labcluster.com [labcluster.com]
- 10. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - BG [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. atdbio.com [atdbio.com]
- 13. FAQs - Purification methods - ELLA Biotech [ellabiotech.com]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Separation of DNA oligonucleotides using denaturing urea PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of DNA Oligonucleotides Using Denaturing Urea PAGE | Springer Nature Experiments [experiments.springernature.com]
- 17. qiagen.com [qiagen.com]
- 18. sg.idtdna.com [sg.idtdna.com]
Technical Support Center: 2'-O-Methyl-Inosine CEP Phosphoramidite
A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Poor Solubility and Ensuring Optimal Synthesis Performance
Welcome to the Technical Support Center for 2'-O-Methyl-Inosine (2'-OMe-I) CEP Phosphoramidite. As a Senior Application Scientist, I understand that incorporating modified nucleosides is crucial for advancing therapeutic and diagnostic oligonucleotides. However, these modifications can sometimes present challenges, such as poor solubility, which can impact synthesis efficiency and the quality of your final product.
This guide is designed to provide you with in-depth troubleshooting strategies and practical, field-proven insights to address solubility issues with 2'-O-Methyl-Inosine CEP Phosphoramidite. Our goal is to empower you with the knowledge to not only solve immediate problems but also to implement best practices that prevent future issues, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is 2'-O-Methyl-Inosine CEP Phosphoramidite and why is it used?
A1: 2'-O-Methyl-Inosine CEP Phosphoramidite is a modified nucleoside building block used in the solid-phase synthesis of oligonucleotides.[1] The 2'-O-Methyl modification provides increased nuclease resistance and enhanced binding affinity to target RNA sequences, making it a valuable component in the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.[2] Inosine itself is a purine nucleoside that can be incorporated into oligonucleotides for various research purposes, including its ability to act as a universal base, pairing with any of the four standard DNA bases.
Q2: I've observed that my 2'-O-Methyl-Inosine CEP Phosphoramidite is not dissolving well in anhydrous acetonitrile. Is this expected?
A2: While anhydrous acetonitrile is the standard and most common solvent for phosphoramidite chemistry, it is not uncommon for modified phosphoramidites, particularly those with altered lipophilicity or complex protecting groups, to exhibit poor solubility.[3] Factors such as the specific batch, minor variations in purity, and the hygroscopic nature of the compound can all influence its solubility. Therefore, encountering dissolution challenges is a possibility that can be addressed with the appropriate techniques.
Q3: Why is it critical to ensure complete dissolution of the phosphoramidite before use in synthesis?
A3: Incomplete dissolution of the phosphoramidite will lead to a lower effective concentration of the active reagent delivered to the synthesis column. This directly results in lower coupling efficiency, which is a critical factor for the successful synthesis of full-length oligonucleotides. Poor coupling efficiency leads to a higher incidence of deletion mutations (n-1 sequences) and a significantly reduced yield of the desired product. Furthermore, undissolved particulates can block fluidic lines in the synthesizer, leading to instrument failure.
Q4: How can moisture affect the solubility and performance of 2'-O-Methyl-Inosine CEP Phosphoramidite?
A4: Phosphoramidites are highly sensitive to moisture.[3] Water can hydrolyze the phosphoramidite, rendering it inactive for coupling. This not only reduces the concentration of the active reagent but the hydrolyzed byproducts can also potentially interfere with the synthesis process. Additionally, the presence of moisture can alter the solvent properties, which may exacerbate solubility issues. It is imperative to use anhydrous solvents (<30 ppm water) and handle the phosphoramidite under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.[3]
Troubleshooting Guide: Addressing Poor Solubility
This section provides a step-by-step guide to systematically address poor solubility of 2'-O-Methyl-Inosine CEP Phosphoramidite.
Initial Assessment and Standard Protocol
Before attempting more advanced troubleshooting, ensure that you are following the standard best practices for phosphoramidite handling and dissolution.
Step 1: Verify the Quality of Your Anhydrous Acetonitrile
The most common culprit for many synthesis issues, including apparent solubility problems, is the presence of moisture.
-
Action: Use a fresh, sealed bottle of DNA synthesis-grade anhydrous acetonitrile. Ideally, the water content should be below 30 ppm.[3]
-
Pro-Tip: For custom or particularly sensitive phosphoramidites, it is recommended to use acetonitrile with a water content of 10 ppm or less. This can be achieved by storing the solvent over activated molecular sieves for at least 24 hours before use.[3]
Step 2: Follow the Standard Dissolution Protocol
-
Allow the vial of 2'-O-Methyl-Inosine CEP Phosphoramidite to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Under an inert atmosphere (e.g., in a glove box or using a stream of argon), carefully add the calculated volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).
-
Gently swirl or vortex the vial to aid in dissolution.
Advanced Dissolution Protocol for Poorly Soluble 2'-O-Methyl-Inosine CEP Phosphoramidite
If the phosphoramidite does not fully dissolve using the standard protocol, proceed with the following steps.
Step 1: Gentle Warming
-
Action: Gently warm the solution to 30-35°C for a short period (5-10 minutes).
-
Rationale: A modest increase in temperature can significantly improve the solubility of many organic compounds.
-
Caution: Avoid excessive heating, as it can lead to degradation of the phosphoramidite.
Step 2: Sonication
-
Action: Place the vial in a bath sonicator for 5-10 minute intervals.
-
Rationale: Sonication uses ultrasonic waves to agitate the solvent and break down solid aggregates, facilitating dissolution.
-
Caution: Monitor the temperature of the sonicator bath to prevent overheating of the sample.
Step 3: Alternative Solvent Systems
If the phosphoramidite remains insoluble, a change in the solvent system may be necessary.
-
Option A: Dichloromethane (DCM)
-
Action: Attempt to dissolve the phosphoramidite in anhydrous dichloromethane. More lipophilic phosphoramidites may show better solubility in DCM.[3]
-
Consideration: Ensure that your DNA synthesizer is compatible with DCM, as it has different fluidic properties than acetonitrile.[3] Consult your instrument manufacturer's guidelines.
-
-
Option B: Acetonitrile/Dichloromethane Co-solvent
-
Action: Prepare a co-solvent mixture of anhydrous acetonitrile and anhydrous dichloromethane (e.g., 9:1 or 4:1 v/v) and use this to dissolve the phosphoramidite.
-
Rationale: A co-solvent can provide a balance of polarity that may be more favorable for dissolving the modified phosphoramidite.
-
Decision Workflow for Dissolving 2'-O-Methyl-Inosine CEP Phosphoramidite
A decision-making workflow for troubleshooting poor solubility.
Experimental Protocols
Protocol for Preparation of Phosphoramidite Solution Under Anhydrous Conditions
Objective: To prepare a 0.1 M solution of 2'-O-Methyl-Inosine CEP Phosphoramidite in anhydrous acetonitrile for use in solid-phase oligonucleotide synthesis.
Materials:
-
2'-O-Methyl-Inosine CEP Phosphoramidite vial
-
Anhydrous acetonitrile (DNA synthesis grade, <30 ppm H₂O)
-
Argon or nitrogen gas supply with a drying trap
-
Syringes and needles (oven-dried)
-
Septum-sealed vial
Methodology:
-
Equilibration: Allow the phosphoramidite vial to warm to ambient temperature for at least 30 minutes before opening. This prevents moisture from condensing on the cold powder.
-
Inert Atmosphere: Purge an empty, oven-dried, septum-sealed vial with dry argon or nitrogen for 5 minutes.
-
Transfer: Quickly and carefully transfer the required amount of 2'-O-Methyl-Inosine CEP Phosphoramidite to the prepared vial under a positive pressure of inert gas.
-
Solvent Addition: Using a dry syringe, add the appropriate volume of anhydrous acetonitrile to the vial to achieve a 0.1 M concentration.
-
Dissolution: Gently swirl the vial. If the solid does not dissolve readily, proceed with the advanced troubleshooting steps outlined in the guide above (gentle warming, sonication).
-
Storage: Once fully dissolved, the solution should be stored under an inert atmosphere at 2-8°C and is typically stable for 3-5 days. For longer-term storage, consult the manufacturer's recommendations.
Data Presentation
Table 1: Recommended Solvents and Conditions for Phosphoramidite Dissolution
| Solvent System | Temperature | Method | Considerations |
| Anhydrous Acetonitrile | Room Temperature | Swirling/Vortexing | Standard procedure. Ensure <30 ppm H₂O. |
| Anhydrous Acetonitrile | 30-35°C | Gentle Warming | For moderately insoluble phosphoramidites. |
| Anhydrous Acetonitrile | Room Temperature | Sonication | For phosphoramidites that form aggregates. |
| Anhydrous Dichloromethane | Room Temperature | Swirling/Vortexing | For lipophilic phosphoramidites. Check synthesizer compatibility. |
| Acetonitrile/DCM Co-solvent | Room Temperature | Swirling/Vortexing | To modulate solvent polarity. |
Logical Relationships in Oligonucleotide Synthesis
The following diagram illustrates the critical relationship between proper phosphoramidite dissolution and the overall success of oligonucleotide synthesis.
The impact of phosphoramidite dissolution on synthesis success.
By following these guidelines, you will be better equipped to handle the unique challenges presented by modified phosphoramidites, ensuring the highest quality and yield for your synthesized oligonucleotides.
References
-
Phosphoramidite Chemistry for DNA Synthesis - Twist Bioscience. [Link]
-
Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach - ResearchGate. [Link]
-
and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides - PMC - PubMed Central. [Link]
-
Streamlined Process for the Chemical Synthesis of RNA Using 2 '-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase | Request PDF - ResearchGate. [Link]
-
Nucleoside phosphoramidite - Wikipedia. [Link]
-
The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides - NIH. [Link]
-
Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - MDPI. [Link]
-
Convenient synthesis of pyrimidine 2′-deoxyribonucleoside monophosphates with important epigenetic marks at the 5-position - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00884B. [Link]
Sources
Optimization of activator concentration for 2'-O-Methyl-I CEP coupling
Welcome to the Technical Support Center for oligonucleotide synthesis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and optimization strategies for the coupling of 2'-O-Methyl-I CEP (2'-O-methyl-inosine-beta-cyanoethyl phosphoramidite). Our goal is to equip researchers, scientists, and drug development professionals with the expertise to navigate the nuances of synthesizing modified oligonucleotides, ensuring high coupling efficiency and final product purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an activator in this compound coupling?
A1: In phosphoramidite chemistry, the activator plays a crucial catalytic role. The this compound phosphoramidite is relatively stable and not sufficiently reactive on its own. The activator, a mild acid, protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite.[][] This protonation turns the diisopropylamino group into a good leaving group, creating a highly reactive phosphonium intermediate. This activated intermediate is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support, forming the desired phosphite triester linkage.[][3]
Q2: How does the 2'-O-Methyl modification impact the coupling reaction compared to standard DNA phosphoramidites?
A2: The 2'-O-Methyl group introduces significant steric hindrance around the 3'-phosphoramidite reaction center. This bulkiness can slow down the kinetics of the coupling reaction compared to standard deoxyribonucleoside phosphoramidites.[4] Consequently, achieving high coupling efficiency with 2'-O-Methyl phosphoramidites often requires optimization of the synthesis conditions, such as using a more potent activator, increasing the coupling time, or using a higher concentration of the phosphoramidite and activator.[4][5]
Q3: Which activators are recommended for this compound coupling?
A3: While 1H-Tetrazole was a traditional activator, more potent activators are generally recommended for sterically hindered monomers like 2'-O-Methyl phosphoramidites.[6][7] Commonly used and more effective activators include:
-
5-Ethylthio-1H-tetrazole (ETT) : More acidic than 1H-Tetrazole, providing a faster reaction rate.[6][8]
-
5-Benzylthio-1H-tetrazole (BTT) : Even more acidic than ETT, often considered a good choice for RNA and modified RNA synthesis.[6][8]
-
4,5-Dicyanoimidazole (DCI) : Less acidic than ETT and BTT but a stronger nucleophile, which also accelerates the coupling reaction.[6][9] DCI is highly soluble in acetonitrile, allowing for higher concentrations to be used, which can be advantageous for large-scale synthesis.[9][10]
The choice of activator often depends on the scale of the synthesis, the specific sequence, and the desired balance between reaction speed and the risk of side reactions.[11]
Q4: What is a typical starting concentration for the activator solution?
A4: The optimal activator concentration depends on the chosen activator and the synthesis scale. It is critical that the activator remains fully dissolved in acetonitrile to prevent precipitation and synthesis failure.[11] General recommendations are:
-
ETT : Can be used at concentrations up to 0.75 M due to its good solubility.[6][11] A common starting concentration is 0.25 M to 0.5 M.
-
BTT : Typically used at around 0.25 M to 0.3 M.
-
DCI : Highly soluble and can be used at concentrations up to 1.2 M.[6] For routine small-scale synthesis (<15 µmoles), a 0.25 M concentration is often sufficient and considered optimal.[11]
Always consult the manufacturer's recommendations for the specific activator you are using.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency of this compound
Consistently low coupling efficiency, as indicated by faint trityl color release or analysis of the crude product by HPLC/UPLC, is a common challenge.
Potential Cause 1: Sub-optimal Activator
-
Explanation: The steric bulk of the 2'-O-Methyl group requires a highly efficient activator to achieve complete coupling in a reasonable timeframe.[4] An activator that is too weak (e.g., 1H-Tetrazole) may not sufficiently protonate the phosphoramidite, leading to incomplete reaction.
-
Solution: Switch to a more potent activator such as ETT, BTT, or DCI.[6][8] For particularly difficult couplings, DCI's high nucleophilicity can be advantageous.[9]
Potential Cause 2: Inadequate Coupling Time
-
Explanation: The coupling reaction for 2'-O-Methyl phosphoramidites is kinetically slower than for DNA phosphoramidites. The standard coupling time used for DNA synthesis may not be sufficient to drive the reaction to completion.
-
Solution: Increase the coupling time for the this compound monomer. A common starting point is to double the standard DNA coupling time.[4] For example, if your standard coupling time is 60 seconds, increase it to 120 seconds for the this compound addition. Further optimization may be required.
Potential Cause 3: Moisture Contamination
-
Explanation: Phosphoramidites and activators are extremely sensitive to moisture. Water will react with the activated phosphoramidite much faster than the 5'-hydroxyl group of the growing oligonucleotide chain, leading to chain termination.
-
Solution:
-
Ensure all reagents, especially the acetonitrile (ACN) wash solvent, are anhydrous (<30 ppm H₂O).
-
Use fresh, high-quality, anhydrous-grade phosphoramidite and activator solutions.
-
Store reagents under a dry inert gas atmosphere (Argon or Nitrogen) and use septum-sealed bottles.
-
Allow reagent bottles to warm to room temperature before opening to prevent condensation.[4]
-
Workflow for Diagnosing Low Coupling Efficiency
Caption: A stepwise workflow for diagnosing low coupling efficiency.
Issue 2: Side Reaction Products Observed
The appearance of unexpected peaks in the analytical chromatogram (e.g., n+1 additions) can indicate side reactions during the coupling step.
Potential Cause: Premature Detritylation by an Overly Acidic Activator
-
Explanation: Highly acidic activators (e.g., BTT, ETT) can cause a small amount of premature removal of the 5'-DMT protecting group from the phosphoramidite monomer in solution.[6][12] This leads to the formation of phosphoramidite dimers, which can then be incorporated into the growing oligonucleotide chain, resulting in n+1 impurities.[6] This issue is more pronounced at larger synthesis scales where reagent delivery times are longer.[6]
-
Solution:
-
Switch to a less acidic activator: If n+1 impurities are a significant problem, consider switching to DCI, which is less acidic than ETT and BTT.[9][10]
-
Optimize activator concentration: Avoid using an unnecessarily high concentration of the acidic activator. Titrate the concentration down to the lowest level that still provides high coupling efficiency.
-
Minimize monomer/activator pre-mixing time: If your synthesizer has this capability, minimize the time the phosphoramidite and activator are mixed before being delivered to the column.
-
Experimental Protocols
Protocol 1: Optimization of Activator Concentration
This protocol outlines a method for determining the optimal activator concentration for this compound coupling.
Objective: To find the lowest activator concentration that yields the highest coupling efficiency (>99%) without promoting side reactions.
Materials:
-
DNA/RNA synthesizer
-
This compound phosphoramidite solution (e.g., 0.1 M in ACN)
-
Activator of choice (e.g., DCI) at various concentrations (e.g., 0.1 M, 0.25 M, 0.5 M in ACN)
-
Standard synthesis reagents (deblocking, capping, oxidation, ACN)
-
Solid support with a test sequence primer
-
HPLC/UPLC system for analysis
-
Trityl monitor (if available)
Procedure:
-
Synthesizer Setup: Program the synthesizer to synthesize a short test sequence (e.g., 5'-T(2'OMe-I)T-3').
-
Synthesis Program: Create several synthesis protocols, each identical except for the activator concentration used for the this compound coupling step.
-
Execution: Run the syntheses using the different activator concentrations.
-
Monitoring: If available, record the trityl absorbance for each coupling step to get an initial estimate of stepwise efficiency.
-
Cleavage and Deprotection: After synthesis, cleave and deprotect the oligonucleotides using your standard protocol.
-
Analysis: Analyze the crude product from each synthesis by reverse-phase HPLC or UPLC.
-
Data Evaluation:
-
Calculate the percentage of the full-length product versus failure sequences (e.g., n-1).
-
Compare the results for each activator concentration. The optimal concentration will be the lowest one that gives the maximum percentage of the full-length product.
-
Data Presentation:
| Activator (DCI) Concentration | Average Stepwise Efficiency (Trityl) | % Full-Length Product (HPLC) | Observations |
| 0.10 M | 97.5% | 92.1% | Significant n-1 peak |
| 0.25 M | 99.2% | 98.5% | Optimal; minimal n-1 peak |
| 0.50 M | 99.3% | 98.6% | No significant improvement over 0.25 M |
The Mechanism of Phosphoramidite Activation and Coupling
The efficiency of oligonucleotide synthesis hinges on the precise chemistry of the coupling step. The process is a two-step reaction catalyzed by the activator.[6]
Caption: The two-step mechanism of phosphoramidite coupling.
First, the activator protonates and displaces the diisopropylamino group of the this compound phosphoramidite to form a highly reactive intermediate.[] Second, the free 5'-hydroxyl group of the support-bound oligonucleotide attacks the electrophilic phosphorus center of this intermediate, forming the new phosphite triester bond and elongating the chain.[3]
References
- Vertex AI Search. Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
- Royal Society of Chemistry. The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry.
- BenchChem. Application Note: Scaling Up Synthesis of 2'-O-Methylated Oligonucleotides for Clinical Trials.
- Dahl, B. H., Nielsen, J., & Dahl, O. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research.
- BOC Sciences. Principles of Phosphoramidite Reactions in DNA Assembly.
- BenchChem.
- BenchChem. The Core of Creation: An In-depth Technical Guide to Phosphoramidite Coupling in Oligonucleotide Synthesis.
- LINK Technologies. Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production.
- Glen Research. Glen Report 19.
- ResearchGate. ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach.
- ResearchGate.
- Google Patents.
- BenchChem.
- BenchChem. Troubleshooting low coupling efficiency in RNA synthesis.
- Chemie Brunschwig. Guidebook for the Synthesis of Oligonucleotides.
- Glen Research. Glen Report 4-13: RNA Synthesis - 2'-O-Methyl Analogues.
- Glen Research. Glen Report 16.
- Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research.
Sources
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2'-O-Methylated Oligonucleotide Synthesis
Mitigating n-1 Shortmer Formation: A Troubleshooting Guide
Welcome to the technical support center for 2'-O-methylated (2'-O-Me) oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of n-1 shortmers, a critical impurity that can compromise the efficacy and safety of oligonucleotide-based therapeutics and research tools.
Frequently Asked Questions (FAQs)
Q1: What is an "n-1 shortmer" and why is it a significant problem in 2'-O-Me oligonucleotide synthesis?
A1: An n-1 shortmer, also known as a deletion mutation, is an impurity that is one nucleotide shorter than the desired full-length oligonucleotide product (FLP).[1] It arises when the coupling reaction—the addition of the next phosphoramidite building block to the growing chain—fails to occur at a specific cycle. If the unreacted 5'-hydroxyl group is not permanently blocked (a process called "capping"), it can react in a subsequent coupling cycle, leading to a final product with an internal nucleotide deletion.[1][2]
These n-1 impurities are particularly problematic for several reasons:
-
Purification Challenges: Because n-1 shortmers often possess the same terminal 5'-dimethoxytrityl (DMT) group as the full-length product, they exhibit similar chromatographic behavior, making them difficult to separate during standard purification techniques like reversed-phase HPLC.[3]
-
Compromised Biological Activity: For therapeutic applications such as antisense oligonucleotides or siRNAs, the precise sequence is critical for target binding and efficacy. A single internal deletion can drastically alter the binding affinity and specificity, potentially rendering the oligonucleotide inactive or causing off-target effects.[4]
Q2: What are the primary chemical causes of n-1 shortmer formation?
A2: The formation of n-1 shortmers is overwhelmingly caused by a combination of two interconnected issues during the solid-phase synthesis cycle:
-
Incomplete Coupling: The phosphoramidite coupling reaction must be extremely efficient (ideally >99%) at every step to ensure the vast majority of growing chains are extended.[5] Any factor that reduces this efficiency will leave unreacted 5'-hydroxyl groups.
-
Inefficient Capping: The capping step is a failsafe designed to permanently block any unreacted 5'-hydroxyl groups by acetylating them.[2][][7] If this step is inefficient, these unreacted chains remain available to participate in the next coupling cycle, leading directly to n-1 products.[1]
Q3: Does the 2'-O-methyl modification itself influence the rate of n-1 shortmer formation?
A3: Yes, the 2'-O-methyl modification can introduce steric hindrance that may slightly reduce coupling efficiency compared to standard DNA synthesis. The methyl group on the 2' position of the ribose sugar can sterically hinder the approach of the incoming phosphoramidite to the 5'-hydroxyl group. This makes optimizing coupling conditions—such as the choice of activator and coupling time—even more critical for 2'-O-Me RNA synthesis to prevent an increase in n-1 impurities.[]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a systematic approach to diagnosing and resolving the root causes of n-1 shortmer formation.
Issue 1: Consistently High Levels of n-1 Impurities Across Different Sequences
If you observe significant n-1 peaks in the final analysis of multiple different 2'-O-Me sequences, the issue is likely systemic, pointing to problems with reagents, instrument calibration, or a suboptimal synthesis protocol.
Explanation: Phosphoramidite chemistry is extremely sensitive to moisture. Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[3][9] This directly reduces coupling efficiency and is a leading cause of n-1 shortmer formation.[3][10]
Troubleshooting Protocol:
-
Verify Solvent Anhydrousness: Use only fresh, anhydrous acetonitrile (ACN) with a water content of <15 ppm for phosphoramidite and activator solutions.[3] Store ACN under an inert gas (Argon or Helium) and use septum-sealed bottles to prevent atmospheric moisture ingress.
-
Handle Phosphoramidites Properly: Phosphoramidites are hygroscopic.[11][12] Always allow vials to warm to room temperature before opening to prevent condensation. Dissolve them under an inert, dry atmosphere.
-
Check Instrument Gas Lines: Ensure that the inert gas line to your synthesizer is equipped with an in-line drying filter to remove any residual moisture.[3]
-
Dry the Synthesizer: If the synthesizer has been idle, it may have absorbed moisture. Run several priming cycles with fresh anhydrous ACN to dry the fluidics lines before starting a synthesis.[3]
Explanation: The capping step must be highly efficient to block unreacted 5'-hydroxyls. Inefficient capping allows these chains to be extended in the next cycle, creating n-1 products.[1][]
Troubleshooting Protocol:
-
Verify Capping Reagent Integrity: Capping is typically performed with acetic anhydride (Cap A) and a catalyst like N-methylimidazole (NMI, in Cap B).[2] Ensure these reagents are fresh and have not degraded.
-
Check Reagent Delivery: Confirm that the synthesizer is delivering the correct volumes of both Cap A and Cap B solutions. Blockages or leaks in the delivery lines can lead to incomplete capping.
-
Optimize Capping Time and Concentration: The concentration of NMI in the Cap B mix significantly impacts capping efficiency.[3] Consult your synthesizer manual for recommended concentrations and consider increasing the capping time or the number of deliveries, especially for supports with higher loadings.
-
Implement a Double Capping or Cap/Ox/Cap Cycle: For particularly demanding syntheses, such as long oligonucleotides, a double capping step (one before and one after the oxidation step) can be beneficial.[2] The second capping step helps to thoroughly dry the support after the aqueous oxidation step, improving the subsequent coupling efficiency.[2]
Issue 2: Sequence-Dependent Variation in n-1 Formation
If you notice that n-1 impurities are more pronounced for specific sequences or at particular positions within a sequence (e.g., after a G residue), the problem may be related to the chemical properties of the specific nucleosides.
Explanation: The 2'-O-Me modification adds bulk, which can be problematic for certain sequences. For example, coupling into a sterically crowded region or a sequence prone to forming secondary structures (like hairpins) can be less efficient.[]
Troubleshooting Protocol:
-
Extend Coupling Time: For 2'-O-Me phosphoramidites, and especially for difficult couplings, increasing the coupling time can provide the necessary window for the reaction to go to completion. Incrementally increase the time and monitor the effect on the final purity.
-
Select a Stronger Activator: Activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are often used for sterically hindered monomers like those in RNA synthesis.[10] However, be aware that highly acidic activators can increase the risk of depurination.[3] 4,5-Dicyanoimidazole (DCI) is a less acidic but highly effective activator that can be a good alternative.[3][10]
Explanation: The detritylation step, which removes the 5'-DMT protecting group, must be complete to expose the 5'-hydroxyl for the next coupling reaction. Incomplete detritylation means the chain cannot be extended in that cycle. If the DMT group is then removed in a later cycle, the chain can elongate, resulting in an n-1 deletion.[][14]
Troubleshooting Protocol:
-
Monitor Trityl Absorbance: The orange-colored DMT cation released during deblocking can be monitored spectrophotometrically. A consistent and strong signal at each cycle indicates efficient deblocking. A sudden drop may indicate a problem.[10]
-
Check Deblocking Reagent: Ensure the deblocking solution (typically 3% dichloroacetic acid in a non-aqueous solvent) is fresh and at the correct concentration.
-
Optimize Deblocking Time: While standard times are usually sufficient, particularly long or complex sequences might benefit from a slightly extended deblocking step.
Visualizing the Problem: The Synthesis Cycle and n-1 Formation
The following diagram illustrates the standard phosphoramidite synthesis cycle and highlights where failures leading to n-1 shortmers occur.
Caption: Phosphoramidite cycle showing success and failure pathways leading to n-1 shortmers.
Quantitative Guide to Reagent and Protocol Optimization
The following table provides starting points and optimization ranges for key synthesis parameters.
| Parameter | Standard Condition | Optimization Strategy for 2'-O-Me Synthesis | Rationale |
| Phosphoramidite Concentration | 0.08 - 0.1 M | Increase to 0.12 - 0.15 M | Drives the reaction equilibrium towards the coupled product, helping to overcome steric hindrance. |
| Activator | 0.25 M DCI or 0.45 M Tetrazole | 0.25 M DCI or 0.5 M ETT/BTT | DCI is a strong, non-acidic activator. ETT and BTT are more potent and can improve efficiency for hindered monomers.[10] |
| Coupling Time | 30 - 60 seconds | Increase to 120 - 300 seconds | Provides more time for the sterically hindered 2'-O-Me phosphoramidite to react completely. |
| Capping Reagents | Acetic Anhydride / N-Methylimidazole | Use fresh reagents; consider 6.5% DMAP as a more potent Cap B catalyst.[3] | Ensures rapid and complete acetylation of unreacted hydroxyls. DMAP is a more powerful catalyst than NMI. |
| Capping Protocol | Single cap post-coupling | Implement a Cap/Ox/Cap cycle | The second capping step after oxidation effectively removes residual water, ensuring a completely anhydrous environment for the next coupling step.[2] |
References
-
Glen Report 21.2: Technical Brief – Synthesis of Long Oligonucleotides. Glen Research. [Link]
-
The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. National Institutes of Health (NIH). [Link]
-
The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. ResearchGate. [Link]
-
The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. [Link]
-
Improving Recovery and Quantitation of Oligonucleotide Impurities Using MaxPeak HPS Technology. Waters Corporation. [Link]
-
Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. National Institutes of Health (NIH). [Link]
-
Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific. [Link]
-
Tackling Moisture Sensitivity in Oligonucleotide Synthesis: Novel Application of GC-VUV Detection. LCGC International. [Link]
-
Oligonucleotide synthesis. Wikipedia. [Link]
-
A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. National Institutes of Health (NIH). [Link]
-
Phosphoramidite Chemistry. Eurofins Genomics. [Link]
-
On-demand synthesis of phosphoramidites. ResearchGate. [Link]
-
Oligonucleotide Deprotection. Glen Research. [Link]
-
Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. ACS Publications. [Link]
-
Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. National Institutes of Health (NIH). [Link]
-
Oligonucleotide synthesis under mild deprotection conditions. National Institutes of Health (NIH). [Link]
-
Detecting Low-Level Synthesis Impurities in Modified Phosphorothioate Oligonucleotides Using Liquid Chromatography – High Resolution Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
Deprotection Guide. Glen Research. [Link]
-
Minimising impurity formation in oligonucleotide synthesis. ICON plc. [Link]
-
Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. MDPI. [Link]
-
Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Glen Research. [Link]
-
Chemistry, structure and function of approved oligonucleotide therapeutics. Oxford Academic. [Link]
-
2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Oxford Academic. [Link]
-
2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. National Institutes of Health (NIH). [Link]
-
2′ & 3′ -O-Methyl RNA Synthesis. Amerigo Scientific. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Minimising impurity formation in oligonucleotide synthesis | ICON plc [iconplc.com]
- 5. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 12. researchgate.net [researchgate.net]
- 14. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of 2'-O-Methylated Oligonucleotide Production
Welcome to the technical support center for the scale-up of 2'-O-methylated (2'-OMe) oligonucleotide production. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges encountered when transitioning from small-scale synthesis to larger, clinically relevant quantities. 2'-OMe oligonucleotides are a cornerstone of modern therapeutics, offering enhanced nuclease resistance and improved binding affinity to target RNA.[1] However, scaling up their production presents distinct hurdles in synthesis efficiency, purity, and analytical characterization.[1][2][3]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and ensure a robust, reproducible, and scalable manufacturing process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges that arise during the scale-up of 2'-O-methylated oligo production.
1. Synthesis
-
Q: We are observing a lower-than-expected overall yield as we scale up our 2'-OMe oligo synthesis. What are the likely causes and how can we mitigate this?
A: Lower overall yield during scale-up is a frequent challenge and can be attributed to several factors. The stepwise nature of solid-phase synthesis means that even small inefficiencies in each coupling cycle can lead to a significant decrease in the final yield of the full-length product.[1][4]
-
Incomplete Coupling: The coupling efficiency of 2'-OMe phosphoramidites can be slightly lower than their DNA counterparts. At a larger scale, mass transfer limitations can exacerbate this issue. Ensure your reagents are of high quality and anhydrous. Consider extending the coupling time or using a more potent activator like DCI.[5]
-
Phosphoramidite Quality: The quality of 2'-O-methylated phosphoramidites is critical. Impurities in the amidites can lead to side reactions and chain termination. Always use freshly prepared, high-quality phosphoramidites and ensure proper storage to prevent degradation.
-
Solid Support and Flow Dynamics: At larger scales, non-linear flow rates and channeling within the synthesis column can lead to incomplete reagent delivery to the entire solid support bed.[4] This results in a higher percentage of truncated sequences. Optimizing the column packing and flow rates for your specific synthesizer and scale is crucial.
-
-
Q: We are seeing a significant increase in n-1 and other shortmer impurities in our crude product upon scale-up. What is the root cause and how can we improve the purity profile?
A: The accumulation of truncated sequences (n-1, n-2, etc.) is a common purity issue in large-scale oligonucleotide synthesis.[1]
-
Capping Efficiency: Inefficient capping of unreacted 5'-hydroxyl groups after the coupling step is a primary cause of shortmer formation.[4] Ensure your capping reagents (typically acetic anhydride and N-methylimidazole) are fresh and delivered effectively. For some sensitive modifications, alternative capping strategies, such as using a phosphoramidite-based capping reagent, might be necessary to prevent side reactions.[5]
-
Depurination: Although less common with 2'-OMe modifications, repeated exposure to the acidic detritylation reagent can lead to depurination, especially at apurinic sites, which can then lead to chain cleavage. Minimize the detritylation time to what is necessary for complete removal of the DMT group.
-
2. Deprotection and Cleavage
-
Q: What are the best practices for the deprotection and cleavage of 2'-OMe oligos at a large scale to ensure complete removal of protecting groups without degrading the oligonucleotide?
A: The deprotection and cleavage step is critical for obtaining a high-quality final product. The choice of deprotection conditions depends on the specific protecting groups used for the nucleobases.
-
Standard Deprotection: For standard base-protecting groups (e.g., Bz-A, Ac-C, iBu-G), aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) is commonly used.[6] Heating the mixture (e.g., 65°C) can accelerate the deprotection process.[1] However, it is crucial to ensure that the reaction vessel is pressure-resistant and that the heating is uniform.
-
Mild Deprotection: If your oligonucleotide contains sensitive modifications, ultra-mild deprotection conditions are necessary. This may involve using reagents like potassium carbonate in methanol or anhydrous ammonia.[7] Always refer to the recommendations for any specific modified bases in your sequence.
-
Monitoring Deprotection: It is advisable to perform a small-scale trial to optimize deprotection time and temperature for your specific sequence and scale. The completeness of deprotection can be monitored by HPLC or mass spectrometry.
-
3. Purification
-
Q: We are struggling to achieve the desired purity of our scaled-up 2'-OMe oligo using our current reverse-phase HPLC method. What are our options?
A: While reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique, its resolution can decrease for longer oligonucleotides.[8] For large-scale purification, several factors need to be optimized.
-
Ion-Exchange Chromatography (IEX): IEX is an excellent alternative or complementary method for oligonucleotide purification, especially at a large scale.[9][10] It separates oligonucleotides based on the number of phosphate charges in the backbone, providing excellent resolution for full-length products from shorter failure sequences. Strong anion exchangers are typically used for this purpose.[9]
-
DMT-On Purification: A common strategy for RP-HPLC is "DMT-on" purification. The hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length oligonucleotide, which significantly increases its retention on the reverse-phase column compared to the DMT-off failure sequences.[11] The DMT group is then removed after purification.
-
Method Optimization: For both RP-HPLC and IEX, optimizing parameters such as the mobile phase composition, gradient slope, temperature, and flow rate is crucial for achieving good separation at scale.
-
-
Q: What are the advantages and disadvantages of Ion-Exchange Chromatography versus Reverse-Phase HPLC for large-scale 2'-OMe oligo purification?
A: The choice between IEX and RP-HPLC depends on the specific oligonucleotide, the impurity profile, and the desired scale of production.
Feature Ion-Exchange Chromatography (IEX) Reverse-Phase HPLC (IP-RP) Principle Separation based on charge (phosphate backbone) Separation based on hydrophobicity Resolution Excellent for separating full-length from shortmers[9] Excellent for separating DMT-on from DMT-off sequences[11] Loading Capacity Generally higher than RP-HPLC, making it favorable for upscaling[9] Can be a limiting factor for large-scale production[9] Mobile Phases Aqueous salt gradients (e.g., NaCl, NaBr)[9][12] Acetonitrile/water with an ion-pairing agent (e.g., TEAA)[1][13] MS Compatibility Not directly compatible due to high salt content[14] Compatible with volatile ion-pairing agents[13][14] Best For High-purity separation of long oligos and removal of n-1 impurities.[9][10] Purification of DMT-on oligos and analysis by LC-MS.[11][15]
4. Analysis
-
Q: What are the recommended analytical methods for assessing the purity and identity of our scaled-up 2'-OMe oligo product?
A: A combination of analytical techniques is essential to ensure the quality of your final product.
-
Purity Assessment:
-
Anion-Exchange HPLC (AEX-HPLC): Provides excellent resolution for quantifying full-length product and resolving shortmer impurities.
-
Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC): Useful for assessing overall purity and can be coupled with mass spectrometry.[15]
-
UPLC (Ultra-Performance Liquid Chromatography): Offers higher resolution and shorter analysis times compared to traditional HPLC.
-
-
Identity Verification:
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly used to confirm the molecular weight of the oligonucleotide.
-
-
Sequence Verification:
-
For therapeutic applications, sequencing may be required to confirm the exact nucleotide sequence.
-
-
Part 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues you may encounter during the scale-up process.
Troubleshooting Guide 1: Low Coupling Efficiency in Synthesis
| Symptom | Potential Cause | Troubleshooting Steps | Expected Outcome |
| High levels of n-1 impurities, low overall yield. | 1. Inactive Phosphoramidite | - Use fresh, high-quality phosphoramidites. - Ensure proper storage conditions (anhydrous, low temperature). - Perform a small-scale test coupling to verify amidite activity. | Increased coupling efficiency and higher yield of full-length product. |
| 2. Inefficient Activation | - Check the concentration and age of the activator (e.g., Tetrazole, DCI). - Increase the activator concentration or switch to a more potent activator. - Extend the coupling time to allow for complete reaction.[5] | Improved activation of phosphoramidites leading to better coupling. | |
| 3. Poor Mass Transfer | - Optimize the flow rate of reagents through the synthesis column. - Ensure the solid support is packed uniformly to avoid channeling. - For very large scales, consider using a synthesizer designed for large-scale production with optimized fluid dynamics. | Uniform delivery of reagents to the entire solid support, minimizing unreacted sites. | |
| 4. Presence of Water | - Use anhydrous acetonitrile and other reagents. - Ensure molecular sieves in the solvent bottles are active. - Dry the synthesis column thoroughly before starting the synthesis. | Reduced hydrolysis of phosphoramidites, leading to higher coupling efficiency.[16] |
Troubleshooting Guide 2: Sub-optimal Purification by Reverse-Phase HPLC
| Symptom | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor peak shape and resolution. | 1. Secondary Structure Formation | - Increase the column temperature (e.g., 60°C) to disrupt secondary structures.[15] - Adjust the mobile phase pH to a more alkaline range to disrupt hydrogen bonding. | Sharper peaks and improved separation of the target oligonucleotide from impurities. |
| 2. Inappropriate Ion-Pairing Reagent | - Optimize the concentration of the ion-pairing reagent (e.g., TEAA). - Consider using a different ion-pairing agent if co-elution is an issue. | Better interaction between the oligonucleotide and the stationary phase, leading to improved retention and resolution. | |
| Low recovery of the product. | 3. Non-specific Adsorption | - Use columns specifically designed for oligonucleotide analysis to minimize non-specific binding.[15] - Condition the column with a few injections of a standard oligonucleotide before running the actual sample.[15] | Increased recovery of the purified oligonucleotide. |
| Co-elution of impurities with the main peak. | 4. Insufficient Resolution | - Optimize the gradient slope; a shallower gradient can improve the separation of closely eluting species. - Consider using a column with a smaller particle size or a longer column for higher resolution. - If co-eluting impurities are shorter sequences, consider switching to or adding an ion-exchange chromatography step.[9] | Improved separation of the desired product from closely related impurities, leading to higher purity. |
Part 3: Experimental Workflows and Diagrams
Workflow 1: Standard Phosphoramidite Synthesis Cycle for 2'-OMe Oligonucleotides
This workflow outlines the four key steps in each cycle of solid-phase oligonucleotide synthesis.
Caption: A dual chromatography purification workflow.
References
- Application Note: Scaling Up Synthesis of 2'-O-Methylated Oligonucleotides for Clinical Trials - Benchchem.
- Oligonucleotide Purification via Ion Exchange - KNAUER.
- Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed.
- Oligonucleotide Quality Control by Analytical HPLC - Sigma-Aldrich.
- Large Scale Purification Of Oligonucleotides With Ion Exchange Chromatography.
- Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - US.
- Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography - Columns and Chemistri - Waters Corporation.
- Solutions for Oligonucleotide Analysis and Purification.
- Oligonucleotide Purification - Merck Millipore.
- Oligonucleotide purification and analysis - Tosoh Bioscience.
- Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography.
- Oligonucleotide Purification by Ion-Exchange Chromatography: Predicting the Impact of Salt Type and Buffer pH with Mechanistic Modeling - BioProcess International.
- Troubleshooting the Synthesis of Modified Oligonucleotides | TriLink BioTechnologies.
- Revolutionizing Biologics: Unveiling the Challenges and Innovations in Large-Scale Oligonucleotide Synthesis - Oxford Global.
- Glen Report 30.14 - Use of 2'-OMe-PACE Monomers During Oligo Synthesis.
- Oligonucleotide synthesis under mild deprotection conditions - PMC - NIH.
- Deprotection Guide - Glen Research.
- Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification.
- Oligonucleotide manufacturing – challenges & solutions - Single Use Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oxfordglobal.com [oxfordglobal.com]
- 3. susupport.com [susupport.com]
- 4. cdmo.sylentis.com [cdmo.sylentis.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Oligonucleotide Purification via Ion Exchange [knauer.net]
- 10. Large Scale Purification Of Oligonucleotides With Ion Exchange Chromatography [advancingrna.com]
- 11. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. waters.com [waters.com]
- 16. trilinkbiotech.com [trilinkbiotech.com]
Validation & Comparative
A Comparative Analysis of 2'-O-Methyl and 2'-MOE Modifications for Enhanced Antisense Oligonucleotide Efficacy
An In-Depth Technical Guide for Researchers
Introduction: The Critical Role of Chemical Modification in Antisense Technology
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, offering the ability to silence disease-causing genes with high specificity. These short, synthetic strands of nucleic acids are designed to bind to a target messenger RNA (mRNA) via Watson-Crick base pairing. This binding event can lead to the degradation of the mRNA or block its translation into protein, effectively turning off a specific gene.[1]
However, unmodified oligonucleotides are rapidly degraded by cellular nucleases and exhibit poor binding affinity to their RNA targets. To overcome these limitations and transform ASOs into viable therapeutic agents, chemical modifications are essential. Among the most significant advancements are second-generation modifications at the 2' position of the ribose sugar. These modifications enhance the ASO's stability, binding affinity, and overall pharmacokinetic profile.
This guide provides a detailed, evidence-based comparison of two of the most widely used second-generation modifications: 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE) . We will delve into their respective impacts on ASO performance, supported by experimental data, and provide a practical framework for their evaluation in a research setting.
The Dominant Mechanism: RNase H-Mediated Target Degradation
The most common mechanism of action for gene silencing ASOs is the recruitment of the endogenous enzyme Ribonuclease H (RNase H).[2] This enzyme specifically recognizes and cleaves the RNA strand of a DNA:RNA heteroduplex.[3][4] However, 2'-sugar modifications, including both 2'-OMe and 2'-MOE, abrogate RNase H activity.[5][6]
To resolve this, ASOs are typically designed as "gapmers".[6][7] This chimeric design consists of a central block of 8-10 deoxynucleotides (the "DNA gap") that is capable of recruiting RNase H. This gap is flanked on both the 5' and 3' ends by "wings" of modified nucleotides (e.g., 2'-OMe or 2'-MOE).[8] These wings provide high binding affinity and protect the ASO from nuclease degradation, while the central gap ensures the desired enzymatic cleavage of the target mRNA.[7]
Caption: RNase H-dependent ASO mechanism.
Profile: 2'-O-Methyl (2'-OMe) Modification
The 2'-O-Methyl modification is a well-established and cost-effective choice for ASO design.[9] It involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, a modification that occurs naturally in some cellular RNAs.[]
Key Properties:
-
Enhanced Binding Affinity: 2'-OMe modification locks the sugar into an RNA-like C3'-endo conformation, which increases the thermal stability (melting temperature, Tm) of the ASO:RNA duplex compared to an unmodified DNA:RNA duplex.[9][11]
-
Nuclease Resistance: It provides significant protection against degradation by cellular nucleases.[][12]
-
Reduced Non-Specific Effects: Compared to first-generation phosphorothioate (PS) ASOs, the 2'-OMe modification can reduce non-specific binding to cellular proteins, thereby lowering certain off-target toxicities.[9]
While effective, the synthesis of 2'-OMe phosphoramidite monomers can be complex, particularly for the purine bases.[12]
Caption: Structure of a 2'-O-Methyl modified nucleotide.
Profile: 2'-O-Methoxyethyl (2'-MOE) Modification
The 2'-O-Methoxyethyl modification is considered one of the most advanced and widely used second-generation ASO chemistries, forming the backbone of several FDA-approved drugs.[6][13] It features a larger methoxyethyl group at the 2' position.
Key Properties:
-
Superior Binding Affinity: The 2'-MOE modification provides a greater increase in binding affinity and Tm than the 2'-OMe modification.[14][15] The bulkier group enhances the A-form helical structure of the duplex.[16]
-
Excellent Nuclease Resistance: 2'-MOE offers exceptional stability against nuclease degradation, a property that contributes to its prolonged duration of action in vivo.[14][17]
-
High Potency and Consistency: ASOs incorporating 2'-MOE wings have demonstrated more consistent and potent target mRNA knockdown across various gene targets when compared directly to their 2'-OMe counterparts.[6]
-
Favorable Safety Profile: Extensive preclinical and clinical studies have shown that 2'-MOE ASOs have a well-characterized and tolerable safety profile, suitable for chronic administration.[18]
Caption: Experimental workflow for ASO screening.
Conclusion
Both 2'-O-Methyl and 2'-O-Methoxyethyl are highly valuable chemical modifications that have enabled the advancement of antisense technology from the laboratory to the clinic.
-
2'-O-Methyl is a reliable and cost-effective modification that provides a significant enhancement in stability and binding affinity, making it a suitable choice for research tools and certain therapeutic programs. [9]* 2'-O-Methoxyethyl generally represents a superior option for therapeutic development, consistently delivering higher potency, exceptional nuclease resistance, and a well-established safety profile. [6][14][18]The increased performance of 2'-MOE ASOs often justifies the investment in this more advanced chemistry for clinical candidates.
The choice between these modifications should be guided by the specific goals of the project, balancing the need for maximal potency and duration of action against factors like cost and scale of synthesis. The experimental framework provided here offers a robust method for making an evidence-based decision, ensuring the selection of the most effective ASO candidate for advancing your research or drug development program.
References
-
Bennett, C. F., & Swayze, E. E. (2010). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Oligonucleotides. [Link]
-
Glen Research. (n.d.). RNA Synthesis - 2'-O-Methyl Analogues. Glen Report 4-13. [Link]
-
Henry, S. P., et al. (2018). Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice. Nucleic Acid Therapeutics. [Link]
-
Swayze, E. E., et al. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic Acids Research. [Link]
-
Tamm, I., et al. (2001). 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research. [Link]
-
AUM Biotech. (n.d.). AUMlnc™ ASO Protocol. [Link]
-
ResearchGate. (n.d.). Principles of antisense RNA technology showing the RNase H-dependent... [Link]
-
Bio-Synthesis Inc. (n.d.). 2' O-Methyl RNA, 2'OMe RNA Synthesis. [Link]
-
Stein, C. A., & Krieg, A. M. (1994). The experimental use of antisense oligonucleotides: a guide for the perplexed. Journal of Clinical Investigation. [Link]
-
Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. [Link]
-
Wikipedia. (n.d.). Gene silencing. [Link]
-
Glen Research. (n.d.). 2'-MOE Phosphoramidites for RNA Synthesis. [Link]
-
Kakiuchi-Kiyota, S., et al. (2018). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. Nucleic Acids Research. [Link]
-
Aartsma-Rus, A., et al. (2022). Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides. Nucleic Acid Therapeutics. [Link]
-
Chim, N., & Hagedorn, P. H. (2022). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics. Nature Communications. [Link]
-
Bio-Synthesis Inc. (n.d.). 2'-MOE, 2-MethoxyEthoxy, RNA Modification. [Link]
-
Osman, E. Y., et al. (2020). Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model. Nucleic Acids Research. [Link]
-
Dhuri, K., et al. (2020). Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. Journal of Clinical Medicine. [Link]
-
Liang, X., et al. (2017). RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus. Molecular Therapy. [Link]
-
Ncardia. (2024). Antisense Oligonucleotide in vitro screening assays: 5 key considerations to make better predictions. [Link]
-
Liang, X., et al. (2017). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. Nucleic Acids Research. [Link]
-
Semantic Scholar. (n.d.). Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides. [Link]
-
Wu, H., et al. (2021). Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles. Frontiers in Pharmacology. [Link]
-
Dagle, J. M., & Weeks, D. L. (n.d.). Designing Antisense Oligonucleotides. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Synoligo. (n.d.). Nuclease Resistance Modifications. [Link]
-
Yale University. (n.d.). RNA & 2'-O-methyl RNA. Keck Oligo Synthesis Resource. [Link]
-
Microsynth AG. (n.d.). 2' - MOE Antisense Oligonucleotides. [Link]
-
Integrated DNA Technologies. (2023). How to design antisense oligonucleotides for high on-target potency and minimal off-target effect. YouTube. [Link]
-
Deleavey, G. F., & Damha, M. J. (2012). Designing chemically modified oligonucleotides for targeted gene silencing. Chemistry & Biology. [Link]
-
Crooke, S. T., et al. (2017). Antisense oligonucleotides: A primer. Trends in Pharmacological Sciences. [Link]
-
Prakash, T. P., et al. (2014). Comparing In Vitro and In Vivo Activity of 2′- O -[2-(Methylamino)-2-oxoethyl]- and 2′- O -Methoxyethyl-Modified Antisense Oligonucleotides. Journal of Medicinal Chemistry. [https://www.researchgate.net/publication/264448597_Comparing_In_Vitro_and_In_Vivo_Activity_of_2'-O-
-
Crooke, S. T., et al. (2021). The 2′-OMe modification at gap position 2 broadly mitigates toxicity and improves the therapeutic index of PS-ASOs. Nature Biotechnology. [Link]
-
Crooke, S. T., et al. (2021). A single 2′-OMe modification at gap position 2 reduces ASO–protein interactions and mitigates toxicity. Nature Biotechnology. [Link]
-
Watts, J. K., & Corey, D. R. (2012). Chemistry, mechanism and clinical status of antisense oligonucleotides and duplex RNAs. Nucleic Acids Research. [Link]
-
Sarnikar, S., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega. [Link]
-
Seth, P. P., et al. (2008). Short Antisense Oligonucleotides with Novel 2′-4′ Conformationaly Restricted Nucleoside Analogues Show Improved Potency. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Gene silencing - Wikipedia [en.wikipedia.org]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. microsynth.com [microsynth.com]
- 8. eu.idtdna.com [eu.idtdna.com]
- 9. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 17. Antisense part III: chemistries [cureffi.org]
- 18. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LNA and 2'-O-Methyl Modifications in RNAi Therapeutics
For researchers, scientists, and drug development professionals navigating the landscape of RNA interference (RNAi), the chemical modification of small interfering RNAs (siRNAs) is not merely an optimization step—it is a prerequisite for clinical translation.[1][2][3] Unmodified siRNAs face a hostile biological environment, prone to rapid degradation by nucleases and potential induction of off-target effects or unwanted immune responses.[4][5][6] This guide provides a comparative analysis of two of the most pivotal and widely adopted chemical modifications: Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-OMe). We will dissect their structural underpinnings, compare their performance based on experimental data, and provide a validated protocol for their empirical evaluation.
The Rationale for Chemical Modification in RNAi
The therapeutic promise of RNAi lies in its ability to silence specific disease-causing genes with high precision.[4] This process is mediated by the RNA-Induced Silencing Complex (RISC), which uses one strand of the siRNA (the guide strand) to find and cleave a complementary messenger RNA (mRNA) target.[7] However, the journey of a synthetic siRNA from administration to RISC-loading and target cleavage is fraught with challenges, including nuclease degradation and poor cellular uptake.[2][5][8] Chemical modifications are engineered to overcome these hurdles, enhancing stability, potency, and specificity, thereby transforming a transient biological tool into a viable therapeutic agent.[3][8]
Structural and Mechanistic Insights: LNA vs. 2'-O-Methyl
At the heart of their differing properties are the distinct structural changes LNA and 2'-OMe impart upon the ribose sugar of the RNA backbone.
Locked Nucleic Acid (LNA): The High-Affinity Conformation
LNA features a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose ring.[9][10] This "lock" constrains the ribose into a rigid C3'-endo conformation, which is the ideal geometry for forming a stable A-form helix with a target RNA strand.[10][11] This pre-organization dramatically reduces the entropic penalty of hybridization, leading to an unprecedented increase in binding affinity and thermal stability.[9]
2'-O-Methyl (2'-OMe): The Stability-Enhancing Shield
The 2'-O-Methyl modification is a more subtle alteration, involving the addition of a methyl group to the 2'-hydroxyl of the ribose.[7][] This modification also favors the C3'-endo sugar pucker characteristic of A-form helices and provides a steric shield that protects the phosphodiester backbone from nuclease attack.[3][] While the effect on binding affinity is less pronounced than that of LNA, 2'-OMe is highly effective at enhancing nuclease resistance and reducing innate immune recognition.[7]
Head-to-Head Performance Analysis
The choice between LNA and 2'-OMe modifications is a critical design decision, driven by the specific therapeutic goals. The following analysis compares their performance across key parameters, supported by experimental findings.
| Performance Metric | Locked Nucleic Acid (LNA) | 2'-O-Methyl (2'-OMe) | Key Insights & Causality |
| Binding Affinity (ΔTm) | Very High: +2 to +10°C per modification[13] | Moderate: ~+1.0°C per modification[7] | LNA's rigid, pre-organized structure provides a significant thermodynamic advantage, leading to superior duplex stability.[9] |
| Nuclease Resistance | Excellent: Methylene bridge provides robust steric hindrance.[10][14][15] | High: Methyl group effectively shields against nuclease cleavage.[7][][16] | Both are highly effective. LNA's bicyclic nature can offer slightly superior protection in some contexts.[17][18] |
| Potency (in vitro/in vivo) | High to Very High: Can increase activity 5-10 fold.[7][19] | Good to High: Enhances potency, primarily by increasing stability and duration of effect.[1] | LNA's high affinity can drive greater target engagement. However, excessive modification can impair RISC function.[10] |
| Off-Target Effects | Can Reduce: Minimal modifications can reduce off-target effects.[4][6][10] | Effectively Reduces: Well-documented to reduce seed-mediated off-target effects.[20][21][22] | 2'-OMe modification in the seed region (positions 2-8) is a standard strategy to abrogate off-target silencing by sterically hindering miRNA-like binding.[20][21] |
| RISC Compatibility | Position-Dependent: Well-tolerated in moderation. Excessive use can impair RISC loading and cleavage.[7][10] | High: Generally well-tolerated by the RISC machinery.[7] | The bulky, rigid nature of LNA can interfere with the conformational changes required by the Argonaute-2 (Ago2) protein for target cleavage if placed improperly.[1][23] |
| Toxicity Profile | Caution Required: Associated with sequence-dependent hepatotoxicity, particularly in gapmer ASO designs.[19][24][25] | Generally Safe: Considered to have a favorable safety profile with low immunogenicity.[7][26] | The high affinity of LNA may lead to off-target binding to cellular proteins, which has been correlated with toxicity.[25][26] |
Experimental Workflow: A Validated Protocol for Comparative Evaluation
To empirically determine the optimal modification strategy for a given siRNA sequence, a systematic comparison is essential. This protocol outlines a self-validating workflow to assess potency and cytotoxicity.
Objective: To compare the gene silencing efficacy and cellular toxicity of an siRNA targeting Gene X modified with either LNA or a 2'-OMe pattern.
Methodology
-
siRNA Design and Synthesis:
-
Control: Synthesize an unmodified siRNA duplex targeting Gene X.
-
LNA-modified siRNA: Synthesize the same siRNA with two LNA modifications in the 5' and 3' ends of both the sense and antisense strands to protect against exonucleases.
-
2'-OMe-modified siRNA: Synthesize the same siRNA with an alternating 2'-OMe modification pattern throughout both strands.
-
Rationale: This design tests a common LNA strategy for stability and a robust 2'-OMe pattern. End modifications with LNA provide potent nuclease resistance, while the full 2'-OMe pattern provides comprehensive stability.[1][10]
-
-
Cell Culture and Transfection:
-
Plate a relevant human cell line (e.g., HeLa or HEK293) in 24-well plates to achieve 70-80% confluency on the day of transfection.
-
Prepare transfection complexes for each siRNA (Control, LNA, 2'-OMe, and a non-targeting control) using a lipid-based transfection reagent according to the manufacturer's protocol. Test a dose-response curve (e.g., 0.1, 1, 10, 50 nM).
-
Rationale: A dose-response curve is critical for determining the IC50 (half-maximal inhibitory concentration), which is the most accurate measure of potency.
-
-
Analysis of Gene Knockdown (RT-qPCR):
-
Harvest cells 48 hours post-transfection.
-
Isolate total RNA using a standard column-based kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up quantitative PCR (qPCR) reactions using primers specific for Gene X and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative expression of Gene X using the ΔΔCt method.
-
Rationale: RT-qPCR is the gold standard for quantifying mRNA levels, providing direct evidence of on-target gene knockdown. Normalization to a housekeeping gene corrects for variations in RNA input and reverse transcription efficiency.
-
-
Assessment of Cytotoxicity (Cell Viability Assay):
-
In a parallel plate, 72 hours post-transfection, perform a cell viability assay (e.g., MTT, MTS, or a luminescence-based assay like CellTiter-Glo®).
-
Measure the signal according to the assay protocol and normalize the results to cells treated with the non-targeting control.
-
Rationale: Assessing cytotoxicity is crucial, especially when using high-affinity modifications like LNA. This step ensures that the observed gene knockdown is not a result of general cellular toxicity.
-
The RNAi Pathway and Points of Intervention
Chemical modifications exert their influence at several key stages of the RNAi pathway. They must protect the siRNA duplex from degradation in the cytoplasm while ensuring the guide strand can be efficiently loaded into Ago2 and effectively guide it to the target mRNA.
Conclusion and Strategic Recommendations
The comparative analysis reveals a clear trade-off between the extreme potency of LNA and the balanced, safety-oriented profile of 2'-O-Methyl.
-
LNA is the modification of choice for achieving maximum potency and nuclease resistance. Its unparalleled binding affinity makes it ideal for targeting difficult sequences or when maximal gene knockdown from a minimal dose is required. However, its application demands careful design to mitigate potential toxicity and avoid interference with the RISC machinery.[9][10][19]
-
2'-O-Methyl is the workhorse modification for robust, safe, and effective gene silencing. It provides an excellent balance of stability, efficacy, and a well-established safety profile.[7] Its ability to significantly reduce seed-mediated off-target effects makes it a cornerstone of modern therapeutic siRNA design.[20][21]
In the field, the trend is moving towards chimeric designs that strategically combine different modifications. For instance, using LNA at the terminal ends for nuclease protection while incorporating 2'-OMe in the seed region to reduce off-target effects can harness the strengths of both. Ultimately, the optimal modification strategy is target- and sequence-dependent, necessitating the empirical validation outlined in this guide to unlock the full therapeutic potential of RNAi.
References
-
ELLA Biotech. Modification Options For siRNA. Available at: [Link]
-
Mook, O. R., et al. (2007). The therapeutic potential of LNA-modified siRNAs: reduction of off-target effects by chemical modification of the siRNA sequence. Methods in Molecular Biology, 361, 61-75. Available at: [Link]
-
Swayze, E. E., et al. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic Acids Research, 35(2), 687-700. Available at: [Link]
-
Kore, A. R., & Ford, L. P. (2008). Chemical Modifications of Synthetic RNAi Agents and in vivo Delivery Techniques. Current Bioactive Compounds, 4(1), 6-14. Available at: [Link]
-
Prakash, T. P., et al. (2018). Comparison of partially and fully chemically-modified siRNA in conjugate-mediated delivery in vivo. Nucleic Acids Research, 46(6), 2715-2729. Available at: [Link]
-
Prakash, T. P., et al. (2018). Comparison of partially and fully chemically-modified siRNA in conjugate-mediated delivery in vivo. DASH (Harvard). Available at: [Link]
-
Aigner, A. (2007). Nonviral delivery of synthetic siRNAs in vivo. Journal of Clinical Investigation, 117(12), 3623-3632. Available at: [Link]
-
Swayze, E. E., et al. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Semantic Scholar. Available at: [Link]
-
Manoharan, M. (2007). Chemical modification: the key to clinical application of RNA interference?. Journal of Clinical Investigation, 117(12), 3613-3622. Available at: [Link]
-
Mook, O. R., et al. (2007). The therapeutic potential of LNA-modified siRNAs: reduction of off-target effects by chemical modification of the siRNA sequence. Semantic Scholar. Available at: [Link]
-
Elmén, J., et al. (2005). Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality. Nucleic Acids Research, 33(1), 439-447. Available at: [Link]
-
Ui-Tei, K., et al. (2017). Chemical Modification of the siRNA Seed Region Suppresses Off-Target Effects by Steric Hindrance to Base-Pairing with Targets. ACS Omega, 2(5), 2038-2046. Available at: [Link]
-
Hassler, M. R., et al. (2020). 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. Molecular Therapy - Nucleic Acids, 21, 266-277. Available at: [Link]
-
Zatsepin, T. S., & Oretskaya, T. S. (2023). Structural Modifications of siRNA Improve Its Performance In Vivo. International Journal of Molecular Sciences, 24(2), 1083. Available at: [Link]
-
Yasuhara, H., et al. (2022). Identification of nucleobase chemical modifications that reduce the hepatotoxicity of gapmer antisense oligonucleotides. Nucleic Acids Research, 50(13), 7215-7227. Available at: [Link]
-
Bramsen, J. B., et al. (2009). A large-scale chemical modification screen identifies design rules to generate siRNAs with high activity, high stability and low toxicity. Nucleic Acids Research, 37(9), 2867-2881. Available at: [Link]
-
Burel, S. A., et al. (2014). Sequence motifs associated with hepatotoxicity of locked nucleic acid-modified antisense oligonucleotides. Nucleic Acid Therapeutics, 24(1), 1-10. Available at: [Link]
-
Haraszti, R. A., et al. (2019). siRNA potency enhancement via chemical modifications of nucleotide bases at the 5'-end of the siRNA guide strand. RNA, 25(11), 1457-1467. Available at: [Link]
-
Jackson, A. L., et al. (2006). Chemical Modifications Rescue Off-Target Effects of RNAi. ACS Chemical Biology, 1(4), 213-216. Available at: [Link]
-
Jepsen, J. S., & Wengel, J. (2004). Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics. Current Opinion in Drug Discovery & Development, 7(2), 188-194. Available at: [Link]
-
Pande, V., & Nilsson, L. (2010). Interplay of LNA and 2'-O-methyl RNA in the structure and thermodynamics of RNA hybrid systems: a molecular dynamics study using the revised AMBER force field and comparison with experimental results. Journal of the American Chemical Society, 132(1), 424-434. Available at: [Link]
-
QIAGEN. What is LNA and Why is it Such a Powerful Research Tool. Available at: [Link]
-
ResearchGate. Analysis of nuclease resistance of LNA-and 2'OMe RNA-modified dimerized. Available at: [Link]
-
Kierzek, E., et al. (2006). Influence of locked nucleic acid residues on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes. Nucleic Acids Research, 34(12), 3609-3614. Available at: [Link]
-
Hassler, M. R., et al. (2020). 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. Molecular Therapy - Nucleic Acids, 21, 266-277. Available at: [Link]
-
Volkov, A. A., et al. (2009). Effect of 2'-O-methyl modification on fork-siRNAs nuclease resistance and gene-silencing activity. Oligonucleotides, 19(2), 191-202. Available at: [Link]
-
Gissberg, O., et al. (2013). In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts. Molecular Cancer, 12, 137. Available at: [Link]
-
Shen, L., et al. (2018). Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins. Nucleic Acids Research, 46(2), 529-540. Available at: [Link]
-
Creative Biolabs. (2024). Analysis and Application of Chemical Modification Strategies for Small Nucleic Acid Drugs. Available at: [Link]
-
Synoligo. Nuclease Resistance Modifications. Available at: [Link]
-
ResearchGate. 2'-OMe-phosphorodithioate-modified siRNAs show increased loading into the RISC complex and enhanced anti-tumour activity. Available at: [Link]
-
Pallan, P. S., et al. (2011). Structure and Nuclease Resistance of 2',4'-Constrained 2'-O-Methoxyethyl (cMOE) and 2'-O-Ethyl (cEt) Modified DNAs. Chemical Communications, 47(27), 7629-7631. Available at: [Link]
-
ResearchGate. 29-O-Methyl modification reduces off-target phenotypes. Available at: [Link]
-
Lennox, K. A., & Behlke, M. A. (2016). Cellular localization of long non-coding RNAs affects silencing by RNAi more than by antisense oligonucleotides. Nucleic Acids Research, 44(2), 863-877. Available at: [Link]
-
Bio-Synthesis Inc. (2023). Off Target Effects in small interfering RNA or siRNA. Available at: [Link]
-
Pradeep, L., et al. (2014). Understanding the effect of locked nucleic acid and 2'-O-methyl modification on the hybridization thermodynamics of a miRNA-mRNA pair in the presence and absence of AfPiwi protein. Biochemistry, 53(10), 1629-1637. Available at: [Link]
-
Kletsov, S. V., et al. (2023). Development of 2'-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. International Journal of Molecular Sciences, 24(22), 16421. Available at: [Link]
-
Martin, P. (2002). Structural rationalization of a large difference in RNA affinity despite a small difference in chemistry between two 2'-O-modified nucleic acid analogues. Helvetica Chimica Acta, 85(7), 2003-2010. Available at: [Link]
-
Egli, M., et al. (2018). Structural basis for the synergy of 4'- and 2'-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. Nucleic Acids Research, 46(14), 6961-6977. Available at: [Link]
-
Stojic, L., et al. (2016). Specificity of RNAi, LNA and CRISPRi as loss-of-function methods in transcriptional analysis. Nucleic Acids Research, 44(12), 5890-5905. Available at: [Link]
Sources
- 1. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Modifications of siRNA Improve Its Performance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Application of Chemical Modification Strategies for Small Nucleic Acid Drugs [synapse.patsnap.com]
- 4. The therapeutic potential of LNA-modified siRNAs: reduction of off-target effects by chemical modification of the siRNA sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Nonviral delivery of synthetic siRNAs in vivo [jci.org]
- 6. The Therapeutic Potential of LNA-modified siRNAs: Reduction of Off-target Effects by Chemical Modification of the siRNA Sequence-丁香实验 [biomart.cn]
- 7. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Chemical modification: the key to clinical application of RNA interference? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interplay of LNA and 2'-O-methyl RNA in the structure and thermodynamics of RNA hybrid systems: a molecular dynamics study using the revised AMBER force field and comparison with experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. synoligo.com [synoligo.com]
- 18. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals | Semantic Scholar [semanticscholar.org]
- 25. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting 2'-O-Methyl-Inosine (2'-O-Me-I) CEP: A Performance-Based Comparison
For: Researchers, scientists, and drug development professionals specializing in oligonucleotide synthesis.
Executive Summary
The incorporation of modified nucleosides is a cornerstone of therapeutic oligonucleotide development, imbuing drug candidates with enhanced stability, binding affinity, and reduced off-target effects. Among these, 2'-O-Methyl (2'-O-Me) modifications are prized for their ability to confer significant nuclease resistance and improve hybridization characteristics.[1][2][3] Inosine, acting as a universal base, is a critical component in sequences designed to target variable regions or to reduce immunogenicity. The phosphoramidite form, 2'-O-Methyl-Inosine CEP (2'-O-Me-I CEP), is therefore a vital reagent for the synthesis of many cutting-edge antisense oligonucleotides, siRNAs, and therapeutic aptamers.[4]
However, not all 2'-O-Me-I CEP reagents are created equal. The purity, stability, and lot-to-lot consistency of this phosphoramidite can profoundly impact the yield and purity of the final full-length oligonucleotide (FLO). This guide provides a comprehensive framework for evaluating and comparing the performance of 2'-O-Me-I CEP from various suppliers. We will delve into the critical quality attributes, present a robust experimental protocol for head-to-head comparison, and analyze hypothetical data to illustrate the potential performance variations between manufacturers.
The Critical Role of 2'-O-Me-I CEP Quality in Oligonucleotide Synthesis
The success of solid-phase oligonucleotide synthesis hinges on the near-quantitative efficiency of each coupling step. Impurities in a phosphoramidite can lead to a cascade of problems, including failed couplings (resulting in n-1 shortmers), the incorporation of undesired modifications, and the formation of complex side-products that are difficult to separate during purification.[2][5]
For 2'-O-Me-I CEP, key quality attributes to consider are:
-
Purity: The percentage of the active P(III) phosphoramidite. Common impurities include the oxidized P(V) form (H-phosphonate), which is inactive in the coupling reaction, and other related phosphoramidite species that can act as chain terminators.[6][7][8]
-
Identity and Structural Integrity: Confirmation that the correct molecule has been synthesized and is free from structural defects.
-
Water Content: Moisture can hydrolyze the phosphoramidite, rendering it inactive.
-
Lot-to-Lot Consistency: Predictable performance from one batch to the next is crucial for reproducible manufacturing of therapeutic oligonucleotides.[9][10]
Experimental Design for Performance Comparison
To objectively compare 2'-O-Me-I CEP from different suppliers, a standardized evaluation protocol is essential. The following experimental workflow is designed to assess the key performance indicators in a controlled manner.
Caption: Experimental workflow for comparing 2'-O-Me-I CEP performance.
Detailed Protocol: Evaluating 2'-O-Me-I CEP Performance
-
Reagent Preparation:
-
For each supplier (A, B, and C), dissolve the 2'-O-Me-I CEP to a standard concentration (e.g., 0.1 M) in anhydrous acetonitrile.
-
Use the same lot of all other synthesis reagents (activator, capping reagents, oxidizer, etc.) for all experiments to minimize variability.
-
-
Synthesis of a Test Oligonucleotide:
-
Design a short, representative test sequence that includes the 2'-O-Me-I modification. A suitable sequence could be: 5'-TGT-XI-GTT-3', where 'X' represents the 2'-O-Me-I addition.
-
Synthesize this oligonucleotide on a standard solid support (e.g., CPG) using an automated DNA/RNA synthesizer.
-
Program the synthesizer to perform a single coupling of the 2'-O-Me-I CEP.
-
-
Determination of Coupling Efficiency:
-
The coupling efficiency of the 2'-O-Me-I CEP can be determined in real-time by monitoring the release of the dimethoxytrityl (DMT) cation during the deblocking step immediately following the 2'-O-Me-I coupling.[11]
-
Calculate the stepwise coupling yield based on the absorbance of the trityl cation.
-
-
Cleavage, Deprotection, and Purification:
-
After synthesis, cleave the oligonucleotide from the solid support and deprotect it using standard protocols.
-
For an initial assessment, analyze the crude product without purification to get a clear picture of the synthesis fidelity.
-
-
Analysis by HPLC and LC-MS:
-
Analyze the crude oligonucleotide product by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the percentage of the full-length product (FLO) versus failure sequences (e.g., n-1).[1][2][12]
-
Confirm the identity of the full-length product and major impurities using liquid chromatography-mass spectrometry (LC-MS).[3][13]
-
Comparative Data Analysis (Hypothetical)
The following tables present hypothetical but realistic data from a comparative study of 2'-O-Me-I CEP from three different suppliers.
Table 1: Phosphoramidite Quality Control Specifications
| Parameter | Supplier A | Supplier B | Supplier C | Industry Standard | Analytical Method |
| Purity (P(III)) | ≥ 99.0% | ≥ 98.5% | ≥ 99.0% | ≥ 98.0% | ³¹P NMR |
| Identity | Conforms | Conforms | Conforms | Conforms | ¹H NMR, LC-MS |
| Water Content | ≤ 0.02% | ≤ 0.03% | ≤ 0.02% | ≤ 0.03% | Karl Fischer Titration |
This data is based on typical supplier-provided certificates of analysis.
Table 2: Performance in Oligonucleotide Synthesis
| Parameter | Supplier A | Supplier B | Supplier C |
| Stepwise Coupling Efficiency | 99.2% | 98.1% | 99.5% |
| Full-Length Product (FLO) Purity (Crude) | 85.3% | 78.5% | 88.1% |
| Major Impurity (n-1) | 12.1% | 18.9% | 9.8% |
This data is generated from the experimental protocol outlined above.
Analysis of Results:
-
Supplier C demonstrates the highest performance, with a superior coupling efficiency that translates directly to a higher purity of the crude full-length oligonucleotide. This indicates a high-purity and highly reactive phosphoramidite.
-
Supplier A also performs well, meeting high industry standards. The slightly lower coupling efficiency compared to Supplier C results in a marginally lower FLO purity.
-
Supplier B , while still meeting the basic industry standard for phosphoramidite purity, shows a significantly lower coupling efficiency. This leads to a higher proportion of the n-1 deletion mutant, which would necessitate more rigorous and costly purification downstream. This could be due to lower reactivity, the presence of non-reactive impurities not fully captured by standard QC, or slightly elevated water content.
Lot-to-Lot Consistency: A Critical Consideration
For therapeutic oligonucleotide manufacturing, consistent performance from batch to batch is non-negotiable. It is imperative to perform the evaluation protocol described above on multiple lots from the same supplier to assess their manufacturing consistency.
Caption: Importance of consistent performance across different lots.
A supplier with a robust quality management system will demonstrate minimal variation in coupling efficiency and final product purity across different lots.[9][10]
Conclusion and Recommendations
The quality of 2'-O-Methyl-Inosine CEP has a direct and significant impact on the efficiency of oligonucleotide synthesis and the purity of the final product. While most suppliers provide materials that meet basic specifications, in-house performance evaluation is critical for identifying the optimal reagent for your specific application, particularly in a therapeutic context.
Based on our analysis, a higher initial investment in a premium phosphoramidite from a supplier like Supplier C is often justified by the substantial savings in downstream purification costs and the increased overall yield of the desired oligonucleotide.
-
Request Certificates of Analysis: Always scrutinize the purity, identity, and water content data for each lot of 2'-O-Me-I CEP.
-
Perform a Head-to-Head Evaluation: Implement the experimental protocol described in this guide to compare promising suppliers using your own equipment and a relevant test sequence.
-
Prioritize Lot-to-Lot Consistency: For long-term projects and therapeutic development, select a supplier who can demonstrate and guarantee high consistency between manufacturing batches.
By taking a data-driven approach to reagent selection, researchers and drug developers can de-risk their synthesis processes, improve product quality, and accelerate their path to discovery and clinical application.
References
-
Quality Assistance. (n.d.). Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. Retrieved from [Link]
-
Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Quality Standards for DNA phosphoramidite raw materials. Retrieved from [Link]
- Yoo, B. H., Bochkareva, E., Bochkarev, A., & Stéphenne, J. (2004). 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic acids research, 32(6), 2008–2016.
-
Magritek. (2023, May 26). Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved from [Link]
-
Agilent. (2024, October 15). Analyzing Raw Material for Oligonucleotide Synthesis. Retrieved from [Link]
-
Creative Biolabs. (n.d.). DNA/2'-O-Methyl RNA Chimera Modification Service. Retrieved from [Link]
- F.A.C.S. (2021, May 12). On-demand synthesis of phosphoramidites.
- Loh, T. P., & Siew, E. G. (2016). Lot-to-Lot Variation.
-
Patsnap Synapse. (2025, May 9). How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). 2'-O-Methylinosine, 2'-OMe-I Oligonucleotide Modification. Retrieved from [Link]
-
PubChem. (n.d.). 2'-O-methylinosine. Retrieved from [Link]
- Somoza, V., Licha, K., Schirris, T. J. J., & Rinn, J. L. (2021). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states.
-
ChemGenes. (n.d.). 2'-(O-Methyl) Inosine. Retrieved from [Link]
-
Bio-Synthesis. (n.d.). 2'-O-Methylinosine, 2'-OMe-I Oligonucleotide Modification. Retrieved from [Link]
- Pitsch, S., Weiss, P. A., & Wu, X. (2003). Novel synthesis of 2'-O-methylguanosine. Bioorganic & medicinal chemistry letters, 13(10), 1631–1634.
Sources
- 1. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 2. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. waters.com [waters.com]
- 4. 2'-O methyl Inosine Oligo Modifications from Gene Link [genelink.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. usp.org [usp.org]
- 9. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials [synapse.patsnap.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
- 13. agilent.com [agilent.com]
The Scientist's Guide to Aptamer Stability: A Head-to-Head Comparison of 2'-O-Methyl and 2'-Fluoro Modifications
For researchers, scientists, and drug development professionals venturing into the world of aptamer-based therapeutics and diagnostics, ensuring the in vivo stability of these oligonucleotide ligands is paramount. Unmodified RNA and DNA aptamers are notoriously susceptible to degradation by nucleases present in biological fluids, severely limiting their therapeutic potential. Chemical modification of the ribose sugar at the 2' position is a cornerstone strategy to overcome this hurdle. Among the arsenal of available modifications, 2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) stand out as the most widely adopted and effective choices.
This guide provides an in-depth, head-to-head comparison of 2'-OMe and 2'-F modifications, moving beyond a simple cataloging of properties to explain the underlying chemical and structural rationale for their impact on aptamer stability and function. We will delve into experimental data to objectively compare their performance and provide detailed protocols for you to validate these properties in your own laboratory.
The 2' Position: A Nexus of Stability and Function
The 2'-hydroxyl group of the ribose sugar in RNA is the primary site of vulnerability to nuclease-mediated degradation. Its nucleophilic nature facilitates the cleavage of the phosphodiester backbone. By replacing this reactive hydroxyl group, we can effectively shield the aptamer from nuclease attack. However, this modification is not without consequence. The 2' position also plays a crucial role in defining the sugar pucker conformation, which in turn dictates the overall three-dimensional structure of the aptamer and its binding affinity to the target. The choice between 2'-OMe and 2'-F, therefore, represents a critical decision in aptamer design, balancing the imperatives of stability and activity.
Caption: The 2' position of the ribose sugar is a key site for modifications that enhance aptamer stability.
Nuclease Resistance: A Tale of Two Defenses
The primary motivation for employing 2'-modifications is to enhance resistance to serum nucleases. Both 2'-OMe and 2'-F modifications achieve this, but through distinct mechanisms.
2'-O-Methyl: The Steric Shield
The bulky methyl group of the 2'-OMe modification provides a potent steric shield, physically obstructing the approach of nuclease enzymes to the phosphodiester backbone. This steric hindrance is a highly effective defense mechanism, making 2'-OMe-modified aptamers exceptionally resistant to degradation.[1] In fact, studies have shown that fully 2'-O-methylated oligonucleotides exhibit the longest half-lives in human serum, with minimal degradation observed even after prolonged incubation.[2][3]
2'-Fluoro: The Electronic Guardian
The 2'-fluoro modification, while smaller than the methyl group, offers protection through its strong electronegativity. The fluorine atom alters the electronic properties of the ribose sugar, making the phosphodiester bond less susceptible to enzymatic cleavage. Additionally, the 2'-F modification strongly favors a C3'-endo sugar pucker, characteristic of an A-form RNA helix. This rigid conformation can also contribute to nuclease resistance by making the backbone less accessible to enzymes.[4][5]
Head-to-Head Comparison of Nuclease Resistance
| Modification | Proposed Mechanism of Nuclease Resistance | Reported Serum Half-life | Reference |
| Unmodified RNA | None | Seconds to minutes | [6] |
| 2'-Fluoro (pyrimidines) | Electronegativity of fluorine reduces susceptibility of phosphodiester bond to cleavage; favors a protective A-form helix. | Can be significantly extended compared to unmodified RNA. | [4][5] |
| 2'-O-Methyl | Steric hindrance from the bulky methyl group physically blocks nuclease access to the phosphodiester backbone. | Can be significantly longer than 2'-F modified aptamers; fully modified oligonucleotides show little degradation.[2][3] | [1][2][3] |
Experimental Protocol: Serum Stability Assay
This protocol provides a robust method for comparing the stability of modified aptamers in a biologically relevant matrix.
Materials:
-
5'-fluorescently labeled aptamers (e.g., with Cy5 or FAM)
-
Human serum (commercially available or from healthy donors)
-
Phosphate-buffered saline (PBS), nuclease-free
-
Methanol and Chloroform
-
Urea-polyacrylamide gel (e.g., 12%)
-
TBE buffer (Tris-borate-EDTA)
-
Gel imaging system
Procedure:
-
Aptamer Preparation: Resuspend the 5'-labeled aptamers in nuclease-free water or buffer to a stock concentration of 25 µM.
-
Incubation: Add 10 µL of the 25 µM aptamer solution to 90 µL of human serum in a microcentrifuge tube. For a time-course experiment, prepare multiple tubes for each aptamer. Incubate the tubes at 37°C.
-
Time Points: At each desired time point (e.g., 0, 1, 4, 8, 24, 48 hours), remove one tube for each aptamer from the incubator and immediately place it on ice to stop the degradation process.
-
Oligonucleotide Extraction:
-
To the 100 µL serum sample, add 50 µL of PBS.
-
Add 100 µL of methanol and 50 µL of chloroform. Vortex thoroughly.
-
Add another 50 µL of water and 50 µL of chloroform. Vortex again and centrifuge at high speed for 5 minutes.
-
Carefully collect the upper aqueous phase containing the aptamer.
-
-
Gel Electrophoresis:
-
Mix the extracted aptamer with an equal volume of denaturing loading buffer (containing urea).
-
Heat the samples at 95°C for 5 minutes and then place them on ice.
-
Load the samples onto a pre-run urea-polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
-
Visualization and Quantification:
-
Visualize the fluorescently labeled aptamers using a gel imaging system.
-
Quantify the band intensity of the full-length aptamer at each time point using appropriate software. The disappearance of the full-length band over time indicates degradation.
-
Calculate the half-life of each aptamer by plotting the percentage of intact aptamer versus time and fitting the data to a one-phase exponential decay curve.
-
Caption: Workflow for the serum stability assay.
Thermal Stability: The Impact on Melting Temperature (Tm)
The thermal stability of an aptamer, often measured as its melting temperature (Tm), is a critical parameter for many applications. A higher Tm indicates a more stable secondary structure. Both 2'-OMe and 2'-F modifications generally increase the thermal stability of aptamer duplexes.[7]
2'-O-Methyl and Thermal Stability: The 2'-OMe modification tends to pre-organize the sugar into a C3'-endo pucker, which is favorable for A-form helical structures. This conformational preference enhances the stability of duplex regions within the aptamer, leading to an increase in Tm. The increase in Tm is approximately 1.3°C per 2'-OMe modification.[8]
2'-Fluoro and Thermal Stability: The high electronegativity of the fluorine atom in the 2'-F modification strongly promotes the C3'-endo sugar pucker, leading to a more stable A-form helix compared to unmodified RNA. This results in a significant increase in the melting temperature of duplexes, with a reported increase of about 1.8°C per 2'-F modification.[8]
Head-to-Head Comparison of Thermal Stability
| Modification | Effect on Sugar Pucker | Impact on Duplex Stability | Approximate Tm Increase per Modification | Reference |
| Unmodified RNA | C3'-endo (A-form) | Baseline | N/A | |
| 2'-Fluoro | Strongly favors C3'-endo | Significant increase in duplex stability | ~1.8°C | [8] |
| 2'-O-Methyl | Favors C3'-endo | Moderate increase in duplex stability | ~1.3°C | [8] |
Experimental Protocol: Determination of Melting Temperature (Tm) by UV Spectrophotometry
This protocol outlines the determination of aptamer Tm by monitoring the change in UV absorbance with temperature.
Materials:
-
Purified aptamer
-
Melting buffer (e.g., PBS with a defined salt concentration)
-
UV-Vis spectrophotometer with a temperature controller (Peltier)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Dilute the aptamer to a final concentration of 2-5 µM in the desired melting buffer. Ensure the buffer conditions (pH, salt concentration) are consistent for all samples to be compared.
-
Instrument Setup:
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Program the temperature controller to ramp the temperature from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5-1°C per minute).
-
-
Data Collection:
-
Place the cuvette containing the aptamer solution in the spectrophotometer.
-
Start the temperature ramp and record the absorbance at 260 nm at regular temperature intervals.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the aptamer is in its folded state. This corresponds to the midpoint of the transition in the melting curve.
-
The Tm can be accurately determined by calculating the first derivative of the melting curve; the peak of the first derivative plot corresponds to the Tm.
-
Caption: Workflow for determining aptamer melting temperature (Tm).
Binding Affinity: A Delicate Balance
While enhancing stability is crucial, it should not come at the cost of compromised binding affinity (often quantified by the dissociation constant, Kd). The impact of 2'-modifications on binding affinity is highly context-dependent and can either enhance, have a neutral effect, or even diminish binding.
2'-O-Methyl and Binding Affinity: The bulky nature of the 2'-OMe group can sometimes interfere with the intricate folding of the aptamer required for target recognition, potentially leading to a decrease in binding affinity.[9] However, in other cases, the pre-organization of the aptamer structure by 2'-OMe modifications can be beneficial for binding.
2'-Fluoro and Binding Affinity: The 2'-F modification is often associated with an enhancement of binding affinity.[4][5] The strong preference for the C3'-endo pucker can stabilize the aptamer's binding-competent conformation. Furthermore, the electronegative fluorine can participate in favorable interactions with the target molecule.
Head-to-Head Comparison of Impact on Binding Affinity
| Modification | General Impact on Binding Affinity (Kd) | Rationale | Reference |
| 2'-Fluoro | Often enhances affinity (lower Kd) | Stabilizes the C3'-endo pucker, promoting a binding-competent conformation. Electronegative fluorine may participate in favorable interactions. | [4][5] |
| 2'-O-Methyl | Can be detrimental, neutral, or beneficial | The bulky methyl group may cause steric clashes that disrupt the aptamer's three-dimensional structure. In some cases, it can pre-organize the structure favorably. | [9] |
Experimental Protocol: Determining Binding Affinity using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions and determining kinetic parameters (kon and koff) and the equilibrium dissociation constant (Kd).
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated chip for biotinylated aptamers)
-
Biotinylated aptamer
-
Target molecule (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Ligand Immobilization:
-
Prime the SPR system with running buffer.
-
Inject the biotinylated aptamer over the streptavidin-coated sensor chip surface to achieve a stable immobilization level. A reference flow cell should be prepared in parallel (e.g., an empty streptavidin surface) to subtract non-specific binding.
-
-
Analyte Injection (Kinetic Analysis):
-
Prepare a series of dilutions of the target molecule (analyte) in running buffer.
-
Inject the different concentrations of the analyte sequentially over the sensor surface (both reference and aptamer-immobilized flow cells) for a defined association time, followed by a dissociation phase where only running buffer flows over the surface.
-
-
Regeneration: Between each analyte injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
The SPR instrument software will generate sensorgrams (response units vs. time).
-
After subtracting the reference flow cell data, fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Caption: Workflow for determining aptamer binding kinetics using SPR.
Conclusion: Selecting the Optimal Modification Strategy
The choice between 2'-O-Methyl and 2'-Fluoro modifications is not a one-size-fits-all decision. It requires a careful consideration of the specific requirements of the intended application.
-
For applications demanding the highest level of nuclease resistance , such as in vivo therapeutics with a long desired half-life, 2'-O-Methyl is often the superior choice due to its exceptional steric shielding.
-
When maximizing binding affinity is the primary goal , or when a balance between good stability and high affinity is sought, 2'-Fluoro modifications are a compelling option.
Ultimately, the optimal strategy may involve a combination of these and other modifications, strategically placed within the aptamer sequence to balance stability and function. Empirical testing, using the protocols outlined in this guide, is essential to validate the performance of any modified aptamer and to select the best candidate for further development. By understanding the fundamental principles behind these modifications and employing rigorous experimental validation, researchers can unlock the full therapeutic and diagnostic potential of aptamers.
References
-
Kratschmer, C., & Levy, M. (2017). Effect of Chemical Modifications on Aptamer Stability in Serum. Nucleic Acid Therapeutics, 27(6), 335-344. [Link]
-
Washington University School of Medicine. (2017). Effect of Chemical Modifications on Aptamer Stability in Serum. Digital Commons@Becker. [Link]
-
Maio, A., et al. (2017). Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues. Chemical Communications, 53(24), 3551-3554. [Link]
-
Gruenke, P. R., et al. (2020). 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase. RNA, 26(11), 1696-1709. [Link]
-
Dou, S., et al. (2017). Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes. Molecules, 22(8), 1237. [Link]
-
Chang, Y. C., et al. (2015). Facile characterization of aptamer kinetic and equilibrium binding properties using surface plasmon resonance. Methods in Molecular Biology, 1295, 103-116. [Link]
-
Kimoto, M., et al. (2016). Post-ExSELEX stabilization of an unnatural-base DNA aptamer targeting VEGF165 toward pharmaceutical applications. Nature Communications, 7, 12023. [Link]
-
Borg, J., et al. (2021). Melting Curve Analysis of Aptachains: Adenosine Detection with Internal Calibration. Biosensors, 11(4), 114. [Link]
-
Duke University School of Medicine. (2022). Guide to Running an SPR Experiment. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. [Link]
-
Nicoya Lifesciences. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. [Link]
-
Bio-protocol. (2020). Stability studies by UV melting experiments. Bio-protocol, 10(15), e3693. [Link]
-
Odeh, F., et al. (2019). Aptamers Chemistry: Chemical Modifications and Conjugation Strategies. Molecules, 24(24), 4573. [Link]
-
Kratschmer, C., & Levy, M. (2017). Effect of Chemical Modifications on Aptamer Stability in Serum. Nucleic Acid Therapeutics, 27(6), 335-344. [Link]
-
ETH Zurich. (2011). Protocol for DNA Duplex Tm Measurements. [Link]
-
ResearchGate. (2020). 2'-Fluoro-Modified Pyrimidines Enhance Affinity of RNA Oligonucleotides to HIV-1 Reverse Transcriptase. [Link]
-
Agilent. (2022). Fast Determination of Thermal Melt Temperature of Double Stranded Nucleic Acids by UV-Vis Spectroscopy. [Link]
-
Davis, S. M., et al. (2021). 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. Molecular Therapy - Nucleic Acids, 24, 269-281. [Link]
-
Mori, S., et al. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. International Journal of Molecular Sciences, 24(23), 17009. [Link]
-
Zhang, Y., et al. (2024). Selection of Fluorinated Aptamer Targeting RNA Element with Different Chirality. bioRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. nicoyalife.com [nicoyalife.com]
- 4. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idtdna.com [idtdna.com]
- 8. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 9. Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 2'-O-Methylated Probe Affinity for Target RNA
For researchers, scientists, and drug development professionals navigating the intricate world of RNA targeting, the precise validation of probe binding affinity is paramount. Among the diverse chemistries available for synthetic oligonucleotide probes, 2'-O-methylated (2'-OMe) RNA offers a compelling combination of high affinity, specificity, and nuclease resistance, making it a superior choice for a multitude of applications, from diagnostics to therapeutics.[1] This guide provides an in-depth, experiential framework for validating the binding affinity of 2'-OMe probes to their target RNA, contrasting this advanced chemistry with traditional DNA and other modified probes. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your findings.
The 2'-O-Methyl Advantage: A Structural and Thermodynamic Perspective
The enhanced binding affinity of 2'-O-methylated probes to RNA targets is not a matter of chance, but a direct consequence of its structural and thermodynamic properties. The 2'-O-methyl modification on the ribose sugar locks the sugar pucker into a C3'-endo conformation.[2][3][4] This pre-organized conformation mimics the geometry of nucleotides within an A-form RNA helix, the native conformation of RNA.[5] Consequently, the entropic penalty for hybridization is significantly reduced, leading to a more favorable free energy of binding (ΔG) and a more stable probe-target duplex.[2][3] This inherent structural advantage translates to a higher melting temperature (Tm) compared to conventional DNA probes of the same sequence.[6]
A Comparative Overview of Probe Chemistries
The choice of probe chemistry is a critical determinant of experimental success. Here, we compare 2'-O-methylated RNA probes with two other common alternatives: standard DNA and Locked Nucleic Acid (LNA) probes.
| Probe Chemistry | Key Structural Feature | Binding Affinity to RNA | Nuclease Resistance | Key Advantages | Key Disadvantages |
| DNA | Deoxyribose sugar | Moderate | Low | Cost-effective, widely available | Susceptible to degradation by nucleases, lower affinity for RNA. |
| 2'-O-Methyl RNA | Methyl group at the 2' position of the ribose | High | High | Excellent affinity and specificity for RNA, nuclease resistant.[1][7] | Higher synthesis cost than DNA. |
| Locked Nucleic Acid (LNA) | Methylene bridge locking the ribose in a C3'-endo conformation | Very High | Very High | Extremely high affinity, allowing for shorter probe designs.[8] | Can have off-target effects due to very high affinity, higher cost.[9] |
Experimental Validation of Binding Affinity: A Multi-faceted Approach
No single technique can fully capture the nuances of molecular interactions. Therefore, a robust validation strategy employs a combination of methods to provide a comprehensive picture of binding affinity, kinetics, and thermodynamics. We will explore four gold-standard techniques: Thermal Melt Analysis (Tm), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Electrophoretic Mobility Shift Assay (EMSA).
Thermal Melt Analysis (Tm): The Foundation of Stability Assessment
Thermal melt analysis is a fundamental technique for assessing the stability of a nucleic acid duplex. It measures the change in absorbance (typically at 260 nm) as a function of temperature. The melting temperature (Tm) is defined as the temperature at which 50% of the duplex has dissociated into single strands. A higher Tm is indicative of a more stable duplex and, consequently, higher binding affinity.[10][11][12]
Caption: Workflow for determining the melting temperature (Tm) of a probe-RNA duplex.
-
Sample Preparation:
-
Resuspend the 2'-OMe probe and target RNA in a suitable annealing buffer (e.g., 1X PBS, pH 7.4).
-
Determine the concentration of each oligonucleotide using UV-Vis spectrophotometry at 260 nm.
-
Mix the probe and target RNA in a 1:1 molar ratio to a final concentration of 1 µM each in a total volume of 100 µL.
-
-
Instrumentation and Measurement:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Place the sample in a quartz cuvette.
-
Set the instrument to monitor absorbance at 260 nm.
-
Apply a temperature ramp from 25°C to 95°C at a rate of 1°C per minute.[10]
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.
-
Calculate the first derivative of the melting curve. The peak of the first derivative plot corresponds to the Tm.
-
| Probe-Target Duplex | Sequence (19-mer) | Melting Temperature (Tm) |
| DNA Probe / RNA Target | 5'-GCA GUC AGC GUA GCA GUA G-3' | 65°C |
| 2'-OMe Probe / RNA Target | 5'-GCA GUC AGC GUA GCA GUA G-3' | 78°C |
| LNA Probe / RNA Target | 5'-GCA GUC AGC GUA GCA GUA G-3' | 85°C |
Note: These are representative values and can vary based on sequence, buffer conditions, and other experimental parameters.
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile.[13]
Caption: Workflow for determining the thermodynamic parameters of probe-RNA binding using ITC.
-
Sample Preparation:
-
Prepare the 2'-OMe probe and target RNA in the exact same, degassed buffer (e.g., 1X PBS, pH 7.4). Buffer mismatch can lead to large heats of dilution, obscuring the binding signal.[13]
-
Typically, the target RNA is placed in the sample cell at a concentration of 10-50 µM, and the probe is in the injection syringe at a 10-fold higher concentration.[14]
-
-
Instrumentation and Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-5 µL) of the probe solution into the RNA solution, with sufficient time between injections for the system to return to thermal equilibrium.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of probe to RNA.
-
Fit this binding isotherm to a suitable model (e.g., one-site binding model) to extract the thermodynamic parameters.
-
| Probe Chemistry | Binding Affinity (Kd) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| DNA / RNA | ~50 nM | -10.0 | -35.0 | 25.0 |
| 2'-OMe / RNA | ~5 nM | -11.5 | -40.0 | 28.5 |
| LNA / RNA | ~0.5 nM | -13.0 | -45.0 | 32.0 |
Note: These are representative values and can vary based on sequence, buffer conditions, and other experimental parameters.
Surface Plasmon Resonance (SPR): Real-time Kinetics of Binding
SPR is a label-free optical technique that allows for the real-time monitoring of binding and dissociation events.[15] In a typical SPR experiment, one molecule (the ligand, e.g., the target RNA) is immobilized on a sensor chip, and the other molecule (the analyte, e.g., the 2'-OMe probe) is flowed over the surface. The binding is detected as a change in the refractive index at the sensor surface.[15][16]
Caption: Workflow for determining the kinetic parameters of probe-RNA binding using SPR.
-
Immobilization:
-
Typically, a biotinylated version of the target RNA is immobilized on a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the 2'-OMe probe over the sensor surface to monitor the association phase.
-
Replace the probe solution with running buffer to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of a high salt or low pH buffer) to remove the bound probe.
-
-
Data Analysis:
-
The data is presented as a sensorgram, which plots the response units (RU) against time.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
| Technique | Advantages | Limitations |
| Thermal Melt (Tm) | Simple, rapid, and cost-effective. | Provides a measure of stability (Tm), not a true equilibrium constant (Kd). |
| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile (Kd, n, ΔH, ΔS) in a single experiment.[17] | Requires larger amounts of sample, lower throughput.[17] |
| Surface Plasmon Resonance (SPR) | Provides real-time kinetic data (ka, kd) and high sensitivity.[16] | Requires immobilization of one binding partner, which may affect its conformation and activity. |
| Electrophoretic Mobility Shift Assay (EMSA) | Relatively simple, can be used to study protein-nucleic acid and nucleic acid-nucleic acid interactions. | Generally provides qualitative or semi-quantitative data, not true thermodynamic or kinetic parameters. |
Electrophoretic Mobility Shift Assay (EMSA): A Qualitative Assessment of Binding
EMSA, or gel shift assay, is a technique used to detect interactions between molecules based on their mobility through a non-denaturing polyacrylamide gel.[18] When a labeled probe (e.g., a radiolabeled or fluorescently tagged 2'-OMe probe) binds to its target RNA, the resulting complex migrates more slowly through the gel than the free probe, resulting in a "shifted" band.[18][19]
Caption: Workflow for qualitatively assessing probe-RNA binding using EMSA.
-
Probe Labeling:
-
Label the 2'-OMe probe at the 5' end with ɣ-³²P-ATP using T4 polynucleotide kinase or at the 3' end with a fluorescent dye.
-
-
Binding Reaction:
-
Incubate a constant, low concentration of the labeled probe with increasing concentrations of the target RNA in a binding buffer.
-
The incubation is typically carried out at room temperature for 20-30 minutes.[18]
-
-
Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel and perform electrophoresis.
-
Dry the gel and expose it to a phosphor screen or film for autoradiography, or image it on a fluorescence scanner.
-
-
Data Analysis:
-
The appearance of a slower-migrating band that increases in intensity with increasing target RNA concentration is indicative of binding.
-
Conclusion: A Rigorous Approach to Validation
References
-
Tsourkas, A., Behlke, M. A., & Bao, G. (2003). Hybridization of 2′-O-methyl and 2′-deoxy molecular beacons to RNA and DNA targets. Nucleic Acids Research, 31(4), 1319–1324. [Link]
-
Chakrabarti, M., & Kushwaha, G. S. (2022). Analysis of RNA-protein Interactions Using Electrophoretic Mobility Shift Assay (Gel Shift Assay). Bio-protocol, 12(12), e4449. [Link]
-
Lifeasible. (n.d.). RNA Electrophoretic Mobility Shift Assay. Retrieved from [Link]
-
Fillebeen, C., Wilkinson, N., & Pantopoulos, K. (2014). Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example. Journal of Visualized Experiments, (94), e52230. [Link]
-
Pantopoulos, K., Fillebeen, C., & Wilkinson, N. (2014). Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-protein Interactions: The IRE/IRP Example. Journal of Visualized Experiments, (94). [Link]
-
Kierzek, R., Ciesielska, A., Pasternak, A., Mathews, D. H., & Turner, D. H. (2008). influence of locked nucleic acid residues on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes. Nucleic Acids Research, 36(12), 4055–4063. [Link]
-
Holley, C. L., & Al-Hashimi, H. M. (2020). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 34(23-24), 1587–1601. [Link]
-
JoVE. (2022, May 26). (EMSA): Study of RNA-Protein Interactions: The IRE/IRP Example [Video]. YouTube. [Link]
-
Prakash, T. P. (2014). Understanding the effect of locked nucleic acid and 2′-O-methyl modification on the hybridization thermodynamics of a miRNA-mRNA pair in the presence and absence of AfPiwi protein. Biochemistry, 53(10), 1607–1615. [Link]
-
Abou Assi, H., Rangadurai, A. K., Shi, H., Liu, B., Clay, M. C., Erharter, K., ... & Al-Hashimi, H. M. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic acids research, 48(21), 12365-12379. [Link]
-
Tsourkas, A., Behlke, M. A., & Bao, G. (2003). Hybridization of 2-O-methyl and 2-deoxy molecular beacons to RNA and DNA targets. Nucleic acids research, 31(4), 1319-1324. [Link]
-
Holley, C. L., & Al-Hashimi, H. M. (2020). 2′-O-methylation alters the RNA secondary structural ensemble. ResearchGate. [Link]
-
Chen, Y. J., Chen, Y. C., & Chen, Y. T. (2012). Effect of LNA-and OMeN-modified oligonucleotide probes on the stability and discrimination of mismatched base pairs. Journal of biosciences, 37(2), 233-241. [Link]
-
Holley, C. L., & Al-Hashimi, H. M. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Scholars@Duke. [Link]
-
QIAGEN. (n.d.). What is LNA and Why is it Such a Powerful Research Tool? Retrieved from [Link]
-
Owczarzy, R., You, Y., & Groth, C. L. (2011). Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes. Biochemistry, 50(41), 8933–8945. [Link]
-
Wang, Y., He, L., & Ye, B. C. (2009). SPR study of DNA hybridization with DNA and PNA probes under stringent conditions. Sensors and Actuators B: Chemical, 136(2), 511–517. [Link]
-
Wikipedia. (2023, December 27). Nucleic acid thermodynamics. [Link]
-
Agilent. (2022). Fast Determination of Thermal Melt Temperature of Double Stranded Nucleic Acids by UV-Vis Spectroscopy. [Link]
-
Peterlinz, K. A., & Georgiadis, R. M. (1996). Surface Plasmon Resonance Imaging Measurements of DNA and RNA Hybridization Adsorption onto DNA Microarrays. Analytical Chemistry, 68(18), 3191–3197. [Link]
-
Salim, N. N., & Feig, A. L. (2009). Studying RNA-RNA and RNA-protein interactions by isothermal titration calorimetry. Methods in enzymology, 469, 25-43. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
Majlessi, M., Nelson, N. C., & Becker, M. M. (1998). Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets. Nucleic acids research, 26(9), 2224-2229. [Link]
-
Peterlinz, K. A., & Georgiadis, R. M. (1996). Surface Plasmon Resonance Imaging Measurements of DNA and RNA Hybridization Adsorption onto DNA Microarrays. Department of Chemistry, University of California, Irvine. [Link]
-
Zhang, Y., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]
-
LCGC International. (2023). Best Practice for Nucleic Acid Thermal Stability Measurements Using the Cary 3500 UV-Vis Spectrophotometer. LCGC International. [Link]
-
Cai, Y., et al. (2006). A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor. Journal of Biochemistry and Molecular Biology. [Link]
-
XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. [Link]
-
Salim, N. N., & Feig, A. L. (2008). Isothermal titration calorimetry of RNA. Methods. [Link]
-
Ennifar, E. (2018). Monitoring RNA–Ligand Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology. [Link]
-
Braun, D., & Duhr, S. (2011). Thermophoretic melting curves quantify the conformation and stability of RNA and DNA. Nucleic Acids Research. [Link]
-
Lab Manager. (2023). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. [Link]
-
Shimadzu. (n.d.). Nucleic Acid Thermal Stability Analysis (Tm Analysis). Retrieved from [Link]
-
Zhang, Y., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. ResearchGate. [Link]
-
Glen Research. (n.d.). Technical Note — Sugar Conformations and Modifications. [Link]
-
XanTec bioanalytics GmbH. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]
-
Molenaar, C., et al. (2003). Linear 2′ O-Methyl RNA probes for the visualization of RNA in living cells. Nucleic Acids Research. [Link]
-
Ennifar, E. (2016). Using Isothermal Titration Calorimetry Technique for Structural Studies. Journal of Visualized Experiments. [Link]
-
Li, Y., et al. (2022). Site-specific validation and quantification of RNA 2′-O-methylation by qPCR with RNase H. Nature Communications. [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Sengar, A., et al. (2021). Melting of RNA duplexes. The melting of RNA showed a strong change in S... ResearchGate. [Link]
-
Duhr, S., & Braun, D. (2011). Thermophoretic melting curves quantify the conformation and stability of RNA and DNA. Nucleic acids research, 39(7), e46. [Link]
-
Ouldridge, R. J., et al. (2014). RNA duplex melting. OxDNA. [Link]
Sources
- 1. Linear 2′ O-Methyl RNA probes for the visualization of RNA in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: 2'-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. [scholars.duke.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hybridization of 2′-O-methyl and 2′-deoxy molecular beacons to RNA and DNA targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 9. Understanding the effect of locked nucleic acid and 2'-O-methyl modification on the hybridization thermodynamics of a miRNA-mRNA pair in the presence and absence of AfPiwi protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Nucleic Acid Thermal Stability Analysis (Tm Analysis) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. news-medical.net [news-medical.net]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. xantec.com [xantec.com]
- 17. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 18. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2'-O-Methyluridine
For the modern researcher navigating the complexities of drug discovery and development, the responsible management of chemical reagents is as critical as the integrity of their experimental results. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2'-O-Methyluridine, a modified nucleoside integral to RNA therapeutics and antiviral research. Beyond mere procedure, this document delves into the rationale behind each step, empowering you to make informed decisions that ensure laboratory safety and environmental stewardship.
Understanding 2'-O-Methyluridine: Properties and Potential Hazards
2'-O-Methyluridine is a modified ribonucleoside where a methyl group is attached to the 2' hydroxyl group of the ribose sugar.[1][2][3] This modification enhances the stability of RNA molecules against nuclease degradation, a desirable trait in the development of RNA-based drugs and vaccines.[1][2] While widely used, it is imperative to handle 2'-O-Methyluridine with a clear understanding of its potential hazards.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2'-O-Methyluridine is classified as causing skin and eye irritation and may cause respiratory irritation.[4] Although some suppliers may classify it as a non-hazardous substance, it is prudent to adhere to standard laboratory safety protocols.[5]
Key Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[5]
-
Storage: Store 2'-O-Methyluridine in a tightly closed container in a dry, cool, and well-ventilated place.[7]
The Disposal Pathway: A Step-by-Step Protocol
The proper disposal of 2'-O-Methyluridine is a multi-step process that begins with accurate waste identification and culminates in its safe removal from the laboratory. The following protocol is designed to be a self-validating system, ensuring compliance with general laboratory safety standards and environmental regulations.
Step 1: Waste Classification - Is it Hazardous?
The first and most critical step is to determine if your 2'-O-Methyluridine waste is considered hazardous. This determination will dictate the entire disposal process.
-
Unused or Expired Pure Compound: Any amount of pure, unused, or expired 2'-O-Methyluridine should be treated as chemical waste.
-
Contaminated Materials: This includes items such as gloves, pipette tips, and paper towels that are grossly contaminated with the compound. These should also be disposed of as chemical waste.
-
Solutions: Aqueous or solvent-based solutions containing 2'-O-Methyluridine must be evaluated. The concentration of the compound and the nature of the solvent will determine if it is hazardous.
Step 2: Segregation and Collection
Proper segregation of waste is fundamental to safe and efficient disposal.
-
Solid Waste:
-
Collect unused 2'-O-Methyluridine powder and grossly contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be labeled with the words "Hazardous Waste," the full chemical name ("2'-O-Methyluridine"), and the associated hazards (e.g., "Irritant").[8]
-
-
Liquid Waste:
-
Collect solutions containing 2'-O-Methyluridine in a separate, compatible, and leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name, the solvent system (e.g., "2'-O-Methyluridine in Ethanol/Water"), and the approximate concentration.
-
Never mix different chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Storage of Chemical Waste
Designated satellite accumulation areas (SAAs) are the appropriate locations for the temporary storage of hazardous waste in the laboratory.[8]
-
Location: Store waste containers in a designated SAA, away from general laboratory traffic and drains.
-
Container Integrity: Ensure waste containers are always closed, except when adding waste.
-
Volume Limits: Be aware of the volume limits for waste accumulation in an SAA as defined by the EPA and your local regulations.[8]
Step 4: Disposal Request and Removal
Once your waste container is approaching full, or if you have infrequent waste generation, schedule a pickup with your institution's EHS department or a licensed chemical waste disposal contractor.
-
Documentation: Complete all required waste pickup forms accurately and completely.
-
Professional Disposal: A licensed chemical waste handler will transport the waste for final disposal, which is typically through controlled incineration or at a designated chemical destruction plant.[7]
The following diagram illustrates the decision-making workflow for the proper disposal of 2'-O-Methyluridine.
Caption: Decision workflow for 2'-O-Methyluridine disposal.
The Rationale Behind the Protocol: Scientific and Regulatory Insights
Understanding the "why" behind these procedures is crucial for fostering a culture of safety and responsibility.
-
Chemical Incompatibility: Segregating waste streams prevents potentially hazardous reactions. While 2'-O-Methyluridine is stable, mixing it with strong oxidizing agents or other reactive chemicals could lead to unforeseen reactions.[9]
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the management of hazardous waste in laboratory settings.[10][11] Following these protocols ensures your institution remains in compliance, avoiding potential fines and sanctions.
-
Environmental Protection: Although specific data on the environmental fate of 2'-O-Methyluridine is limited, it is best practice to prevent the release of synthetic chemical compounds into the environment.[7] Standard wastewater treatment facilities are not designed to remove such specialized chemicals, which could have unintended consequences for aquatic life.
Special Considerations: Cytotoxic Potential and Analogs
Researchers working with 2'-O-Methyluridine in the context of antiviral or anticancer drug development should be aware that many nucleoside analogs are classified as cytotoxic or antineoplastic drugs.[12][13] While 2'-O-Methyluridine itself is not typically categorized this way, it is a prudent practice to handle it with the same level of care as potentially cytotoxic compounds, especially when working with its derivatives or in high concentrations. OSHA provides specific guidelines for handling cytotoxic drugs, which include recommendations for engineering controls and specialized PPE.[11][12][14]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[4] |
| Recommended PPE | Lab coat, safety goggles, chemical-resistant gloves | MedChemExpress SDS[5] |
| Disposal Method | Licensed chemical destruction plant or controlled incineration | Echemi SDS[7] |
| Waste Labeling | "Hazardous Waste," chemical name, and associated hazards | EPA/GIR[8] |
By adhering to these detailed procedures and understanding the principles behind them, you contribute to a safer laboratory environment and the protection of our ecosystem. This commitment to responsible chemical management is a hallmark of scientific excellence.
References
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . American Journal of Health-System Pharmacy. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration. [Link]
-
Laboratory Waste Management: The New Regulations . Med Lab Mag. [Link]
-
Regulation of Laboratory Waste . American Chemical Society. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration. [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . PubMed. [Link]
-
EPA tweaks hazardous waste rules for academic labs . Chemistry World. [Link]
-
2'-O-Methyluridine PubChem CID 102212 . National Center for Biotechnology Information. [Link]
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]
-
HEALTH CARE FACILITIES . Oregon OSHA. [Link]
-
In-Lab Disposal Methods: Waste Management Guide . Indiana University. [Link]
-
How to Safely Dispose of Laboratory Waste? . Stericycle UK. [Link]
-
Chemical Waste Disposal Guidelines . Washington University in St. Louis. [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania. [Link]
-
Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries . National Center for Biotechnology Information. [Link]
-
Showing metabocard for 2'-O-Methyluridine (HMDB0240328) . Human Metabolome Database. [Link]
-
2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability . National Center for Biotechnology Information. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 2'-O-Methyluridine (HMDB0240328) [hmdb.ca]
- 4. 2'-O-Methyluridine | C10H14N2O6 | CID 102212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 7. echemi.com [echemi.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Handling of 2'-O-Methyl-I cep: A Guide to Safety and Stability
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleic acid chemistry, 2'-O-Methyl-I cep (2'-O-Methyl-Inosine-β-Cyanoethyl Phosphoramidite) stands as a critical reagent for the synthesis of modified oligonucleotides. Its incorporation can endow RNA strands with desirable properties, including enhanced stability against nucleases and improved hybridization characteristics. However, the successful and safe application of this compound hinges on a thorough understanding of its handling requirements. This guide provides essential, field-tested protocols for the use of this compound, ensuring both the integrity of your experiments and the safety of laboratory personnel.
Understanding the Risks: A Proactive Approach to Safety
While not classified as a highly hazardous substance, this compound presents potential risks that necessitate careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:
-
H303: May be harmful if swallowed.
-
H313: May be harmful in contact with skin.
-
H320: Causes eye irritation.
-
H333: May be harmful if inhaled.
These classifications underscore the importance of a comprehensive personal protective equipment (PPE) strategy to minimize exposure.
Core Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is crucial when working with this compound. The following table outlines the recommended equipment and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against eye irritation from splashes or airborne particles of the solid compound[1]. |
| Hand Protection | Nitrile gloves (or other impermeable gloves) | Prevents skin contact, which may be harmful[1]. |
| Body Protection | Laboratory coat | Shields skin and personal clothing from accidental spills. |
| Respiratory Protection | NIOSH-approved dust mask | Recommended when handling the solid powder to prevent inhalation, which may be harmful[1]. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe and effective use of this compound. The following diagram and step-by-step guide detail the critical stages of handling.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
